Engineering Stability in Eicosanoid Pharmacology: The Chemical Structure and Application of N-Methyl Leukotriene C4
Executive Summary Cysteinyl leukotrienes (CysLTs) are potent lipid mediators derived from arachidonic acid, playing critical roles in inflammatory responses, smooth muscle contraction, and vascular permeability. The pare...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators derived from arachidonic acid, playing critical roles in inflammatory responses, smooth muscle contraction, and vascular permeability. The parent compound, Leukotriene C4 (LTC4), is notoriously difficult to study in isolation due to its rapid enzymatic degradation in biological systems[1]. To overcome this metabolic bottleneck, medicinal chemists developed N-methyl Leukotriene C4 (N-methyl LTC4) . By introducing a targeted structural modification, this synthetic analog resists enzymatic cleavage, acting as a stable, highly selective agonist for the CysLT2 receptor[1][2]. This whitepaper dissects the chemical structure, pharmacological rationale, and self-validating experimental protocols essential for utilizing N-methyl LTC4 in advanced drug development and lipid research.
Chemical Structure & Quantitative Physicochemical Profile
N-methyl LTC4 is a synthetic eicosanoid analog characterized by a 20-carbon arachidonic acid backbone containing a conjugated triene system, linked via a thioether bond to a modified glutathione moiety.
The quantitative data defining this molecule are summarized in the table below, aggregating standards from authoritative biochemical suppliers such as and [1][3]:
Structural Rationale: The Causality of N-Methylation
To understand the necessity of N-methyl LTC4, one must examine the causality of endogenous LTC4 metabolism. In vivo, LTC4 is rapidly converted to LTD4 by γ-glutamyl transpeptidase (GGT) , an enzyme that cleaves the γ-glutamyl peptide bond of the glutathione moiety[1]. LTD4 is subsequently cleaved by dipeptidases into LTE4. Because LTC4, LTD4, and LTE4 have overlapping but distinct receptor affinities, administering native LTC4 in an experiment creates a mixed-signal cascade. It becomes impossible to determine whether an observed physiological response is driven by LTC4 binding to its receptor, or by its rapid conversion to LTD4.
The Chemical Solution:
By methylating the primary amine of the γ-glutamyl residue, researchers fundamentally altered the steric and electronic landscape of the cleavage site. This N-methylation creates sufficient steric hindrance to prevent GGT from docking and hydrolyzing the peptide bond. Consequently, N-methyl LTC4 is not readily metabolized to LTD4 or LTE4[1][2]. This structural engineering isolates the molecule's activity, allowing researchers to unambiguously trigger and study LTC4-specific receptor pathways without metabolic interference.
Receptor Pharmacology & Selectivity
The structural stability of N-methyl LTC4 reveals its true pharmacological profile: it is a potent, highly selective agonist for the CysLT2 receptor .
While native LTC4 binds both CysLT1 and CysLT2 receptors with high affinity, N-methyl LTC4 exhibits an EC₅₀ of 122 nM at the human CysLT2 receptor, compared to a negligible >2,000 nM at the CysLT1 receptor[1][2]. This nearly 20-fold selectivity is critical for drug development. It allows researchers to selectively probe CysLT2-mediated pathologies—such as microvascular permeability and specific cardiac anomalies—without triggering the dominant CysLT1-mediated bronchoconstriction typically associated with asthma models.
To ensure scientific integrity, assays utilizing N-methyl LTC4 must be designed as self-validating systems. The following protocols detail how to isolate and verify CysLT2 activity while inherently controlling for off-target variables.
In Vitro CysLT2 Activation Assay (Calcium Mobilization)
Objective: Quantify the agonistic activity of N-methyl LTC4 on the CysLT2 receptor using real-time intracellular calcium flux.
Causality of Design: CysLT2 is a Gq-coupled G-protein coupled receptor (GPCR). Activation of Gq stimulates Phospholipase C (PLC), generating IP3, which triggers the release of Ca²⁺ from the endoplasmic reticulum. Measuring this Ca²⁺ release provides a direct, kinetic readout of receptor activation.
Step-by-Step Workflow:
Cell Preparation: Culture HEK293T cells (chosen because they lack endogenous CysLT receptors, providing a zero-background baseline).
Transfection: Transfect the primary cohort with human CYSLTR2 plasmid. Transfect a secondary cohort with an empty vector (Mock).
Dye Loading: Incubate cells with Fluo-4 AM (a calcium-sensitive fluorophore) for 45 minutes at 37°C. Fluo-4 AM is lipophilic and cell-permeable; cellular esterases cleave the AM group, trapping the active, Ca²⁺-responsive dye inside the cell.
Ligand Introduction: Inject N-methyl LTC4 at varying concentrations (10 nM to 10 µM) using an automated fluorometric imaging plate reader (FLIPR).
Data Acquisition: Record fluorescence (Ex: 494 nm, Em: 506 nm) continuously for 3 minutes post-injection.
Self-Validation Mechanism:
The protocol validates itself through two internal controls:
The Mock Transfection Control: If the Mock cells show no calcium flux upon N-methyl LTC4 administration, it definitively proves the signal in the test cohort is entirely dependent on the introduced CysLT2 receptor.
The Antagonist Control: Pre-treating a subset of CysLT2-expressing cells with a selective CysLT1 antagonist (e.g., Montelukast) prior to N-methyl LTC4 addition. If the calcium flux remains unchanged, it proves the agonist's selectivity and rules out any trace CysLT1 contamination.
In Vivo Vascular Permeability Assay (Miles Assay)
Objective: Measure endothelial barrier dysfunction in response to N-methyl LTC4[1].
Causality of Design: CysLT2 activation on vascular endothelial cells causes cytoskeletal contraction, leading to gaps between cells (vascular leak). Intravenous Evans Blue dye binds tightly to serum albumin. When the vascular barrier breaks down, the dye-albumin complex extravasates into the surrounding tissue, allowing for spectrophotometric quantification of the leak.
Step-by-Step Workflow:
Model Selection: Utilize three cohorts of mice: Wild-Type (WT), CysLT2-Overexpressing (OE), and CysLT2-Knockout (KO)[1].
Dye Injection: Administer 1% Evans Blue dye via tail vein injection. Allow 30 minutes for systemic circulation.
Agonist Challenge: Perform intradermal injections of N-methyl LTC4 (100 ng in 30 µL vehicle) into the shaved dorsal skin. Inject vehicle alone at a distal site.
Tissue Harvesting: After 30 minutes, euthanize the animals, excise the injected skin patches, and extract the dye using formamide at 55°C for 24 hours.
Quantification: Measure the absorbance of the extract at 620 nm.
Self-Validation Mechanism:
This in vivo system is internally validated by the genetic models. The KO cohort must exhibit baseline leakage identical to the vehicle control, definitively proving that N-methyl LTC4 does not cause permeability through off-target receptors or general toxicity[1]. Conversely, the OE cohort should show amplified extravasation compared to WT, confirming a direct dose-response relationship between receptor density and the magnitude of the physiological response.
CysLT2 Signaling Pathway Visualization
The following diagram maps the specific signal transduction pathway isolated by the application of N-methyl LTC4.
Fig 1: N-Methyl LTC4 selective activation of the CysLT2 receptor signaling cascade.
A Technical Guide to the Mechanism of Action of N-Methyl LTC4 on the CysLT₂ Receptor
Abstract The cysteinyl leukotrienes (CysLTs) LTC₄, LTD₄, and LTE₄ are potent lipid mediators central to the pathophysiology of inflammatory and allergic diseases. Their actions are transduced by at least two G protein-co...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The cysteinyl leukotrienes (CysLTs) LTC₄, LTD₄, and LTE₄ are potent lipid mediators central to the pathophysiology of inflammatory and allergic diseases. Their actions are transduced by at least two G protein-coupled receptors (GPCRs), the CysLT₁ and CysLT₂ receptors. Dissecting the specific role of the CysLT₂ receptor has been historically challenging due to the rapid metabolic conversion of its primary endogenous ligand, LTC₄, to LTD₄, which is the preferential agonist for the CysLT₁ receptor. The development of N-Methyl LTC₄ (NMLTC₄), a synthetic and metabolically stable analog of LTC₄, has provided an invaluable pharmacological tool. This guide offers an in-depth examination of the mechanism of action of NMLTC₄ as a potent and selective CysLT₂ receptor agonist, detailing its binding characteristics, downstream signaling cascades, and the experimental methodologies used to elucidate its function.
Introduction: The Cysteinyl Leukotriene System and the CysLT₂ Receptor Challenge
Cysteinyl leukotrienes are synthesized from arachidonic acid via the 5-lipoxygenase pathway and are key drivers of inflammation, bronchoconstriction, and increased vascular permeability[1][2]. While the role of the CysLT₁ receptor in asthma and allergic rhinitis is well-established, leading to the development of successful antagonists like montelukast, the distinct functions of the CysLT₂ receptor have been more elusive[3][4].
The primary challenge stems from the endogenous ligand dynamics. LTC₄ synthase conjugates LTA₄ with glutathione to form LTC₄[2][5]. However, once released into the extracellular space, LTC₄ is rapidly converted to LTD₄, the most potent endogenous ligand for the CysLT₁ receptor[1][6]. This rapid conversion makes it difficult to study the specific effects of LTC₄-mediated CysLT₂ receptor activation in isolation. N-Methyl LTC₄ was synthesized to overcome this limitation. By methylating the amine in the glutathionyl side chain, the molecule becomes resistant to the metabolic enzymes that convert LTC₄ to LTD₄, thus providing a stable and selective probe for CysLT₂ receptor function[6].
N-Methyl LTC₄: A Potent and Selective CysLT₂ Receptor Agonist
N-Methyl LTC₄ is a synthetic analog of LTC₄ that demonstrates remarkable selectivity for the human CysLT₂ receptor over the CysLT₁ receptor.[7] This selectivity is the cornerstone of its utility in dissecting CysLT₂ receptor pharmacology.
Binding Affinity and Potency
The pharmacological profile of NMLTC₄ has been characterized in various cellular systems. In heterologous expression systems, NMLTC₄ acts as a potent full agonist at the CysLT₂ receptor, with a potency nearly equivalent to the natural ligand, LTC₄.[6] In stark contrast, its activity at the CysLT₁ receptor is negligible, requiring concentrations more than an order of magnitude higher to elicit a response.
This data clearly establishes NMLTC₄ as a subtype-selective agonist, making it the preferred tool for inducing and studying CysLT₂-specific biological events.
The Core Mechanism: CysLT₂ Receptor Activation and Signal Transduction
The CysLT₂ receptor is a class A GPCR that primarily couples to the Gαq subunit of heterotrimeric G proteins to initiate its signaling cascade.[8][9] Activation by NMLTC₄ triggers a well-defined series of intracellular events.
Gq-Protein-Mediated Signaling
Upon binding of NMLTC₄, the CysLT₂ receptor undergoes a conformational change that facilitates the exchange of GDP for GTP on the Gαq subunit. This activation causes the dissociation of Gαq from the Gβγ dimer. The activated Gαq-GTP then stimulates its primary effector, Phospholipase Cβ (PLCβ).[10][11]
PLCβ catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers:
Inositol 1,4,5-trisphosphate (IP₃): A soluble molecule that diffuses into the cytoplasm and binds to IP₃ receptors on the endoplasmic reticulum (ER), triggering the release of stored intracellular calcium (Ca²⁺) into the cytosol.[3][10]
Diacylglycerol (DAG): A lipid molecule that remains in the plasma membrane and, in conjunction with the elevated intracellular Ca²⁺, activates Protein Kinase C (PKC).
This canonical Gq pathway, leading to a robust and transient increase in intracellular calcium, is a hallmark of CysLT₂ receptor activation and is potently induced by NMLTC₄.[3][6][12]
Caption: Canonical Gq signaling pathway activated by N-Methyl LTC₄ binding to the CysLT₂ receptor.
β-Arrestin Recruitment
Beyond classical G-protein coupling, GPCR activity is also modulated by β-arrestins. Studies have shown that the CysLT₂ receptor can couple with β-arrestin-2 upon agonist stimulation.[1][6] Interestingly, NMLTC₄ is slightly more potent than the endogenous CysLTs at inducing this β-arrestin-2 recruitment.[6] This interaction is critical for two processes:
Receptor Desensitization: β-arrestin binding uncouples the receptor from its G protein, terminating the primary signal.
Signal Transduction: β-arrestins can act as scaffolds for other signaling molecules, initiating G-protein-independent signaling pathways.
The potent recruitment of β-arrestin by NMLTC₄ suggests that it is a valuable tool for investigating these alternative signaling modalities of the CysLT₂ receptor.
In Vivo Consequences of NMLTC₄-Mediated CysLT₂R Activation
The utility of NMLTC₄ extends beyond in vitro characterization. In vivo studies have provided definitive proof of its CysLT₂-dependent effects.
Vascular Permeability: In transgenic mice overexpressing the human CysLT₂ receptor in their endothelium, administration of NMLTC₄ causes a significant increase in vascular leakage.[6][13] This effect is completely abrogated in CysLT₂ receptor knockout mice, demonstrating that the response is exclusively mediated by the CysLT₂ receptor.[1][6][13]
Itch Response: NMLTC₄, but not LTD₄ or LTE₄, induces robust itch behaviors in mice.[14][15] This pruritic response is dependent on CysLT₂R expressed on dorsal root ganglia neurons, uncovering a key role for this pathway in neuro-immune communication.[2][14][15]
Type 2 Inflammation: NMLTC₄ administration to allergen-sensitized mice enhances the expansion of group 2 innate lymphoid cells (ILC2s) and the generation of IL-5 and IL-13 in a CysLT₂R-dependent manner, implicating this pathway in the amplification of type 2 allergic inflammation.[16][17]
Experimental Protocols for Mechanistic Investigation
Validating the mechanism of action of a compound like NMLTC₄ requires a suite of robust, self-validating experimental systems. The causality behind these experimental choices is to isolate and measure distinct steps in the signaling cascade, from receptor binding to downstream cellular response.
Workflow for Assessing CysLT₂ Receptor Activation
The general workflow for characterizing an agonist involves a tiered approach, moving from receptor-proximal events (calcium flux) to more integrated cellular responses.
Caption: A typical experimental workflow for a cell-based calcium mobilization assay.
Detailed Protocol: In Vitro Calcium Mobilization Assay
This protocol measures the direct consequence of Gq-pathway activation. The choice of a recombinant cell line (like HEK293) is crucial as it provides a clean system devoid of other endogenous CysLT receptors that could confound the results.
Objective: To quantify the potency (EC₅₀) of N-Methyl LTC₄ in activating the CysLT₂ receptor by measuring intracellular calcium mobilization.
Materials:
HEK293 cells stably transfected with the human CysLT₂ receptor gene.[3][18]
Cell culture medium (e.g., DMEM with 10% FBS).
Assay buffer (e.g., HBSS with 20 mM HEPES).
Fluorescent calcium indicator dye (e.g., Fluo-8 AM or Fura-2 AM).
Pluronic F-127.
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage).
N-Methyl LTC₄ stock solution (in ethanol or DMSO).
CysLT₂R-selective antagonist (e.g., HAMI3379) for validation.[3]
96- or 384-well black, clear-bottom assay plates.
Fluorescent plate reader with liquid injection capability (e.g., FLIPR, FlexStation).
Methodology:
Cell Plating: Seed the CysLT₂R-expressing HEK293 cells into the assay plates at a density that will yield a confluent monolayer on the day of the experiment. Culture overnight.
Dye Loading:
Prepare a loading buffer containing the calcium indicator dye (e.g., 4 µM Fluo-8 AM), 0.04% Pluronic F-127, and 2.5 mM Probenecid in assay buffer.
Aspirate the culture medium from the cells and add the loading buffer.
Incubate for 1 hour at 37°C in the dark. This allows the AM ester form of the dye to cross the cell membrane, where intracellular esterases cleave it, trapping the fluorescent indicator in the cytosol.
Cell Washing: Gently wash the cells 2-3 times with assay buffer containing Probenecid to remove extracellular dye. Leave a final volume of buffer in the wells.
Compound Plate Preparation: Prepare a separate plate containing serial dilutions of N-Methyl LTC₄ at concentrations ranging from 1 pM to 10 µM. For validation experiments, prepare wells with a fixed concentration of antagonist (e.g., 100 nM HAMI3379).
Measurement:
Place the cell plate into the fluorescent plate reader and allow it to equilibrate.
Begin recording the basal fluorescence of each well for 15-30 seconds.
Program the instrument to inject the N-Methyl LTC₄ dilutions from the compound plate into the cell plate.
Continue recording the fluorescence signal for an additional 60-120 seconds to capture the peak calcium response.
Data Analysis:
The response is typically measured as the peak fluorescence intensity minus the basal fluorescence.
Normalize the data, setting the response to buffer alone as 0% and the maximal response to a saturating concentration of agonist as 100%.
Plot the normalized response against the logarithm of the N-Methyl LTC₄ concentration and fit the data using a non-linear regression model (four-parameter variable slope) to calculate the EC₅₀ value.
Self-Validation: The signal induced by NMLTC₄ should be concentration-dependently blocked in the presence of the CysLT₂R antagonist, confirming receptor specificity.
Conclusion
N-Methyl LTC₄ is a cornerstone pharmacological tool for the modern study of cysteinyl leukotriene biology. Its metabolic stability and high selectivity for the CysLT₂ receptor provide researchers with an unprecedented ability to probe the specific functions of this receptor in vitro and in vivo. The mechanism of action proceeds through a canonical Gq-mediated pathway leading to intracellular calcium mobilization, as well as through β-arrestin recruitment, opening avenues for exploring biased agonism and novel signaling paradigms. The experimental frameworks detailed herein provide a robust system for validating these mechanisms and furthering our understanding of the CysLT₂ receptor's role in health and disease, from cardiovascular regulation to neuro-inflammation and allergic responses.
Yan, D., Stocco, R., Sawyer, N., et al. (2010). Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT₂) agonist, N-methyl-leukotriene C₄, in calcium reporter and β arrestin assays. Molecular Pharmacology, 79(2), 270-278. [Link]
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Voisin, T., et al. (2021). The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. Proceedings of the National Academy of Sciences, 118(13). [Link]
Zhang, X., et al. (2023). Structural basis of the cysteinyl leukotriene receptor type 2 activation by LTD4. Proceedings of the National Academy of Sciences, 120(49). [Link]
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NMLTC 4 is a potent selective agonist at the CysLT 2 receptor in vivo. ResearchGate. [Link]
Liu, T., et al. (2018). Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity. The Journal of Immunology, 200(4), 1305-1318. [Link]
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Author: BenchChem Technical Support Team. Date: March 2026
1. Executive Summary: The Metabolic Bottleneck of Natural Leukotrienes
Cysteinyl leukotrienes (CysLTs)—comprising LTC4, LTD4, and LTE4—are potent lipid mediators involved in vascular permeability, smooth muscle contraction, and inflammatory signaling. Historically, isolating the specific pharmacological effects of LTC4 has been severely hindered by its rapid transcellular metabolism. In physiological systems, LTC4 is swiftly cleaved by γ-glutamyl transpeptidase into LTD4, which is further degraded by dipeptidases into LTE4[1]. Because LTD4 exhibits an exceptionally high affinity for the CysLT1 receptor, any in vivo or tissue-explant administration of natural LTC4 inevitably triggers a mixed CysLT1/CysLT2 response, confounding data interpretation.
To overcome this, researchers utilize N-Methyl Leukotriene C4 (N-methyl LTC4; CAS 131391-65-6) . By introducing an N-methyl group to the γ-glutamyl moiety, this synthetic analog becomes highly resistant to enzymatic cleavage, serving as a stable, selective mimetic for interrogating CysLT2 receptor biology[2].
2. Chemical Rationale and Pharmacodynamics
The structural modification in N-methyl LTC4 provides a dual advantage: it blocks metabolic degradation while retaining the spatial conformation necessary for receptor activation.
Causality in Receptor Selectivity:
Natural LTC4 binds both CysLT1 and CysLT2 receptors. However, N-methyl LTC4 exhibits a distinct selectivity profile. The N-methylation sterically hinders binding to the CysLT1 receptor pocket, dropping its affinity drastically, while maintaining high-affinity interactions with the CysLT2 receptor across both human and murine models[1].
Table 1: Pharmacological Profile of N-Methyl LTC4 vs. Natural CysLTs
3. Mechanistic Pathway: Bypassing Metabolic Degradation
The diagram below illustrates how N-methyl LTC4 bypasses the standard leukotriene degradation cascade to provide isolated CysLT2 activation.
Metabolic stability and receptor selectivity of N-Methyl LTC4 vs. endogenous LTC4.
4. Validated Experimental Methodologies
To ensure scientific integrity, experimental designs utilizing N-methyl LTC4 must incorporate self-validating controls. Below are two field-proven protocols demonstrating its application in vivo and ex vivo.
Protocol A: In Vivo Vascular Permeability Assay (Evans Blue Leakage)
This protocol isolates CysLT2-mediated vascular leakage using transgenic mice overexpressing the human CysLT2 receptor in endothelial cells (TG-EC), with CysLT2 knockout (KO) mice serving as the negative control system[3].
Self-Validating Logic: By comparing TG-EC mice to KO mice, any off-target effects of the analog are immediately identified. If N-methyl LTC4 were activating CysLT1, leakage would still occur in the KO mice.
Causality of Reagents: Evans Blue dye strongly binds to serum albumin. When vascular permeability increases, albumin leaks into the tissue, carrying the dye. Formamide is strictly required for extraction because it disrupts the non-covalent bonds between the dye and tissue proteins, allowing for accurate spectrophotometric quantification.
Step-by-Step Workflow:
Preparation: Anesthetize TG-EC and CysLT2 KO mice using a standard ketamine/xylazine protocol.
Dye Administration: Inject Evans Blue dye (20 mg/kg in PBS) intravenously via the tail vein.
Agonist Delivery: Inject 1 nmol of N-methyl LTC4 intradermally into the right ear. Inject an equal volume of vehicle (PBS with equivalent ethanol trace) into the left contralateral ear (internal control).
Incubation: Maintain anesthesia for 30 minutes to allow for receptor activation and subsequent macromolecular extravasation.
Tissue Processing: Euthanize the mice. Excise both ears using a standard punch biopsy tool to ensure uniform tissue mass.
Extraction: Submerge the tissue punches in 500 µL of formamide. Incubate at 55°C for 24 hours to fully extract the dye.
Quantification: Measure the optical density (absorbance) of the formamide extract at 610 nm using a spectrophotometer.
Step-by-step workflow for the in vivo vascular permeability assay.
Table 2: Quantitative Summary of Vascular Leakage (Absorbance at 610 nm)
Gallbladder tissue expresses both CysLTR1 and CysLTR2. Natural LTC4 causes contraction but is rapidly converted to LTD4 by tissue-resident enzymes. Using N-methyl LTC4 isolates the CysLTR2 contractile mechanism[4].
Self-Validating Logic: Pre-treatment with HAMI3379 (a specific CysLTR2 antagonist) acts as a definitive negative control, proving that the contraction induced by N-methyl LTC4 is exclusively receptor-mediated and not a non-specific lipid membrane effect.
Step-by-Step Workflow:
Tissue Explant: Excise gallbladders from C57BL/6J mice and mount them in a temperature-controlled (37°C) organ bath system.
Perfusion: Bathe the tissue in physiological saline solution continuously aerated with 95% O2 / 5% CO2 to maintain tissue viability and constant pH.
Baseline Calibration: Apply a resting tension (e.g., 0.5 g) and allow the tissue to equilibrate for 45-60 minutes, washing every 15 minutes.
Antagonist Pre-treatment (Control): In the control cohort, add the specific CysLTR2 inhibitor HAMI3379 (1 µM) to the bath 15 minutes prior to agonist exposure.
Agonist Exposure: Administer N-methyl LTC4 (0.1 µM) to the bath.
Data Acquisition: Record isometric force generation using a force-displacement transducer. The HAMI3379-treated tissues will show a complete abolition of the contractile response, validating the CysLT2-specific action of N-methyl LTC4[4].
5. Conclusion
The transcellular metabolism of cysteinyl leukotrienes presents a significant hurdle in respiratory and vascular pharmacology. N-Methyl Leukotriene C4 circumvents this biological bottleneck. By combining metabolic stability with precise CysLT2 receptor selectivity, it provides a highly reliable tool for elucidating the distinct pathophysiological roles of leukotriene signaling in vascular leakage and smooth muscle dynamics.
References
Hui, Y., et al. "N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays". ResearchGate. URL:[Link]
Universität Augsburg. "Cysteinyl leukotrienes and acetylcholine are biliary tuft cell cotransmitters". Universität Augsburg Research Portal. URL: [Link]
Whitepaper: The Role of N-Methyl LTC4 in Smooth Muscle Contraction
A Technical Guide to CysLT2 Receptor Pharmacology and Experimental Methodologies Executive Summary Cysteinyl leukotrienes (cysLTs) are potent lipid mediators that drive profound smooth muscle contraction in respiratory,...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Guide to CysLT2 Receptor Pharmacology and Experimental Methodologies
Executive Summary
Cysteinyl leukotrienes (cysLTs) are potent lipid mediators that drive profound smooth muscle contraction in respiratory, vascular, and intestinal tissues. Historically, isolating the specific physiological role of Leukotriene C4 (LTC4) has been a significant pharmacological challenge due to its rapid enzymatic degradation. This whitepaper provides an in-depth technical analysis of N-Methyl Leukotriene C4 (N-Methyl LTC4) , a metabolically stable synthetic analog. By acting as a selective CysLT2 receptor agonist, N-Methyl LTC4 allows researchers and drug development professionals to uncouple CysLT2-mediated smooth muscle contraction from classical CysLT1 pathways, opening new avenues for cardiovascular, respiratory, and pruritic therapeutics.
The Pharmacological Challenge: Cysteinyl Leukotriene Metabolism
Cysteinyl leukotrienes—comprising LTC4, LTD4, and LTE4—are collectively known as the slow-reacting substance of anaphylaxis (SRS-A)[1]. They are heavily implicated in asthma, anaphylaxis, and vascular permeability.
The core challenge in studying native LTC4 is its extreme transcellular lability. Upon release into the extracellular space, LTC4 is rapidly converted to LTD4 by membrane-bound
γ
-glutamyl transpeptidase, and subsequently to LTE4 by dipeptidases[2]. Consequently, traditional ex vivo and in vivo assays utilizing exogenous LTC4 inherently measure a composite response. Because LTD4 is the primary endogenous ligand for the CysLT1 receptor, the rapid conversion of LTC4 to LTD4 heavily skews experimental data toward CysLT1-mediated smooth muscle contraction, masking the distinct pharmacology of the CysLT2 receptor.
N-Methyl LTC4: Structural Integrity and Receptor Selectivity
To isolate the specific effects of LTC4, researchers developed 1, a synthetic analog featuring an N-methylated glutathione moiety[1].
Causality in Molecular Design: The addition of the N-methyl group sterically hinders the active site of
γ
-glutamyl transpeptidase. This renders N-Methyl LTC4 completely nonhydrolyzable and resistant to conversion into LTD4[3]. Because it cannot be metabolized into the CysLT1-preferring LTD4, this metabolic stability allows N-Methyl LTC4 to act as a pure, selective agonist for the CysLT2 receptor in vitro and in vivo[4].
Quantitative Pharmacodynamics
N-Methyl LTC4 demonstrates high potency and selectivity for CysLT2 over CysLT1, making it an indispensable tool for smooth muscle and endothelial contraction assays.
Unlike CysLT1, which is highly sensitive to LTD4 and mediates classical asthma-related bronchoconstriction, CysLT2 is activated equipotently by LTC4 and LTD4, and selectively by N-Methyl LTC4[2].
In smooth muscle cells (such as those in the vasculature and airways), CysLT2 couples primarily to Gq/11 proteins. Activation leads to phospholipase C (PLC) stimulation, inositol triphosphate (IP3) generation, and subsequent calcium release from the sarcoplasmic reticulum. The calcium-calmodulin complex then activates Myosin Light Chain Kinase (MLCK), driving actin-myosin cross-bridging and sustained smooth muscle contraction.
Signaling cascade of N-Methyl LTC4 driving smooth muscle contraction via CysLT2.
Experimental Workflows & Methodologies
To rigorously evaluate the role of N-Methyl LTC4 in smooth muscle contraction, assays must be designed as self-validating systems that account for receptor cross-talk and baseline tissue viability.
Protocol 1: Ex Vivo Isometric Tension Recording (Organ Bath Assay)
This protocol isolates the direct contractile effects of N-Methyl LTC4 on airway or intestinal smooth muscle.
Step-by-Step Methodology:
Tissue Preparation: Isolate guinea pig trachea or ileum and cut into rings or longitudinal strips. Mount the tissues in 10 mL organ baths containing Krebs-Henseleit solution.
Environmental Control: Maintain the bath at 37°C and continuously aerate with 95% O2 / 5% CO2 to ensure tissue viability and stable pH (7.4).
Equilibration & Viability Check: Apply a resting tension of 1g. After a 60-minute equilibration, challenge the tissue with 60 mM KCl.
Causality: The KCl challenge directly depolarizes the cell membrane, forcing maximal calcium influx and contraction independent of GPCRs. This acts as a self-validating step to confirm the smooth muscle's functional integrity before applying lipid mediators.
Enzymatic & Receptor Isolation (The Control Matrix):
Group A (Native LTC4 + Acivicin): Pre-treat with 3 to prevent LTC4 degradation[3].
Group B (N-Methyl LTC4 ± Acivicin):Causality: N-Methyl LTC4 concentration-response curves should remain completely unaffected by acivicin, proving its metabolic stability[3].
Group C (CysLT1 Blockade): Pre-treat with a CysLT1-selective antagonist (e.g., MK-571) to ensure any residual CysLT1 cross-reactivity is silenced.
Agonist Dosing: Add N-Methyl LTC4 cumulatively (e.g., 1 nM to 1 μM). Record isometric tension using a force-displacement transducer.
Data Synthesis: Calculate pD2 (negative log of EC50) and Emax (maximum contraction relative to the KCl baseline).
Protocol 2: In Vivo Vascular Permeability and Hemodynamic Assessment
In vivo, smooth muscle contraction in the microvasculature leads to endothelial cell retraction and vascular leakage, while systemic arterial contraction causes5[5].
Step-by-Step Methodology:
Model Selection: Utilize wild-type mice, CysLT2-knockout (KO) mice (negative control), and transgenic mice overexpressing human CysLT2 in endothelial cells (TG-EC, positive amplification)[4].
Tracer Injection: Inject Evans Blue dye intravenously.
Causality: Evans Blue tightly binds to serum albumin. Its extravasation into tissue serves as a highly quantifiable proxy for vascular leakage driven by smooth muscle/endothelial cytoskeletal contraction.
Agonist Administration: Inject N-Methyl LTC4 (e.g., 10-100 ng) intradermally into the ear.
Quantification: After 30 minutes, euthanize the animal, excise the ear tissue, and extract the dye using formamide. Measure optical density at 610 nm.
Validation: TG-EC mice will show a massive (e.g., 22-fold) increase in leakage, whereas 4 compared to vehicle, validating the absolute CysLT2-dependence of the N-Methyl LTC4 response[4].
Experimental workflow for Ex Vivo Isometric Tension Recording.
Discussion: Implications for Drug Development
The ability to selectively trigger CysLT2 using N-Methyl LTC4 has profound implications for drug discovery. Historically, asthma therapeutics (like Montelukast and Zafirlukast) solely targeted CysLT1. However, the discovery that N-Methyl LTC4 induces potent peripheral vasoconstriction[3], acute and chronic itch via sensory neurons[2], and persistent airway hyperresponsiveness highlights CysLT2 as a critical, untapped therapeutic target.
By utilizing N-Methyl LTC4 in high-throughput screening and ex vivo tissue assays, drug development professionals can accurately evaluate novel CysLT2 antagonists for cardiovascular diseases, chronic pruritus, and refractory asthma without the confounding variables of rapid lipid metabolism.
The Discovery and Pharmacological Evolution of N-Methyl Leukotriene C4 (N-Methyl LTC4)
A Technical Whitepaper on the Synthesis, Receptor Selectivity, and Application of a Stable LTC4 Mimetic Introduction: The Cysteinyl Leukotriene Challenge Cysteinyl leukotrienes (cysLTs)—specifically Leukotriene C4 (LTC4)...
Author: BenchChem Technical Support Team. Date: March 2026
A Technical Whitepaper on the Synthesis, Receptor Selectivity, and Application of a Stable LTC4 Mimetic
Introduction: The Cysteinyl Leukotriene Challenge
Cysteinyl leukotrienes (cysLTs)—specifically Leukotriene C4 (LTC4), LTD4, and LTE4—are potent lipid mediators derived from arachidonic acid. They play critical roles in the pathophysiology of asthma, allergic rhinitis, and cardiovascular inflammation. LTC4 is the parent molecule, formed by the LTC4 synthase-catalyzed conjugation of glutathione to LTA4 1.
Historically, characterizing the exact pharmacological profile of LTC4 was severely hindered by its metabolic instability. In biological systems, LTC4 is rapidly cleaved by the enzyme
γ
-glutamyl transpeptidase to form LTD4, which is subsequently converted to LTE4 by dipeptidases. Because LTD4 is the primary endogenous ligand for the CysLT1 receptor, administering LTC4 in vivo or in tissue preparations often resulted in a mixed pharmacological response driven by its metabolites rather than the parent compound 2.
To isolate the specific signaling pathways of LTC4—particularly its role at the newly emerging CysLT2 receptor—researchers required a metabolically stable analog. This necessity drove the discovery and synthesis of N-Methyl Leukotriene C4 (N-Methyl LTC4) .
Chemical Synthesis: Overcoming the Monomethylation Barrier
The primary structural modification required to confer resistance against
γ
-glutamyl transpeptidase was the methylation of the primary amine on the glutathione moiety of LTC4. However, direct reductive methylation of primary amines (typically using formaldehyde and sodium cyanoborohydride) notoriously results in over-alkylation, yielding dimethylated products.
In 1993, Yves Gareau and colleagues developed a novel methodology to achieve strict monomethylation on highly sensitive, sulfur-containing molecules like leukotrienes 3.
Causality in Experimental Design
The researchers utilized o-nitrobenzaldehyde to form a stable imine. The bulky nature of the o-nitrobenzyl group acts as a steric shield, preventing a second methylation event after the initial reduction. Crucially, the o-nitrobenzyl group is a photoremovable protecting group . Because leukotrienes possess a highly conjugated, heat- and acid-sensitive triene system, traditional chemical deprotection would destroy the molecule. Photodeprotection at 350 nm allowed for the gentle liberation of the monomethylated amine, preserving the integrity of the leukotriene backbone 4.
Protocol 1: Total Synthesis via Reductive Monomethylation
This protocol outlines the self-validating synthesis workflow for N-Methyl LTC4.
Imine Condensation: React esterified glutathione with o-nitrobenzaldehyde in a Water/Methanol mixture. Stir vigorously overnight.
Validation Checkpoint: The reaction is complete when a white precipitate of the stable imine forms (approx. 85% yield).
Reductive Methylation: Treat the imine with sodium cyanoborohydride (
NaBH3CN
) while maintaining a slightly acidic environment.
Validation Checkpoint: TLC should confirm the disappearance of the imine and the formation of the o-nitrobenzylamine derivative.
Photochemical Deprotection: Dissolve the intermediate in a suitable UV-transparent solvent. Irradiate the solution at 350 nm using a photochemical reactor.
Validation Checkpoint: The cleavage of the o-nitrobenzyl group yields the monomethylated product. Final purification via HPLC confirms the exact mass (MW 639.80) corresponding to N-Methyl LTC4 (
C31H49N3O9S
).
Synthetic Workflow of N-Methyl LTC4 utilizing photoremovable protecting groups.
Pharmacological Profiling: Isolating the CysLT2 Receptor
With a stable analog secured, researchers could finally map the true pharmacology of LTC4. N-Methyl LTC4 demonstrated profound resistance to
γ
-glutamyl transpeptidase. When tested in guinea pig trachea and ileum in the presence of acivicin (a
γ
-glutamyl transpeptidase inhibitor), the concentration-response curve for N-Methyl LTC4 remained unaffected, proving its metabolic stability 2.
More importantly, N-Methyl LTC4 emerged as a highly potent and selective agonist for the CysLT2 receptor . While LTD4 drives classical asthma symptoms via CysLT1, LTC4 and its stable analog N-Methyl LTC4 act predominantly via CysLT2, which is heavily expressed in vascular endothelial cells and cardiac tissue 5.
Quantitative Pharmacological Data
The following table summarizes the comparative binding affinities and functional efficacies of native LTC4 versus N-Methyl LTC4.
Ligand
Human CysLT1 EC50
Human CysLT2 EC50
Guinea Pig Trachea pD2
γ
-Glutamyl Transpeptidase Substrate?
LTC4
~1 - 10 nM
~100 nM
8.0 ± 0.2
Yes (Rapidly degraded)
N-Methyl LTC4
> 2,000 nM
122 nM
8.1 ± 0.1
No (Metabolically stable)
Data synthesized from Cayman Chemical and primary pharmacological studies 1, 2.
In Vivo Applications: Mapping Vascular Permeability
Because N-Methyl LTC4 selectively targets CysLT2 without bleeding over into CysLT1 activation, it has become the gold-standard tool compound for mapping CysLT2-mediated vascular leakage and hypertensive responses.
Protocol 2: In Vivo Vascular Leakage Assay (Evans Blue Method)
To prove that N-Methyl LTC4 drives vascular permeability strictly through the CysLT2 receptor, researchers utilize transgenic mice overexpressing the human CysLT2 receptor in endothelial cells (TG-EC) alongside CysLT2 knockout (KO) mice 5.
Dye Administration: Inject Evans Blue dye intravenously via the tail vein. The dye binds to serum albumin, acting as a macromolecular tracer for vascular permeability.
Agonist Challenge: Intradermally inject N-Methyl LTC4 (e.g., into the ear pinna) of both TG-EC and KO mice. Use a vehicle control on the contralateral ear.
Incubation & Euthanasia: Allow 30 minutes for the physiological response (endothelial cell contraction and subsequent dye extravasation). Euthanize the subjects.
Quantification: Excise the ear tissue, extract the extravasated dye using formamide at 55°C for 24 hours, and measure the optical density (OD) at 610 nm.
Expected Results: TG-EC mice exhibit a >20-fold increase in OD compared to vehicle. KO mice exhibit zero statistically significant response, validating the absolute CysLT2 selectivity of N-Methyl LTC4.
CysLT2 Receptor Signaling Pathway activated by N-Methyl LTC4.
Conclusion
The development of N-Methyl LTC4 represents a triumph of rational chemical design applied to biological problem-solving. By utilizing a sophisticated photoremovable protecting group strategy, chemists successfully monomethylated a highly sensitive lipid mediator. The resulting compound bypassed the rapid enzymatic degradation that plagued native LTC4, unlocking a new era of research into the CysLT2 receptor. Today, N-Methyl LTC4 remains an indispensable tool for drug development professionals seeking to differentiate the cardiovascular and inflammatory signaling pathways of the cysteinyl leukotriene family.
PubMed. "The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic." National Institutes of Health. 2
Gareau, Y., Zamboni, R., & Wong, A. W. (1993). "Total synthesis of N-methyl LTC4: a novel methodology for the monomethylation of amines." The Journal of Organic Chemistry. 3
Klán, P., et al. "Photoremovable Protecting Groups in Chemistry and Biology: Reaction Mechanisms and Efficacy." National Institutes of Health (PMC). 4
Yan, D., et al. (2010). "Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays." ResearchGate. 5
An In-depth Technical Guide to N-Methyl Leukotriene C4: A Stable and Selective CysLT2 Receptor Agonist
This technical guide provides a comprehensive overview of N-Methyl Leukotriene C4 (N-Methyl LTC4), a critical research tool for scientists and drug development professionals investigating the cysteinyl leukotriene signal...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides a comprehensive overview of N-Methyl Leukotriene C4 (N-Methyl LTC4), a critical research tool for scientists and drug development professionals investigating the cysteinyl leukotriene signaling pathway. We will delve into its chemical properties, biological activity, and provide detailed experimental protocols for its analysis and functional characterization.
Introduction: The Need for a Stable LTC4 Analog
Leukotriene C4 (LTC4) is a potent lipid mediator synthesized from arachidonic acid by the 5-lipoxygenase pathway.[1][2] As a key component of the "slow-reacting substance of anaphylaxis," it plays a pivotal role in the pathophysiology of asthma and other inflammatory and allergic diseases by contracting bronchial smooth muscle.[1] However, the utility of native LTC4 in research is hampered by its rapid in vivo metabolism to Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4).[3] This metabolic instability makes it challenging to delineate the specific pharmacological effects of LTC4 from those of its metabolites.[3]
N-Methyl LTC4 is a synthetic analog of LTC4 designed to overcome this limitation.[3] By incorporating a methyl group on the glycine residue of the glutathione moiety, it is rendered resistant to the dipeptidases that would otherwise cleave it to LTD4.[3][4] This metabolic stability, combined with its selective agonist activity at the CysLT2 receptor, makes N-Methyl LTC4 an invaluable tool for isolating and studying the specific roles of this receptor in health and disease.[3]
Chemical and Physical Properties
The N-methylation of the terminal glycine in the glutathione side-chain is the key structural modification that distinguishes N-Methyl LTC4 from its endogenous counterpart. This seemingly minor alteration has profound implications for its metabolic fate, while largely preserving the core eicosanoid structure necessary for receptor interaction.
Table 1: Chemical Identifiers and Properties of N-Methyl LTC4
It is recommended to prepare stock solutions in organic solvents like DMF or DMSO and then dilute into aqueous buffers for biological experiments.
Biological Activity and Mechanism of Action
N-Methyl LTC4 is a potent and selective agonist for the CysLT2 receptor.[3] Unlike its parent compound LTC4, which has affinity for both CysLT1 and CysLT2 receptors, N-Methyl LTC4 exhibits a clear preference for CysLT2.[3][8] This selectivity is a key advantage for researchers seeking to isolate the physiological effects of CysLT2 activation.
Receptor Selectivity and Potency
CysLT2 Receptor: N-Methyl LTC4 acts as a potent agonist with an EC50 value of 122 nM at the human CysLT2 receptor.[3] Its potency at this receptor is comparable to that of LTC4.[3]
CysLT1 Receptor: In contrast, it shows significantly lower activity at the human CysLT1 receptor, with an EC50 value greater than 2,000 nM.[3]
This pharmacological profile establishes N-Methyl LTC4 as a selective tool for probing CysLT2 receptor function. In vivo studies have confirmed its activity, demonstrating that it can induce vascular leakage in mice that overexpress the human CysLT2 receptor, an effect that is absent in CysLT2 receptor knockout mice.[3][6] More recently, the LTC4/CysLT2R pathway has been implicated as a key driver of both acute and chronic itch.[8]
CysLT2 Receptor Signaling Pathway
The CysLT2 receptor, like the CysLT1 receptor, is a G protein-coupled receptor (GPCR).[9][10] Upon agonist binding, it primarily couples to Gq/11 proteins, initiating a downstream signaling cascade that leads to an increase in intracellular calcium.[9]
Caption: CysLT2 Receptor Signaling Pathway initiated by N-Methyl LTC4.
Synthesis and Analytical Characterization
The total synthesis of N-Methyl LTC4 is a complex process that has been described in the literature.[4][11] The methodology allows for the specific monomethylation of the amine in the glutathione backbone, a key step in producing this stable analog.[4]
Caption: General workflow for the total synthesis of N-Methyl LTC4.
Analytical Experimental Protocols
Accurate characterization and quantification of N-Methyl LTC4 require robust analytical methods. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most common techniques.[12][13]
Protocol 1: Reversed-Phase HPLC Analysis
This protocol is suitable for the purification and quantification of N-Methyl LTC4 from synthesis reactions or for assessing purity.
Instrumentation: An HPLC system equipped with a UV detector.
Mobile Phase: A mixture of acetonitrile, methanol, water, and acetic acid (e.g., 30:20:50:0.1, v/v), with the pH adjusted to ~5.6.[14] The use of a small amount of acid improves peak shape for the peptido-leukotrienes.[15]
Detection: UV absorbance at 280 nm, which is the characteristic absorbance maximum for the conjugated triene system in leukotrienes.[3]
Sample Preparation: Reconstitute the sample in the mobile phase or a compatible solvent.
Analysis: Inject the sample and monitor the chromatogram. The retention time of N-Methyl LTC4 should be compared to a purified standard for identification.
Protocol 2: LC-MS/MS Quantification in Biological Samples
For quantifying low levels of N-Methyl LTC4 in complex biological matrices like plasma or tissue homogenates, LC-MS/MS provides superior sensitivity and specificity.[9][12]
Acidify the biological sample (e.g., with acetic acid).
Load the sample onto a conditioned C18 SPE cartridge.[9]
Wash the cartridge with an aqueous wash buffer to remove polar impurities.
Elute N-Methyl LTC4 with an organic solvent like methanol or acetonitrile.[9]
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the initial mobile phase.[16]
LC-MS/MS System: A high-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
Chromatography: Utilize a C18 column with a gradient elution, typically starting with a high aqueous phase and ramping to a high organic phase (e.g., water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B).
Ionization: Electrospray ionization (ESI) in negative ion mode is typically used for leukotrienes.[9]
Detection (Selected Reaction Monitoring - SRM):
Monitor the specific precursor-to-product ion transition for N-Methyl LTC4. The precursor ion will be the [M-H]⁻ ion (m/z 638.8).
Fragment the precursor ion in the collision cell and monitor for a specific, stable product ion. While specific transitions for N-Methyl LTC4 are not widely published, they can be determined by infusing a pure standard. For the parent compound LTC4, transitions like m/z 624 -> m/z 272 are used.
Biological Assays
To characterize the interaction of N-Methyl LTC4 with its receptor and its functional consequences, receptor binding and cell-based assays are essential.
This assay determines the binding affinity (Ki) of N-Methyl LTC4 for the CysLT2 receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
Membrane Preparation: Membranes from a cell line recombinantly expressing the human CysLT2 receptor.
Radioligand: [³H]-LTC4 or [³H]-LTD4 (as CysLT2 binds both with similar affinity).[8]
Test Compound: N-Methyl LTC4.
Non-specific Binding Control: A high concentration of unlabeled LTC4 or LTD4.
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 5 mM CaCl₂.[17]
Procedure:
In a 96-well plate, combine the membrane preparation (e.g., 20-50 µg protein), a fixed concentration of the radioligand (typically at or below its Kd), and varying concentrations of N-Methyl LTC4.
For total binding wells, add buffer instead of the competitor. For non-specific binding wells, add the high concentration of unlabeled ligand.
Incubate the plate to allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).[17]
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.[17]
Wash the filters rapidly with ice-cold wash buffer.
Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
Data Analysis:
Calculate specific binding by subtracting non-specific binding from total binding.
Plot the percentage of specific binding against the logarithm of the N-Methyl LTC4 concentration to generate a competition curve.
Calculate the IC50 value (the concentration of N-Methyl LTC4 that inhibits 50% of specific radioligand binding).
Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
This assay measures the functional consequence of CysLT2 receptor activation by quantifying the resulting increase in intracellular calcium.
Cell Line: A cell line (e.g., HEK293) engineered to stably express the human CysLT2 receptor.
Calcium Indicator Dye: A fluorescent calcium indicator dye such as Fura-2 AM or Fluo-4 AM.
Procedure:
Plate the CysLT2-expressing cells in a 96-well, black-walled, clear-bottom plate and grow to confluence.
Load the cells with the calcium indicator dye according to the manufacturer's protocol (typically involves incubation for 30-60 minutes at 37°C).
Wash the cells to remove excess dye.
Place the plate in a fluorescence plate reader (e.g., a FLIPR or FlexStation) capable of kinetic reading and fluid addition.
Establish a stable baseline fluorescence reading.
Add varying concentrations of N-Methyl LTC4 and immediately begin monitoring the change in fluorescence over time.
Data Analysis:
The increase in fluorescence corresponds to the increase in intracellular calcium concentration.
Calculate the peak fluorescence response for each concentration of N-Methyl LTC4.
Plot the peak response against the logarithm of the N-Methyl LTC4 concentration to generate a dose-response curve.
Determine the EC50 value, which represents the concentration of N-Methyl LTC4 that produces 50% of the maximal response.
Conclusion and Future Perspectives
N-Methyl LTC4 is an indispensable pharmacological tool. Its metabolic stability and selective agonist activity at the CysLT2 receptor provide researchers with a precise instrument to dissect the complex cysteinyl leukotriene signaling network.[3] By enabling the specific interrogation of CysLT2-mediated pathways, it facilitates a deeper understanding of their role in inflammatory diseases, itch, and other physiological processes.[8] Future research utilizing N-Methyl LTC4 will likely continue to uncover novel functions of the CysLT2 receptor, potentially identifying it as a viable therapeutic target for a range of human diseases.
Santa Cruz Biotechnology. N-methyl Leukotriene C4 (CAS 131391-65-6) Product Information.
McDermott, J. R., et al. (2006). Interactions Between Leukotriene C4 and Interleukin 13 Signaling Pathways in a Mouse Model of Airway Disease. Archives of Pathology & Laboratory Medicine, 130(3), 440–446.
Kumlin, M. (1993). Analytical methods for the measurement of leukotrienes and other eicosanoids in biological samples from asthmatic subjects. Journal of Lipid Mediators, 6(1-3), 365–377.
Santa Cruz Biotechnology. N-methyl Leukotriene C4 Product Page.
BenchChem. (2025). An In-depth Technical Guide to 11-trans-Leukotriene C4: Discovery, Synthesis, and Biological Function.
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Voisin, T., et al. (2021). The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. Proceedings of the National Academy of Sciences, 118(13), e2022087118.
Patel, D., et al. (2016). An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. Current Pharmaceutical Analysis, 12(4), 282-297.
Gerstmeier, J., et al. (2017). Development of smart cell-free and cell-based assay systems for investigation of leukotriene C4 synthase activity and evaluation of inhibitors. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids, 1862(2), 199-209.
Patel, D., et al. (2016). An Overview of Different Analytical Techniques for Leukotriene Antagonists in Different Matrices. Current Pharmaceutical Analysis, 12(4).
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Gareau, Y., Zamboni, R., & Wong, A. W. (1993). Total synthesis of N-methyl LTC4: a novel methodology for the monomethylation of amines. The Journal of Organic Chemistry.
Rådmark, O., & Samuelsson, B. (2010). Leukotriene biosynthetic enzymes as therapeutic targets. Journal of Clinical Investigation, 120(11), 3787–3795.
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Understanding the selectivity of N-Methyl ltc4 for CysLT2 over CysLT1.
Engineering Receptor Selectivity: A Technical Guide to N-Methyl LTC4 and the CysLT2 Axis Executive Summary Cysteinyl leukotrienes (cysLTs)—specifically LTC4, LTD4, and LTE4—are potent lipid mediators that drive allergic...
Author: BenchChem Technical Support Team. Date: March 2026
Engineering Receptor Selectivity: A Technical Guide to N-Methyl LTC4 and the CysLT2 Axis
Executive Summary
Cysteinyl leukotrienes (cysLTs)—specifically LTC4, LTD4, and LTE4—are potent lipid mediators that drive allergic inflammation, vascular permeability, and smooth muscle contraction. They exert their biological effects primarily through two G protein-coupled receptors (GPCRs): CysLT1 and CysLT2. While CysLT1 has been extensively characterized due to the clinical success of antagonists like montelukast, the distinct physiological roles of CysLT2 have historically been obscured by metabolic confounding.
The endogenous ligand LTC4 acts at both receptors but is rapidly metabolized into LTD4, a highly potent CysLT1 agonist[1]. To isolate CysLT2-mediated pathways, researchers utilize N-Methyl Leukotriene C4 (N-Methyl LTC4) , a synthetic, metabolically stable analog[2]. This whitepaper provides an in-depth mechanistic and procedural guide to leveraging N-Methyl LTC4 for CysLT2 selectivity profiling in drug development and immunological research.
The Biochemical Rationale: Overcoming LTC4 Metabolism
The Causality of Chemical Design
In vivo and in standard in vitro cell cultures, endogenous LTC4 is rapidly converted to LTD4 by the enzyme
γ
-glutamyl transpeptidase, and subsequently to LTE4 by dipeptidases[2]. Because LTD4 has an overwhelmingly high affinity for CysLT1, administering endogenous LTC4 inevitably triggers a mixed CysLT1/CysLT2 response. This makes it impossible to attribute downstream signaling exclusively to the CysLT2 receptor.
N-Methyl LTC4 (CAS 131391-65-6) was engineered to solve this exact problem. By introducing a methyl group at the amine of the glutathione moiety, the molecule becomes sterically hindered and resistant to enzymatic cleavage by
γ
-glutamyl transpeptidase[2]. This structural modification preserves the molecule's ability to bind the CysLT2 receptor while functionally eliminating its conversion into the CysLT1-preferring LTD4[2]. Consequently, N-Methyl LTC4 acts as a self-validating pharmacological tool: any signaling observed can be confidently attributed to direct CysLT2 receptor agonism rather than downstream metabolic artifacts[1].
Pharmacological Profiling: CysLT2 over CysLT1 Selectivity
Extensive radioligand binding and functional reporter assays have quantified the selectivity of N-Methyl LTC4. It functions as a potent, full agonist at the CysLT2 receptor while exhibiting negligible activity at the CysLT1 receptor[2].
Table 1: Functional Potency (EC50) of Leukotriene Ligands at Human CysLT Receptors
Ligand
Target Receptor
EC50 (nM)
Efficacy / Activity Profile
LTC4 (Endogenous)
hCysLT2
~10 - 70
High potency, but rapidly metabolized
LTC4 (Endogenous)
hCysLT1
~1 - 10
High potency (confounded by LTD4 conversion)
N-Methyl LTC4
hCysLT2
122
Potent, stable full agonist
N-Methyl LTC4
hCysLT1
> 2,000
Negligible activity
(Data synthesized from Cayman Chemical product specifications[2] and Yan et al., 2011[1])
Mechanistic Pathways: CysLT2 Signaling Dynamics
Upon binding to the CysLT2 receptor, N-Methyl LTC4 initiates a canonical Gq/11-coupled signaling cascade[1]. The activated G-protein stimulates Phospholipase C-
β
(PLC-
β
), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to receptors on the endoplasmic reticulum, triggering a rapid, transient release of intracellular calcium (
Ca2+
). Furthermore, N-Methyl LTC4 effectively drives the recruitment of
β
-arrestin-2, initiating receptor desensitization and internalization[1].
Fig 1: N-Methyl LTC4 driven CysLT2 signaling via Gq/11 and β-arrestin pathways.
To ensure rigorous scientific outputs, experimental designs must incorporate self-validating controls. Below are the gold-standard protocols for evaluating N-Methyl LTC4.
Protocol A: In Vitro Intracellular Calcium Mobilization Assay (FLIPR/Aequorin)
Rationale: Because CysLT2 is Gq-coupled, intracellular calcium flux is the most direct functional readout of receptor activation[1].
Cell Preparation: Culture HEK293 cells stably transfected with either human CysLT1 or human CysLT2. Control: Use mock-transfected HEK293 cells to establish baseline non-specific binding.
Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) or utilize an aequorin-expressing cell line.
Antagonist Pre-treatment (The Self-Validating Step): Pre-incubate the CysLT1-expressing cells with 1
μ
M Montelukast (a CysLT1-specific antagonist) for 30 minutes. This ensures any trace background activity is pharmacologically silenced.
Agonist Addition: Dispense N-Methyl LTC4 in a concentration-response format (e.g.,
10−10
to
10−5
M).
Measurement & Analysis: Record the transient kinetic calcium peak using a Fluorometric Imaging Plate Reader (FLIPR). Calculate the EC50 using non-linear regression. You will observe a robust curve in CysLT2 cells (
EC50≈122
nM) and a flatline in CysLT1 cells[1][2].
Protocol B: In Vivo Vascular Permeability Assay (Miles Assay)
Rationale: CysLT2 activation on endothelial cells induces rapid cytoskeletal rearrangement and vascular leakage[1].
Model Selection: Utilize transgenic mice overexpressing human CysLT2 in the endothelium (TG-EC) alongside CysLT2 knockout (KO) mice as the negative control.
Tracer Injection: Inject Evans Blue dye intravenously (tail vein). The dye binds to serum albumin.
Agonist Challenge: Inject N-Methyl LTC4 intradermally into the ear or dorsal skin.
Quantification: After 30 minutes, euthanize the animal, excise the injected tissue, and extract the dye using formamide. Measure absorbance at 610 nm.
Causality Check: TG-EC mice will show a massive (e.g., 22-fold) increase in dye extravasation, while KO mice will show baseline levels, proving the in vivo effect is strictly CysLT2-dependent[1].
Fig 2: Experimental workflow for in vitro CysLT2 selectivity profiling.
Translational Applications in Drug Development
The availability of N-Methyl LTC4 has unlocked new paradigms in respiratory and oncological research:
Aspirin-Exacerbated Respiratory Disease (AERD): AERD is characterized by a massive overproduction of cysLTs. Recent studies utilizing N-Methyl LTC4 have demonstrated that CysLT2 receptors—not just CysLT1—drive IL-33-dependent type 2 immunopathology and eosinophilic airway inflammation[3]. This positions CysLT2 as a novel therapeutic target for AERD patients who do not respond to traditional CysLT1 antagonists.
Uveal Melanoma: Activating mutations in the CYSLTR2 gene (specifically the L129Q mutation) are oncogenic drivers in a subset of uveal melanomas. N-Methyl LTC4 serves as a critical reference agonist to study the biased signaling and
β
-arrestin evasion characteristics of these mutant receptors, aiding in the development of targeted CysLT2 inverse agonists.
References
Yan, D., Stocco, R., Sawyer, N., et al. "Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β-arrestin assays." Molecular Pharmacology, 79(2), 270-278 (2011).[Link]
Liu, T., Barrett, N. A., Kanaoka, Y., et al. "Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity." The Journal of Immunology, 200(3), 915-927 (2018).[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Interrogating CysLT2 Receptor Dynamics Using N-Methyl LTC4 in High-Throughput Calcium Mobilization Assays
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators involved in inflammatory, respiratory, and cardiovascular pathologies. They signal primarily through two G protein-coupled receptors (GPCRs): CysLT1 and CysLT2. Historically, isolating CysLT2-specific responses in vitro has been a significant pharmacological challenge. The endogenous ligand, Leukotriene C4 (LTC4), is a potent agonist for both receptors but is rapidly metabolized by ubiquitous dipeptidases into Leukotriene D4 (LTD4) and Leukotriene E4 (LTE4)[1]. Because LTD4 exhibits overwhelming selectivity for the CysLT1 receptor, kinetic assays utilizing LTC4 are frequently confounded by CysLT1-mediated background noise.
To resolve this, N-methyl Leukotriene C4 (N-methyl LTC4) was developed as a synthetic, metabolically stable analog[1]. The addition of an N-methyl group prevents its enzymatic degradation into LTD4, preserving its structural integrity during prolonged cellular assays[1]. N-methyl LTC4 acts as a highly selective CysLT2 receptor agonist, exhibiting an EC50 of ~122 nM at the human CysLT2 receptor, while remaining essentially inactive at CysLT1 (EC50 > 2,000 nM)[1].
Pathway Visualization
Activation of the CysLT2 receptor by N-methyl LTC4 triggers a canonical Gq-coupled signaling cascade. This culminates in the release of intracellular calcium from the endoplasmic reticulum—the primary measurable output in fluorometric assays.
CysLT2 Gq-coupled calcium mobilization pathway via N-Methyl LTC4 activation.
Experimental Design: Building a Self-Validating System
A robust calcium mobilization assay must distinguish true receptor activation from off-target artifacts. To establish a self-validating system, researchers must employ an orthogonal pharmacological matrix. This involves pairing the selective agonist (N-methyl LTC4) with highly specific antagonists to prove causality.
Validation Condition 1 (CysLT2 Blockade): Pre-incubation with HAMI3379, a potent CysLT2 antagonist (IC50 ~3.8 nM)[2]. (Expected: Complete ablation of the N-methyl LTC4 signal, proving absolute CysLT2 dependence).
Validation Condition 2 (CysLT1 Blockade): Pre-incubation with MK-571, a CysLT1-specific antagonist. (Expected: No reduction in the N-methyl LTC4 signal, proving the absence of CysLT1 cross-reactivity).
Table 1: Pharmacological Matrix for CysLT2 Calcium Assays
Expertise Note on Reagent Selection: We utilize Fluo-4 AM over Fura-2 due to its superior quantum yield and compatibility with standard 488 nm argon lasers used in high-throughput kinetic readers (e.g., FLIPR Tetra). Probenecid is strictly required in the dye-loading buffer; without it, multidrug resistance proteins (MRPs) actively extrude the de-esterified Fluo-4 from the cytosol, destroying the assay's signal-to-noise ratio.
Phase 1: Cell Preparation and Plating
Culture target cells expressing CysLT2 (e.g., native HUVECs or recombinant HEK293T-CysLT2 cells) to ~80% confluency.
Harvest and seed cells into a 384-well black-wall, clear-bottom microplate at a density of 15,000 cells/well in 25 µL of complete growth medium.
Incubate overnight at 37°C in a 5% CO₂ atmosphere to allow for monolayer formation and receptor recovery.
Phase 2: Dye Loading
Prepare Assay Buffer : Hank’s Balanced Salt Solution (HBSS) supplemented with 20 mM HEPES (pH 7.4) and 2.5 mM Probenecid.
Prepare Dye Loading Solution : Dissolve Fluo-4 AM in anhydrous DMSO to 1 mM. Mix with an equal volume of 20% (w/v) Pluronic F-127 (acting as a non-ionic surfactant to facilitate cell permeation). Dilute this mixture into the Assay Buffer to achieve a final Fluo-4 AM concentration of 2 µM.
Remove the growth medium from the 384-well plate and add 25 µL/well of the Dye Loading Solution.
Incubate in the dark for 45 minutes at 37°C, followed by 15 minutes at room temperature (to complete intracellular AM ester cleavage).
Wash the cells three times with Assay Buffer to remove extracellular dye, leaving a final volume of 25 µL/well.
Handling N-Methyl LTC4: N-methyl LTC4 is highly sensitive to oxidation and is typically supplied as a solution in ethanol[1]. On the day of the assay, evaporate the ethanol under a gentle stream of nitrogen and immediately reconstitute in Assay Buffer containing 0.1% BSA (to prevent non-specific binding of the lipophilic compound to the plastic plate). Prepare a 5X concentration (e.g., 600 nM for a final well concentration of 120 nM).
If validating with antagonists (HAMI3379 or MK-571), add them to the cell plate 15 minutes prior to the agonist addition to ensure complete receptor occupancy.
Phase 4: Kinetic Reading
Transfer the cell plate and the compound plate (containing N-methyl LTC4) to the kinetic fluorescence reader.
Establish a baseline by reading fluorescence every 1 second for 10 seconds.
Automate the injection of 6.25 µL of 5X N-methyl LTC4 into the 25 µL well volume.
Record fluorescence continuously every 1 second for 3 minutes to capture the rapid peak of intracellular calcium release and the subsequent decay phase.
Data Analysis and Troubleshooting
Signal Quantification: Calculate the response by subtracting the baseline fluorescence from the maximum peak fluorescence (Max-Min). Normalize data to the maximum response elicited by a calcium ionophore (e.g., Ionomycin) to account for well-to-well variations in cell number or dye loading efficiency.
Troubleshooting Desensitization: GPCRs, particularly CysLT receptors, undergo rapid homologous desensitization via β-arrestin recruitment[2]. If performing dose-response curves, never apply multiple sequential doses of N-methyl LTC4 to the same well. Each well must receive a single, discrete concentration to ensure accurate EC50 calculations.
References
Cayman Chemical. N-methyl Leukotriene C4 (CAS 131391-65-6) Product Information and Pharmacological Profile.1
ResearchGate. Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays.2
Universität Augsburg. Cysteinyl leukotrienes and acetylcholine are biliary tuft cell cotransmitters.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Cysteinyl leukotrienes (cysLTs)—specifically LTC4, LTD4, and LTE4—are potent lipid mediators derived from the 5-lipoxygenase pathway that drive profound physiological responses, including inflammation, bronchoconstriction, and vascular leakage[1]. These mediators exert their effects primarily through two G protein-coupled receptors (GPCRs): CysLT1 and CysLT2[2].
Historically, isolating the specific pathophysiological roles of the CysLT2 receptor has been challenging. The parent leukotriene, LTC4, is a potent agonist for CysLT2R; however, it is rapidly metabolized in vivo into LTD4 and LTE4, which preferentially target the CysLT1 receptor[2][3]. To bypass this metabolic degradation, researchers utilize N-Methyl LTC4 (NMLTC4) . NMLTC4 is a synthetically derived, metabolically stable LTC4 mimetic that acts as a highly potent and subtype-selective agonist for the CysLT2 receptor, exhibiting essentially no efficacy at the CysLT1 receptor[2][3].
To quantify the downstream effects of CysLT2R activation, the Miles Assay is employed. This in vivo model relies on the intravenous injection of Evans Blue, an azo dye with a high affinity for serum albumin[4]. Under basal conditions, the intact endothelium restricts the extravasation of the large albumin-dye complex[4]. However, upon intradermal injection of NMLTC4, localized CysLT2R activation triggers endothelial cell contraction, creating paracellular gaps that allow the dye to leak into the surrounding dermis for subsequent quantification[4].
The causality behind NMLTC4-induced vascular leakage relies on a specific Gq-coupled signaling cascade. Activation of CysLT2R leads to intracellular calcium mobilization and RhoA/ROCK pathway activation, which mechanically pulls the actin cytoskeleton and internalizes VE-cadherin, breaking down adherens junctions.
As a self-validating system, this protocol incorporates strict genetic and vehicle controls to ensure that the measured absorbance is exclusively the result of CysLT2R-mediated leakage rather than mechanical trauma or off-target effects.
Genetic Validation: The assay is typically performed across different murine models. Mice overexpressing the human CysLT2 receptor in the endothelium (TG-EC) serve as the amplified positive model, while CysLT2R Knockout (KO) mice act as the ultimate negative control[2]. If NMLTC4 induces leakage in the KO cohort, the system immediately flags off-target receptor activation or compromised reagent purity.
Internal Vehicle Control: Every subject receives a vehicle-only intradermal injection on the contralateral flank or ear. This establishes a baseline for vascular leakage caused purely by the mechanical trauma of the needle[5].
Step-by-Step Protocol: Modified Miles Assay for N-Methyl LTC4
Materials & Reagents
N-Methyl LTC4: Reconstituted in ethanol, then diluted in sterile PBS (pH 7.2) to the desired working concentration (e.g., 0.75 µ g/dose )[3][6].
Evans Blue Dye: 0.5% (w/v) dissolved in sterile PBS. Filter-sterilize to remove undissolved particulate matter that could cause fatal microembolisms[4].
Formamide: Used as a chaotropic extraction solvent.
Equipment: 27G to 30G insulin syringes, heating block (55°C), spectrophotometer or microplate reader[4][5].
Methodology
Preparation and Dye Injection: Place the mouse in a restraint device and gently warm the tail (using an infrared lamp or warm water) to dilate the lateral tail vein[7]. Inject 200 µL of the 0.5% Evans Blue solution intravenously (IV)[4][8].
Agonist Delivery: Wait 10 minutes for the dye to bind circulating albumin and reach systemic equilibrium. Anesthetize the mouse (e.g., 3% Isoflurane)[8]. Perform an intradermal (ID) injection of NMLTC4 into the right ear or flank. Inject an equal volume of the vehicle (PBS with matching ethanol concentration) into the left ear or flank as a control[5].
Incubation: Allow the animal to recover and incubate in vivo for 30 minutes. During this window, NMLTC4 activates CysLT2R, inducing localized albumin-dye extravasation[5].
Tissue Harvest: Euthanize the animal via an approved method. Carefully excise the injected tissue (e.g., using a standard ear punch biopsy) to ensure uniform tissue volume across all samples[4].
Dye Extraction: Place the excised tissue into a microcentrifuge tube containing 300–500 µL of formamide. Expert Insight: Formamide denatures the interstitial albumin, disrupting its hydrophobic pockets and releasing the non-covalently bound Evans Blue into the solvent. Incubate the tubes at 55°C for 24 to 48 hours to ensure complete extraction[4][5].
Quantification: Centrifuge the samples at >10,000 x g for 15 minutes to pellet tissue debris[5]. Transfer the supernatant to a microplate. Measure the optical density (OD) at 620 nm (the peak absorbance of Evans Blue) and 740 nm (the minimum absorbance, used for background subtraction)[4][5].
Experimental Workflow Visualization
Step-by-step workflow for the in vivo Miles assay using N-Methyl LTC4.
Quantitative Data Interpretation
The success of the assay is determined by comparing the fold-increase of dye extravasation in NMLTC4-treated tissues versus vehicle-treated tissues, cross-referenced against genetic models. The table below summarizes the benchmark quantitative data established by Yan et al., validating NMLTC4 as a potent and highly selective in vivo CysLT2R agonist[2].
Mouse Model
Genotype Description
Treatment
Average Absorbance (OD)
Fold Increase vs. Vehicle
TG-EC
Endothelial CysLT2R Overexpressing
Vehicle
0.012 ± 0.01
1.0x
TG-EC
Endothelial CysLT2R Overexpressing
NMLTC4
0.260 ± 0.13
~21.6x
KO
CysLT2R Knockout
Vehicle
0.063 ± 0.07
1.0x
KO
CysLT2R Knockout
NMLTC4
0.034 ± 0.01
No significant change
Note: In the KO model, the lack of a statistically significant response to NMLTC4 confirms that the vascular leakage is entirely CysLT2R-dependent, validating the specificity of the agonist[2].
References
Yan, D., Stocco, R., Sawyer, N., et al. "Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β arrestin assays." Molecular Pharmacology 79(2), 270-278 (2011). Source: PubMed / NIH. URL:[Link]
Radu, M., & Chernoff, J. "An in vivo Assay to Test Blood Vessel Permeability." Journal of Visualized Experiments (73), e50062 (2013). Source: PMC - NIH. URL:[Link]
Brash, J. T., Ruhrberg, C., & Fantin, A. "Evaluating VEGF-Induced Vascular Leakage Using the Miles Assay." Methods in Molecular Biology 2475, 293-303 (2022). Source: Springer Nature. URL:[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: High-Sensitivity LC-MS/MS Quantification of N-Methyl Leukotriene C4 in Biological Matrices
Introduction & Scientific Context
Leukotriene C4 (LTC4) is a primary cysteinyl leukotriene involved in anaphylaxis, smooth muscle contraction, and vascular permeability[1]. However, characterizing the specific in vivo pharmacology of endogenous LTC4 is complicated by its rapid metabolism. In biological systems, LTC4 is swiftly converted to LTD4 by
γ
-glutamyl transpeptidase, and subsequently degraded to LTE4 by dipeptidases[1],[2].
To isolate and study CysLT2 receptor-mediated pathways without the confounding variables of rapid enzymatic degradation, researchers utilize N-Methyl Leukotriene C4 (N-Methyl LTC4, CAS 131391-65-6) [1]. Featuring a synthetic monomethylation on the amine of its glutathione moiety, N-Methyl LTC4 acts as a metabolically stable mimetic that is not a substrate for
γ
-glutamyl transpeptidase[2]. It functions as a potent and selective CysLT2 receptor agonist, causing CysLT2-dependent vascular leakage and inflammation in vivo[1],[3].
Accurate quantification of N-Methyl LTC4 in biological samples (e.g., plasma, tissue homogenates, or bronchoalveolar lavage fluid) is critical for pharmacokinetic (PK) and pharmacodynamic (PD) profiling. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this application, offering the necessary sensitivity and selectivity to distinguish N-Methyl LTC4 from endogenous leukotrienes[4].
Metabolic stability of N-Methyl LTC4 compared to endogenous LTC4 degradation.
Mechanistic Rationale for Methodological Choices
To ensure scientific integrity and reproducibility, this protocol is built on field-proven causality rather than arbitrary steps.
Sample Preparation (Protein Disruption & SPE): Eicosanoids and their synthetic analogs are highly protein-bound in plasma[4]. Simple protein precipitation (PPT) often fails to fully release these lipid mediators and leaves residual matrix components that cause severe ion suppression. We employ a 4% phosphoric acid pre-treatment to disrupt lipid-protein binding, followed by Solid Phase Extraction (SPE) using a polymeric reversed-phase sorbent (e.g., Oasis HLB). This chemically enriches the amphiphilic N-Methyl LTC4 while washing away polar interferences and salts.
Chromatography: A sub-2-micron C18 UHPLC column provides high-resolution separation. The mobile phase utilizes 0.1% formic acid. Maintaining an acidic pH is critical to keep the carboxylic acid groups of N-Methyl LTC4 protonated. This increases its hydrophobicity, ensures strong retention on the C18 stationary phase, and prevents peak tailing[4].
Mass Spectrometry (ESI+ MRM): While many eicosanoids are analyzed in negative ion mode, the presence of the secondary amine (N-methyl group) on the glutathione moiety of N-Methyl LTC4 allows for highly efficient ionization in positive electrospray ionization (ESI+) mode. Multiple Reaction Monitoring (MRM) ensures high specificity against background biological noise.
Experimental Protocols: A Self-Validating System
To guarantee trustworthiness, this protocol integrates a Self-Validating System . This means the workflow continuously verifies its own accuracy through System Suitability Tests (SST), Blank carryover checks, and interspersed Quality Control (QC) samples.
Step 1: Reagent & Standard Preparation
Primary Stock: Prepare a 1 mg/mL stock of N-Methyl LTC4 in ethanol. Store at -80°C.
Internal Standard (IS): Prepare a 100 ng/mL working solution of Leukotriene C4-d5 (LTC4-d5) in methanol[5]. The deuterium label ensures the IS co-elutes with the target analyte, perfectly correcting for matrix effects and extraction losses.
Calibration Curve: Spike blank matrix to create an 8-point calibration curve ranging from 0.5 ng/mL to 500 ng/mL.
Aliquot: Transfer 200 µL of biological sample (plasma or tissue homogenate) into a clean microcentrifuge tube.
IS Addition: Add 10 µL of the LTC4-d5 IS working solution. Vortex for 10 seconds.
Protein Disruption: Add 200 µL of 4% phosphoric acid (
H3PO4
) in water. Vortex for 30 seconds to unbind lipids from carrier proteins.
SPE Conditioning: Condition the HLB SPE cartridge (30 mg/1 mL) with 1 mL Methanol, followed by 1 mL LC-MS grade Water.
Loading: Load the pre-treated sample onto the cartridge. Allow to flow by gravity.
Washing: Wash the cartridge with 1 mL of 5% Methanol in water to remove polar metabolites and salts.
Elution: Elute the analytes with 1 mL of Methanol containing 1% Formic Acid.
Drying & Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen gas at 35°C. Reconstitute the residue in 100 µL of Initial Mobile Phase (20% B). Vortex and transfer to an autosampler vial.
Self-validating LC-MS/MS workflow for N-Methyl LTC4 extraction and quantification.
Step 3: Self-Validating Run Sequence
Injection 1-5: System Suitability Test (SST) using the Mid-QC sample. Pass criteria: Retention time RSD
≤
2%, Peak Area RSD
≤
5%.
Injection 6: Matrix Blank (monitor for baseline noise).
Injection 7: Matrix Blank + IS (monitor for IS purity and interference).
Injection 8-15: Calibration Curve (0.5 to 500 ng/mL).
Injection 16: Matrix Blank (monitor for carryover from the highest calibrator).
Injection 17+: Unknown samples, with Low, Mid, and High QCs interspersed every 10 samples to ensure continuous system validation.
National Center for Biotechnology Information (PMC). "Simultaneous LC–MS/MS analysis of eicosanoids and related metabolites in human serum, sputum and BALF". nih.gov. URL:[Link]
Application Note: N-Methyl LTC4 Administration for In Vivo Itch Behavior Assays
Introduction and Neuroimmune Rationale The investigation of non-histaminergic itch has increasingly focused on the neuroimmune axis, where immune cell-derived mediators directly activate peripheral sensory neurons. Recen...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Neuroimmune Rationale
The investigation of non-histaminergic itch has increasingly focused on the neuroimmune axis, where immune cell-derived mediators directly activate peripheral sensory neurons. Recent breakthroughs have identified cysteinyl leukotrienes (cysLTs)—specifically Leukotriene C4 (LTC4)—as potent endogenous pruritogens released by allergen-stimulated basophils and mast cells[1],[2].
In vivo, native LTC4 is rapidly hydrolyzed by tissue dipeptidases into LTD4 and LTE4, which primarily signal through the CysLT1 receptor to mediate bronchoconstriction and vascular permeability. To isolate the pruritic signaling pathway, researchers utilize N-methyl Leukotriene C4 (N-met LTC4) . N-met LTC4 is a non-metabolizable, synthetic analog of LTC4 that acts as a highly selective agonist for the CysLT2 receptor (CysLT2R) [1].
CysLT2R is highly enriched in a specific subpopulation of peripheral sensory neurons (pruriceptors) that co-express Nppb, Mrgpra3, and IL31ra[2],[3]. When N-met LTC4 binds to neuronal CysLT2R, it triggers intracellular calcium influx, initiating an action potential that travels via the spinal cord gastrin-releasing peptide (GRP) pathway to the brain, manifesting as acute scratching behavior[1],[4].
Neuroimmune signaling pathway of N-methyl LTC4-induced pruritus via CysLT2R on Nppb+ neurons.
Experimental Design & Causality (E-E-A-T)
Designing a robust in vivo itch assay requires controlling for environmental stressors and physiological confounders. The following parameters are critical for validating N-met LTC4-induced pruritus:
Injection Site Selection:
Nape of the Neck: The standard model for quantifying total scratch bouts. Hindpaw scratching directed at the cervical region is easily quantifiable[4].
Cheek Model: Used to differentiate between itch (hindpaw scratching) and pain (forepaw wiping). Because N-met LTC4 is a pure pruritogen, cheek injection should elicit predominant hindpaw scratching[3].
Dose Optimization: The standard effective dose of N-met LTC4 is 0.75 μg to 1.0 μg per mouse, delivered in a 50 μL volume[4],[2],[3]. Lower doses may not overcome the activation threshold of Nppb+ neurons, while higher doses risk off-target effects or localized edema that can physically impede scratching.
Vehicle Control: N-met LTC4 is typically supplied as a solution in ethanol. It must be evaporated and reconstituted in Phosphate Buffered Saline (PBS) immediately prior to injection[3]. The vehicle control must be PBS subjected to the exact same preparation steps to rule out injection-volume artifacts.
Protocol: In Vivo N-Methyl LTC4 Itch Assay
This self-validating protocol ensures high reproducibility for drug development professionals evaluating CysLT2R antagonists or novel anti-pruritic compounds.
Transparent observation cylinders and high-definition video recording equipment.
Step-by-Step Methodology
Step 1: Animal Preparation and Acclimation
Shaving: 24 hours prior to the experiment, lightly anesthetize the mice (e.g., 2% isoflurane) and shave the injection site (nape of the neck or cheek). Causality: Shaving 24 hours in advance prevents acute micro-abrasions and localized inflammation from confounding the baseline itch response.
Acclimation: Place mice in the transparent observation cylinders for 30 minutes daily for 2–3 days prior to the assay. Causality: Novel environments induce stress, which can manifest as either freezing behavior (false negative) or excessive grooming (false positive).
Step 2: Formulation of N-methyl LTC4
Aliquot the required amount of N-met LTC4 from the ethanol stock solution.
Gently evaporate the ethanol under a mild stream of nitrogen gas.
Immediately reconstitute the lipid film in sterile 1X PBS to achieve a final concentration of 15 μg/mL (yielding 0.75 μg per 50 μL dose)[4].
Critical Step: Keep the reconstituted solution on ice and use within 1 hour, as bioactive lipids can adhere to plastic or degrade.
Step 3: Intradermal (i.d.) Injection
Restrain the conscious, acclimated mouse gently.
Using a 50 μL Hamilton syringe with a 30G needle, inject 50 μL of the N-met LTC4 solution intradermally into the shaved nape or cheek[4],[3].
Ensure a visible bleb forms under the skin, confirming intradermal rather than subcutaneous delivery.
Step 4: Observation and Quantification
Immediately place the mouse back into the observation cylinder.
Data Analysis: A "bout" of scratching is defined as a continuous scratching movement with the hindpaw directed at the injection site, ending when the paw is returned to the floor or placed in the mouth[4].
Step-by-step experimental workflow for in vivo N-methyl LTC4 itch behavior assays.
Expected Data & Phenotypic Readouts
When executed correctly, N-met LTC4 acts as a highly potent pruritogen, often exceeding the scratching frequency induced by equimolar doses of histamine[1]. The table below summarizes expected quantitative readouts in wild-type (WT) vs. transgenic/treated models over a 30-minute observation window.
Demonstrates therapeutic efficacy of test compound.
Note: Data ranges are approximate and will vary slightly based on the mouse strain (e.g., C57BL/6 vs. BALB/c) and the specific environmental conditions of the vivarium.
Application Note: Interrogating CysLT2 Receptor Pharmacology Using N-Methyl LTC4 and Knockout Mouse Models
Target Audience: Principal Investigators, Pharmacologists, and Preclinical Drug Development Scientists Applications: Inflammation, Vascular Biology, Asthma/Allergy Modeling, and Pruritus Research Introduction & Mechanist...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Principal Investigators, Pharmacologists, and Preclinical Drug Development Scientists
Applications: Inflammation, Vascular Biology, Asthma/Allergy Modeling, and Pruritus Research
Introduction & Mechanistic Rationale
Cysteinyl leukotrienes (cysLTs)—comprising LTC4, LTD4, and LTE4—are potent lipid mediators that regulate vascular permeability, smooth muscle constriction, and immune cell recruitment. They exert their biological effects primarily through two G protein-coupled receptors (GPCRs): CysLT1R and CysLT2R.
Historically, isolating the specific physiological contributions of CysLT2R has been challenging. The endogenous ligand with the highest affinity for CysLT2R is LTC4; however, in vivo, LTC4 is rapidly metabolized by ubiquitous dipeptidases into LTD4, which preferentially activates CysLT1R[1].
The Solution: N-Methyl LTC4 (NMLTC4)
To bypass this metabolic conversion, researchers utilize N-methyl leukotriene C4 (NMLTC4) . NMLTC4 is a synthetic, metabolically stable analog of LTC4 that resists degradation into LTD4 and LTE4[2]. It acts as a highly potent and selective agonist for the CysLT2 receptor, exhibiting an EC50 of ~122 nM at human CysLT2R while remaining largely inactive at CysLT1R (EC50 > 2,000 nM)[2].
The Validation System: CysLT2R Knockout Mice
To establish absolute causality in preclinical models, NMLTC4 is paired with CysLT2 receptor knockout (Cysltr2-/-) mice . By comparing Wild-Type (WT) and CysLT2R KO mice treated with NMLTC4, researchers create a self-validating experimental loop: any biological response observed in the WT but absent in the KO is definitively mediated by CysLT2R[1][3]. This paired approach has been instrumental in discovering CysLT2R's role in IL-33-driven type 2 immunopathology[4][5] and acute pruritus (itch)[6].
Protocol A: In Vivo Vascular Permeability (Modified Miles Assay)
Causality & Principle: Activation of CysLT2R on vascular endothelial cells triggers intracellular calcium mobilization, leading to cytoskeletal contraction and the formation of intercellular gaps. Evans Blue dye binds tightly to serum albumin. When the endothelial barrier is compromised, the albumin-dye complex leaks into the interstitial space. The use of CysLT2R KO mice ensures that the measured leakage is strictly receptor-dependent[1][3].
Step-by-Step Methodology:
Animal Preparation: Fast age- and sex-matched WT and CysLT2R KO mice (8-12 weeks old) for 4 hours prior to the experiment to stabilize baseline hemodynamics.
Dye Injection: Inject 100 µL of 1% Evans Blue dye (dissolved in sterile PBS, filtered through a 0.22 µm membrane) intravenously via the lateral tail vein. Wait 10 minutes to allow for systemic circulation and complete albumin binding.
Agonist Administration: Lightly anesthetize the mice using isoflurane. Inject 20 µL of NMLTC4 (1 µM in PBS containing 0.1% ethanol) intradermally into the right ear pinna. As an internal control, inject 20 µL of vehicle (PBS + 0.1% ethanol) into the left ear pinna.
Incubation: Allow exactly 30 minutes for the vascular leakage to occur.
Tissue Harvest: Euthanize the mice via CO2 asphyxiation. Amputate both ears at the base. Weigh the tissue immediately to allow for data normalization (OD/mg tissue).
Dye Extraction: Mince the ear tissue and place it in a microcentrifuge tube containing 500 µL of formamide. Incubate at 55°C for 24-48 hours to fully extract the Evans Blue dye from the tissue matrix.
Quantification: Centrifuge the samples at 10,000 x g for 10 minutes to pellet tissue debris. Transfer the supernatant to a 96-well plate and measure the optical density (OD) at 610 nm using a spectrophotometer.
Step-by-step workflow for the in vivo vascular permeability (Evans Blue) assay.
Protocol B: Modeling Type 2 Pulmonary Inflammation (Asthma Model)
Causality & Principle: Exogenous administration of NMLTC4 to the airways stimulates alveolar type 2 (AT2) cells to secrete IL-33 in a CysLT2R-dependent manner. IL-33 subsequently drives the expansion of Group 2 Innate Lymphoid Cells (ILC2s) and eosinophilia[4][5]. Using CysLT2R KO mice completely abrogates this IL-33 feed-forward loop, verifying the receptor's obligate role in this specific asthma phenotype.
Step-by-Step Methodology:
Sensitization: Lightly anesthetize WT and CysLT2R KO mice.
Agonist Delivery: Administer 50 µL of NMLTC4 (0.5 nmol) or vehicle intranasally on days 1, 2, and 3.
Harvest: On day 4, euthanize the mice. Perform Bronchoalveolar Lavage (BAL) using 3 x 1 mL of cold PBS containing 0.5 mM EDTA.
Cellular Analysis: Centrifuge the BAL fluid at 400 x g for 5 minutes. Resuspend the cell pellet and perform flow cytometry to quantify ILC2s (Lin-, CD90.2+, ST2+, Sca-1+) and eosinophils (Siglec-F+, CD11c-).
Cytokine Quantification: Homogenize the lavaged lung tissue in RIPA buffer. Measure IL-33, IL-5, and IL-13 levels via standard sandwich ELISA.
Expected Quantitative Outcomes & Data Interpretation
When executing these protocols, the CysLT2R KO mouse acts as the ultimate negative control, ensuring that off-target effects of the synthetic agonist are ruled out. Below is a summary matrix of expected quantitative data based on validated literature utilizing NMLTC4 in these genetic models[1][3][4][5][6].
Assay / Biological Readout
WT + Vehicle
WT + N-methyl LTC4
CysLT2R KO + Vehicle
CysLT2R KO + N-methyl LTC4
Vascular Leakage (OD 610nm)
Baseline (~0.01)
High (~0.26)
Baseline (~0.01)
Baseline (~0.03)
BAL Eosinophils (x10^4 cells)
Low (<1.0)
High (~15.0)
Low (<1.0)
Low (~2.0)
Lung IL-33 (pg/mg protein)
Basal (~50)
Elevated (~250)
Basal (~50)
Basal (~60)
Scratching Bouts (Pruritus Model)
Low (<10)
High (~150)
Low (<10)
Low (<15)
Interpretation Notes:
If vascular leakage or IL-33 induction is observed in the CysLT2R KO + NMLTC4 cohort, verify the genetic ablation of the mice via genotyping, as NMLTC4 is highly selective and should yield near-baseline results in true knockouts[1][3].
NMLTC4 is supplied in ethanol; ensure the final concentration of ethanol in your working PBS solution does not exceed 0.1% to prevent vehicle-induced tissue irritation[7].
References
Cayman Chemical: N-methyl Leukotriene C4 Product Information
Source: Cayman Chemical
URL
Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2)
NMLTC 4 is a potent selective agonist at the CysLT 2 receptor in vivo
Source: ResearchGate
URL
Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity
Source: PubMed / NIH
URL
Type 2 cysteinyl leukotriene receptors drive IL-33-dependent type 2 immunopathology and aspirin sensitivity
Source: PMC / NIH
URL
The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch
Source: PNAS
URL
Technical Support Center: Solubilizing N-Methyl LTC4 for In Vitro and In Vivo Assays
Welcome to the Technical Support Center for lipid mediator handling. Working with synthetic leukotriene analogs like N-Methyl Leukotriene C4 (N-Methyl LTC4) presents unique physicochemical challenges. N-Methyl LTC4 is a...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for lipid mediator handling. Working with synthetic leukotriene analogs like N-Methyl Leukotriene C4 (N-Methyl LTC4) presents unique physicochemical challenges. N-Methyl LTC4 is a highly stable mimetic engineered to resist the rapid enzymatic degradation typically caused by
γ
-glutamyl transpeptidases and dipeptidases, making it an invaluable tool for isolating CysLT2 receptor pharmacology[1].
However, its complex amphiphilic structure—combining a highly lipophilic 20-carbon arachidonic acid backbone with a polar N-methylated glutathione moiety—requires precise handling to prevent micellization, oxidation, or precipitation in physiological buffers. This guide provides field-proven, self-validating protocols to ensure the integrity of your experimental data.
Part 1: Quantitative Solubility Metrics
Before designing your assay, it is critical to understand the solubility limits of N-Methyl LTC4 across different solvent systems. Exceeding the aqueous solubility limit will result in immediate precipitation or the formation of biologically inactive micelles.
Table 1: Maximum Solubility of N-Methyl LTC4 by Solvent
Solvent System
Maximum Solubility
Application Notes
DMF
50 mg/mL
Excellent for creating high-concentration intermediate stocks.
DMSO
50 mg/mL
The preferred intermediate solvent for cell-based assays due to lower toxicity.
Ethanol:H₂O (95:5)
2 mg/mL
Often used as a stable storage formulation at -80°C.
Ethanol (Absolute)
1 mg/mL
Typical solvent for commercial stock solutions (e.g., 250 µg/mL).
PBS (pH 7.2)
100 µg/mL (0.1 mg/mL)
Maximum physiological aqueous solubility. Exceeding this requires lipid carriers.
Step-by-step workflow for the aqueous solubilization of N-Methyl LTC4.
Part 3: Troubleshooting & Methodology FAQs
Q1: Why does N-Methyl LTC4 precipitate when I dilute the commercial ethanol stock directly into my assay buffer?A1 (Mechanistic Causality): Direct dilution induces "solvent shock." The commercial stock is typically supplied in ethanol. When directly introduced to an aqueous buffer, the sudden shift in the dielectric constant causes the highly hydrophobic conjugated triene tails of the lipid to rapidly aggregate to minimize contact with water. Because the concentration of the ethanol stock is often higher than the final aqueous solubility limit, this localized aggregation forces the compound past its critical micelle concentration (CMC), resulting in irreversible precipitation.
Q2: What is the validated, step-by-step protocol for preparing aqueous working solutions without losing compound?A2 (Self-Validating Methodology): To achieve maximum aqueous solubility (up to 100 µg/mL) while keeping final organic solvent concentrations negligible, follow this protocol:
Aliquot: Transfer the required volume of the ethanolic stock into a clean, amber glass vial. Causality: Amber glass is mandatory because the conjugated triene system of leukotrienes is highly sensitive to UV-induced photoisomerization.
Evaporate: Remove the ethanol under a gentle, steady stream of inert nitrogen gas. Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of the lipid's double bonds during drying.
Reconstitute: Immediately resuspend the dried lipid film in a minimal volume of purged, anhydrous DMSO or DMF to create a highly concentrated intermediate (e.g., 10 mg/mL).
Dilute: While vigorously vortexing your target aqueous buffer (e.g., PBS pH 7.2), add the DMSO intermediate dropwise. Causality: Dropwise addition into a vortexing solution prevents localized concentration spikes, ensuring the lipid disperses evenly before it can nucleate and precipitate.
Self-Validation Step: Measure the UV-Vis absorbance of your final solution. N-Methyl LTC4 has a distinct
λmax
at 282 nm[1]. If the solution shows high baseline scattering at >340 nm, micelles or micro-precipitates have formed, and the solution must be discarded.
Q3: My cell culture assay requires an organic solvent concentration of <0.05%, but I need a high concentration of N-Methyl LTC4. How can I achieve this?A3: You must mimic physiological lipid transport. In vivo, highly lipophilic eicosanoids do not float freely in aqueous plasma; they are chaperoned by Fatty Acid-Binding Proteins (FABPs) or serum albumin[2].
Protocol Adjustment: Instead of pure PBS, use an aqueous buffer supplemented with 0.1% to 1% fatty acid-free Bovine Serum Albumin (BSA). The hydrophobic pockets of BSA will sequester the arachidonic acid tail of N-Methyl LTC4, vastly increasing its apparent solubility in the aqueous phase and allowing you to bypass the strict 100 µg/mL limit without relying on toxic levels of DMSO or ethanol.
Part 4: Pharmacological Context & Signaling Pathway
Understanding the downstream targets of N-Methyl LTC4 is crucial for assay design. Unlike endogenous LTC4, which is rapidly converted to LTD4, N-Methyl LTC4 acts as a stable, highly selective agonist for the CysLT2 receptor (EC₅₀ = 122 nM), with virtually no activity at the CysLT1 receptor (>2,000 nM)[1].
N-Methyl LTC4 selectively activates CysLT2 receptors to induce vascular leakage.
Part 5: References
Title: Fatty Acids Induce Leukotriene C4 Synthesis in Macrophages in a Fatty Acid Binding Protein-Dependent Manner
Source: PubMed Central (PMC) / National Institutes of Health
URL: [Link]
Technical Support Center: N-Methyl LTC4 Handling & Troubleshooting Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who assume that because N-Methyl Leukotriene C4 (N-Methyl LTC4) is marketed as a "metabolically stable" an...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who assume that because N-Methyl Leukotriene C4 (N-Methyl LTC4) is marketed as a "metabolically stable" analog, it is completely immune to degradation. This is a critical misconception.
While the synthetic N-methylation of the glutathione moiety effectively blocks enzymatic cleavage by
γ
-glutamyl transpeptidase [1], the molecule retains the highly sensitive conjugated triene structure and thioether linkage characteristic of all leukotrienes. These structural motifs remain highly vulnerable to oxidative attack and photo-isomerization [2]. This guide provides the mechanistic causality behind these degradation vectors and offers a self-validating protocol to ensure the integrity of your experimental data.
Part 1: The Causality of Degradation (Mechanisms)
To prevent degradation, you must first understand the specific vulnerabilities of the N-Methyl LTC4 molecule.
Fig 1: Degradation pathways of N-Methyl LTC4 highlighting its specific vulnerabilities.
Enzymatic Resistance (The Benefit): In native LTC4,
γ
-glutamyl transpeptidase rapidly cleaves the peptide backbone to form LTD4 and LTE4. N-Methyl LTC4 is synthetic; the addition of a methyl group sterically hinders this enzyme, preserving the molecule's status as a potent, selective CysLT2 receptor agonist [1].
Oxidative Vulnerability (The Cellular Threat): In live-cell assays involving neutrophils or monocytes, myeloperoxidase (MPO) utilizes H2O2 and chloride to generate hypochlorous acid (HOCl). HOCl acts as a powerful electrophile, attacking the electron-rich sulfur atom in the thioether linkage. This forms an S-chlorosulfonium ion intermediate that rapidly hydrolyzes into inactive diastereoisomeric sulfoxides [3].
Photochemical Vulnerability (The Environmental Threat): The conjugated triene system (7E, 9E, 11Z, 14Z) absorbs UV and visible light photons. This energy induces cis-trans isomerization (e.g., forming 11-trans isomers), which drastically reduces the molecule's binding affinity to CysLT receptors [2].
Add catalase/azide to media; use MPO-deficient cell lines.
Photochemical
Conjugated triene
Cis-trans isomerization
Handle under dim light; use amber/foil-wrapped tubes.
Auto-oxidation
Conjugated triene
Non-specific structural breakdown
Store at -80°C; purge headspace with Argon or N2 gas.
Part 3: Troubleshooting FAQs
Q1: My N-Methyl LTC4 lost its potency after a week stored at 4°C. Why?A1: Ambient temperature and oxygen exposure lead to rapid auto-oxidation of the conjugated triene. N-Methyl LTC4 must strictly be stored at -80°C as a solution in ethanol [2]. Aqueous working solutions should never be stored; they must be prepared immediately before use.
Q2: I am running a live-cell assay with stimulated human monocytes, and the CysLT2 receptor signal drops rapidly despite using the N-methyl analog. What is happening?A2: You are observing MPO-mediated oxidative degradation. Stimulated monocytes and neutrophils produce H2O2 and MPO, which chemically attack the thioether bond independent of
γ
-glutamyl transpeptidase [4].
Solution: Add catalase to your assay buffer to scavenge H2O2. This breaks the MPO degradation cascade without interfering with downstream CysLT2 receptor binding [5].
Q3: How do I properly aliquot the stock solution without degrading it?A3: Never leave the stock vial open to ambient air. Work on ice under dim lighting. If you must change the solvent, evaporate the ethanol under a gentle stream of inert gas (Argon or Nitrogen). After aliquoting, purge the headspace of every vial with Argon before sealing and freezing at -80°C.
Part 4: Self-Validating Standard Operating Procedure (SOP)
To ensure trustworthiness in your data, your handling protocol must be a self-validating system. Follow this step-by-step methodology:
Fig 2: Self-validating experimental workflow for handling N-Methyl LTC4.
Phase 1: Inert Aliquoting
Thaw the N-Methyl LTC4 ethanol stock solution on ice in a dimly lit room.
Rapidly aliquot the solution into pre-chilled, amber glass vials.
Crucial Step: Purge the headspace of each vial with Argon gas for 3-5 seconds to displace oxygen.
Seal tightly and immediately transfer to -80°C. Avoid repeated freeze-thaw cycles.
Phase 2: Assay Preparation
Prepare your aqueous assay buffer (e.g., PBS) and deoxygenate it by bubbling Nitrogen gas through it for 15 minutes.
If working with MPO-expressing cells (neutrophils/monocytes), supplement the buffer with catalase (e.g., 1000 U/mL) [6].
Dilute the N-Methyl LTC4 aliquot into the buffer immediately prior to application.
Phase 3: Self-Validation (The Integrity Check)
Before applying the compound to your cells, you must verify its structural integrity to ensure you are not introducing a degraded artifact into your assay.
Take a small sample of your working solution and run a UV-Vis spectrophotometry scan.
Validation Metric: Intact N-Methyl LTC4 exhibits a characteristic absorbance maximum (
λmax
) at 282 nm, with distinct shoulders at ~275 nm and ~295 nm [5].
Decision Gate: If the 282 nm peak is flattened or shifted, the conjugated triene has degraded via photo-isomerization or oxidation. Discard the solution. If the peak is sharp, proceed confidently to the cellular assay.
References
The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic. Prostaglandins. PubMed.
URL: [Link]
Oxidative inactivation of leukotriene C4 by stimulated human polymorphonuclear leukocytes. Proceedings of the National Academy of Sciences (PMC).
URL:[Link]
Oxidative degradation of leukotriene C4 by human monocytes and monocyte-derived macrophages. Journal of Clinical Investigation. PubMed.
URL:[Link]
Addressing variability in N-Methyl ltc4-induced cellular responses.
Welcome to the Technical Support Center for Cysteinyl Leukotriene research. As a Senior Application Scientist, I frequently consult with researchers experiencing variability when utilizing N-Methyl Leukotriene C4 (N-Meth...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Cysteinyl Leukotriene research. As a Senior Application Scientist, I frequently consult with researchers experiencing variability when utilizing N-Methyl Leukotriene C4 (N-Methyl LTC4) .
Endogenous Leukotriene C4 (LTC4) is notoriously difficult to study because it is rapidly metabolized into LTD4 and LTE4 by
γ
-glutamyl transpeptidase, leading to confounding activation of the CysLT1 receptor[1]. N-Methyl LTC4 was engineered as a synthetic, metabolically stable mimetic that resists this enzymatic degradation[2]. However, its unique pharmacological profile—specifically its biased agonism and physicochemical sensitivity—requires precise handling and assay design.
This guide provides mechanistic troubleshooting and self-validating protocols to ensure absolute reproducibility in your N-Methyl LTC4 workflows.
Q: My dose-response curves for N-Methyl LTC4 are shifting to the right over time, suggesting a loss of potency. Is the compound degrading in storage?
Mechanistic Rationale: Yes. While N-Methyl LTC4 is enzymatically stable against
γ
-glutamyl transpeptidase[2], it remains a polyunsaturated lipid mediator. Its conjugated triene structure is highly susceptible to auto-oxidation when exposed to oxygen, UV light, or non-ideal pH. Furthermore, as a highly lipophilic molecule, it readily adsorbs onto standard polystyrene laboratory plastics, which rapidly depletes the effective "free" concentration of the agonist in your assay wells.
Self-Validating Protocol: Reconstitution and Storage
To establish a self-validating baseline, always run a known reference standard (e.g., a fresh aliquot of endogenous LTC4) alongside your N-Methyl LTC4 to distinguish between receptor desensitization and compound degradation.
Solvent Environment: N-Methyl LTC4 is typically supplied as a solution in ethanol[1]. If supplied as a lyophilized film, purge the vial with inert gas (Argon or Nitrogen) prior to reconstitution to displace oxidative atmospheric oxygen.
Material Selection: Aliquot the stock solution exclusively into silanized glass vials or low-binding polypropylene tubes. Never use untreated polystyrene.
Thermal Control: Store stock aliquots at -80°C. Avoid all freeze-thaw cycles.
Aqueous Dilution: Prepare aqueous working dilutions (e.g., in PBS pH 7.2) immediately prior to application[1]. Discard any unused aqueous solution after the experiment; do not re-freeze.
Q: I am observing robust signals in my
β
-arrestin recruitment assay, but the calcium mobilization response in the same CysLT2-expressing cell line is remarkably weak. Is my calcium dye failing?
Mechanistic Rationale: Your assay is likely functioning perfectly; you are observing biased agonism (differential signaling). N-Methyl LTC4 does not couple to all intracellular pathways with equal efficacy. Research demonstrates that while N-Methyl LTC4 is highly potent for eliciting
β
-arrestin-2 binding at the human CysLT2 receptor, it acts as a partial or less efficacious agonist in
Gq
-coupled calcium mobilization assays compared to endogenous LTC4[3].
Differential signaling pathways of N-Methyl LTC4 via the CysLT2 receptor.
Self-Validating Protocol: Validating Calcium Responses
To prove that the weak calcium signal is due to partial agonism and not a failed assay, implement the following validation steps:
Positive Control: Stimulate a parallel well with 100 nM of endogenous LTC4. You should see a massive calcium spike, confirming the Fluo-4/Aequorin reporter system is active[3].
Antagonist Blockade: Pre-incubate a subset of cells with a selective CysLT2 antagonist (e.g., HAMI3379 at 1 µM) or a
Gq/11
inhibitor (e.g., FR900359) for 30 minutes prior to adding N-Methyl LTC4[4].
Readout: The partial calcium signal induced by N-Methyl LTC4 must be completely abolished in the antagonist-treated wells, validating that the signal, though small, is entirely CysLT2-dependent.
Section 3: In Vivo / Ex Vivo Variability
Q: When testing N-Methyl LTC4 in vivo for vascular leakage, my wild-type mice show highly variable responses. How do I standardize this physiological readout?
Mechanistic Rationale: The variability stems from the endogenous expression levels of CysLT receptors in wild-type mice. Because N-Methyl LTC4 is highly selective for CysLT2 and virtually inactive at CysLT1[1], its efficacy relies entirely on the basal expression of CysLT2 in the vascular endothelium, which can fluctuate based on the animal's age, strain, and inflammatory state.
To achieve a robust and reproducible assay window, the field standard utilizes transgenic mice overexpressing the human CysLT2 receptor in vascular endothelial cells (TG-EC mice). In these models, N-Methyl LTC4 elicits a massive (e.g., 22-fold) increase in vascular leakage[3].
Self-Validating Protocol: In Vivo Vascular Leakage Assay
This protocol utilizes a genetic self-validation system to ensure the observed leakage is strictly receptor-mediated.
Model Selection: Utilize TG-EC (overexpressing) mice as the experimental group and CysLT2 Knockout (KO) mice as the negative control group[3].
Dye Injection: Inject Evans Blue dye intravenously (via the tail vein) to serve as the vascular tracer.
Agonist Administration: Administer N-Methyl LTC4 intradermally into the ear. Administer the vehicle control into the contralateral ear.
Tissue Harvest & Extraction: After 30 minutes, euthanize the animal, harvest the ear tissue, and extract the extravasated dye using formamide at 55°C for 24 hours.
Quantification: Measure the optical density (OD) of the extract at 610 nm.
Validation Checkpoint: The KO mice must show no statistically significant increase in OD compared to vehicle-treated ears, proving the N-Methyl LTC4 response is 100% CysLT2-driven[3].
Self-validating in vivo workflow for measuring N-Methyl LTC4-induced vascular leakage.
References
The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic. PubMed.
Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays. ResearchGate.
Adipocyte Gq signaling is a regulator of glucose and lipid homeostasis in mice. Nature Communications.
Technical Support Center: Troubleshooting N-Methyl LTC4 Non-Specific Binding in CysLT Receptor Assays
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing signal-to-noise challenges in G-protein coupled receptor (GPCR) assays.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing signal-to-noise challenges in G-protein coupled receptor (GPCR) assays. is a highly potent, metabolically stable, and selective agonist for the CysLT2 receptor[1][2]. However, its amphipathic nature makes it notoriously prone to non-specific binding (NSB).
This guide provides field-proven, self-validating methodologies to isolate the specific receptor-ligand interaction, minimize NSB, and ensure the thermodynamic integrity of your assay.
Section 1: The Mechanistic Basis of N-Methyl LTC4 NSB
Q: Why does N-Methyl LTC4 exhibit exceptionally high non-specific binding compared to other GPCR ligands?
A: The challenge lies in the molecule's structural dichotomy. N-Methyl LTC4 contains a highly hydrophobic eicosanoid backbone coupled with a polar peptide conjugate. In an aqueous assay buffer, this amphipathic structure acts as a surfactant. The hydrophobic tail thermodynamically prefers to partition into any available non-polar surface—such as polystyrene well plates, glass fiber filters, or the bulk lipid bilayer of your membrane preparation—while the polar head interacts with the aqueous phase[3].
Furthermore, unlike endogenous LTC4, which is rapidly metabolized by
γ
-glutamyl transpeptidase into LTD4 and LTE4, N-Methyl LTC4 is engineered to resist degradation[1]. While this stability is excellent for studying [4], it means the intact, highly lipophilic molecule persists at high concentrations throughout the entire assay incubation period, exacerbating hydrophobic partitioning.
Caption: N-Methyl LTC4 binding dynamics: Specific CysLT2 signaling vs. non-specific partitioning.
Section 2: Assay Optimization & Troubleshooting
Q: How do I optimize my binding buffer to reduce NSB without stripping the receptor or altering ligand affinity?
A: The goal is to create a microenvironment where the ligand prefers the aqueous phase over non-specific surfaces, but still maintains a high affinity for the CysLT2 receptor pocket. This requires a delicate balance of carrier proteins and zwitterionic detergents[5][6].
Carrier Proteins: The addition of Bovine Serum Albumin (BSA) is critical. BSA acts as a "lipid sink," sequestering the hydrophobic tail of N-Methyl LTC4 in solution. However, excessive BSA will reduce the free ligand concentration, artificially inflating your apparent
Kd
. We recommend 0.1% to 0.5% (w/v) fatty-acid-free BSA[5].
Detergents: Mild zwitterionic detergents like CHAPS (0.01% - 0.05%) prevent ligand aggregation (micelle formation) without disrupting the GPCR-lipid boundary layer. Avoid harsh detergents like Triton X-100, which solubilize the membrane and destroy the receptor's active conformation.
Divalent Cations:Ca2+
and
Mg2+
(typically 10-20 mM) are required to stabilize the CysLT2 receptor in its high-affinity, G-protein-coupled state[7][8].
Quantitative Impact of Buffer Additives on N-Methyl LTC4 Binding
Additive
Concentration
Effect on Specific Binding (Signal)
Effect on Non-Specific Binding (Noise)
Recommendation
Fatty-Acid-Free BSA
0.1% (w/v)
Maintains high free-ligand fraction
Reduces plastic/lipid NSB by ~40%
Optimal
Fatty-Acid-Free BSA
>1.0% (w/v)
Decreases signal (sequesters ligand)
Reduces NSB by ~60%
Avoid (Reduces assay window)
CHAPS
0.02% (w/v)
Stabilizes receptor conformation
Prevents ligand aggregation
Optimal
Tween-20
0.1% (w/v)
May reduce receptor integrity
Significantly reduces NSB
Use only in wash buffer
CaCl2
/
MgCl2
20 mM
Increases Bmax (stabilizes coupling)
Negligible
Essential
Q: What is the best separation method to minimize filter-binding in radioligand assays?
A: Rapid vacuum filtration is standard, but untreated glass fiber (GF) filters carry a negative charge and high surface area, leading to massive NSB[9].
Filter Choice: Use GF/C filters, which have lower retention of small lipid micelles compared to thicker GF/B filters.
Pre-soaking: Pre-soak filters in 0.3% Polyethyleneimine (PEI) or 1% BSA for at least 1 hour at
4∘C
. PEI neutralizes the negative charge of the glass fibers, while BSA blocks hydrophobic sites.
Washing Causality: Wash with ice-cold buffer (
4∘C
) containing 0.01% BSA. The cold temperature slows the off-rate (
koff
) of the specific receptor-ligand complex, while the BSA flushes out loosely bound non-specific ligand.
Section 3: Self-Validating Experimental Protocol
Below is a rigorously validated methodology for a competitive radioligand binding assay using cold N-Methyl LTC4 to displace
[3H]
-LTD4 or
[3H]
-LTC4. This protocol is designed as a self-validating system to ensure rigorous control over NSB[7][9].
Optimized Radioligand Binding Workflow
Membrane Preparation: Resuspend CysLT2-expressing cell membranes (e.g., transfected HEK293 or primary macrophages) in Assay Buffer (50 mM Tris-HCl pH 7.4, 20 mM
CaCl2
, 10 mM
MgCl2
, 10 mM Glycine, 0.1% fatty-acid-free BSA, 0.02% CHAPS). Homogenize briefly using a Dounce homogenizer on ice.
Incubation: Seal the plate and incubate at
25∘C
for 60 minutes to reach equilibrium[8]. Continuous mild shaking (300 rpm) prevents membrane settling.
Filtration: Harvest membranes onto a 96-well GF/C filter plate pre-soaked in 0.3% PEI/0.1% BSA using a rapid vacuum manifold.
Washing (Critical Step): Wash rapidly 4 times with 250 µL of ice-cold Wash Buffer (50 mM Tris-HCl pH 7.4, 0.01% BSA).
Detection: Dry the filter plate completely (
50∘C
for 1 hour), add 40 µL of liquid scintillation cocktail per well, and read on a Microbeta counter.
Caption: Radioligand binding workflow highlighting the critical NSB validation checkpoint.
Section 4: Data Analysis & Validation
Q: How do I mathematically validate that my NSB is minimized and my specific binding is reliable?
A: A self-validating assay must prove that the ligand obeys the law of mass action without interference from lipid partitioning.
The 30% Rule: Check your raw Counts Per Minute (CPM). The NSB wells should ideally be <30% of the Total Binding (TB) wells[10]. If NSB > 50%, the assay is invalid due to excessive lipid partitioning, and you must increase the BSA concentration in your wash buffer.
Hill Slope (
nH
): When plotting the displacement curve (Log[N-Methyl LTC4] vs. % Specific Binding), fit the data to a one-site homologous or heterologous competition model. The Hill slope should be approximately -1.0. A significantly shallow slope (e.g., -0.5) indicates that the ligand is forming micelles, binding to multiple non-specific sites, or that NSB was not adequately subtracted.
Cheng-Prusoff Equation: Calculate the
Ki
of N-Methyl LTC4 using the
IC50
derived from your curve:
Ki=1+Kd[L]IC50
If your assay conditions successfully minimized NSB without over-sequestering the ligand in carrier proteins, the calculated
Ki
for N-Methyl LTC4 at the CysLT2 receptor should align closely with established literature values (an
EC50/Kd
of approximately 122 nM)[1].
References
Yan, D., et al. Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β-arrestin assays. Molecular Pharmacology (2010). [Link]
Bankova, L. G., et al. Type 2 Cysteinyl Leukotriene Receptors Drive IL-33-Dependent Type 2 Immunopathology and Aspirin Sensitivity. The Journal of Immunology (2018).[Link]
Badr, K. F., et al. Characterization of specific binding sites for cysteinyl leukotrienes in sheep lung. PubMed (1993).[Link]
Technical Support Center: Overcoming Challenges in the Total Synthesis of N-Methyl LTC4
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Introduction Leukotriene C4 (LTC4) is a potent lipid mediator, but its rapid in vivo metabolism into LTD4 and LTE4 via dipeptidases com...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals
Introduction
Leukotriene C4 (LTC4) is a potent lipid mediator, but its rapid in vivo metabolism into LTD4 and LTE4 via dipeptidases complicates the pharmacological characterization of its pathways[1]. To overcome this, researchers utilize N-Methyl LTC4, a stable synthetic analog that resists enzymatic cleavage while acting as a potent, selective agonist for the CysLT2 receptor[1],[2]. Synthesizing this molecule, however, presents severe chemical hurdles: avoiding the over-methylation of primary amines and preventing the degradation of the highly sensitive conjugated triene system[3]. This guide provides mechanistic troubleshooting and validated protocols to successfully synthesize N-Methyl LTC4.
Strategic Synthesis Workflow
Strategic workflow for the total synthesis of N-Methyl LTC4 via temporary o-nitrobenzyl protection.
Frequently Asked Questions (Mechanistic Insights)
Q: Why use oxidized glutathione (GSSG) as the starting material instead of reduced glutathione (GSH)?Causality: Free thiols are highly nucleophilic and can form hemithioacetals with aldehydes or undergo irreversible alkylation during reductive amination. By starting with the disulfide dimer (GSSG), the sulfur atoms are inherently protected. This allows the primary amines to be manipulated safely before the disulfide is cleaved with triphenylphosphine (Ph3P) and HCl to liberate the free thiol for coupling[3].
Q: Why can't we use direct reductive amination with formaldehyde to monomethylate the glutathione amine?Causality: Direct treatment of a primary amine with formaldehyde and sodium cyanoborohydride (NaCNBH3) almost exclusively yields a dimethylated adduct because the secondary amine intermediate is more nucleophilic than the primary amine[3]. The solves this by first forming an imine with o-nitrobenzaldehyde. Once reduced, the bulky o-nitrobenzyl group provides immense steric hindrance, restricting the nitrogen to a single methylation event[3].
Q: Why is the photolytic deprotection performed after coupling with the LTA4 epoxide?Causality: The leukotriene backbone contains a conjugated triene system that is notoriously sensitive to heat, acids, and bases. The o-nitrobenzyl group can be cleaved using mild photolysis at 350 nm[3]. Performing this orthogonal deprotection after the thioether linkage is formed ensures that the fragile triene is never exposed to the harsh conditions typically required for amine deprotection[3].
Troubleshooting Guide: Experimental Hurdles
Issue: Formation of dimethylated byproducts during the methylation step.
Root Cause: Incomplete formation of the imine intermediate before reduction and formaldehyde addition. If unreacted primary amines remain, they will rapidly dimethylate.
Solution: Ensure the initial condensation with o-nitrobenzaldehyde is stirred vigorously overnight.
Validation: Perform a ninhydrin test on the precipitate. A negative result (no purple color) confirms the complete absence of primary amines before proceeding.
Issue: Low yield during the LTA4 epoxide opening (Coupling Step).
Root Cause: Acid-catalyzed hydrolysis of the LTA4 epoxide. The allylic epoxide is highly labile and will rapidly degrade into inactive diols if trace acids are present.
Solution: Maintain strictly anhydrous conditions and perform the coupling in methanol with triethylamine (Et3N)[3]. The basic environment enhances the nucleophilicity of the liberated thiol while buffering the system against epoxide hydrolysis.
Issue: Loss of the characteristic UV absorbance after photolysis.
Root Cause: Use of a broad-spectrum UV lamp. Wavelengths below 300 nm will excite the conjugated triene, causing it to isomerize (e.g., into the 11-trans configuration) or polymerize[4],[3].
Solution: Use a strict 350 nm bandpass filter. This specific wavelength targets the o-nitrobenzyl group without transferring destructive energy to the leukotriene backbone[3].
Validated Step-by-Step Methodology
Note: The following protocol is adapted from the foundational work by[3] and incorporates self-validating checkpoints to ensure systemic integrity.
Phase 1: Sterically Controlled Monomethylation
Imine Condensation: Suspend GSSG dimethyl ester in a water/methanol mixture. Add o-nitrobenzaldehyde and stir vigorously overnight to yield a stable white precipitate (85% yield)[3].
Self-Validation: Isolate the precipitate and run a ninhydrin stain; proceed to the next step only if the result is negative.
Reduction: Adjust the solution to a slightly acidic pH and add NaCNBH3 to reduce the imine to an o-nitrobenzylamine (75% yield)[3].
Reductive Methylation: Introduce formaldehyde (CH2O) followed by additional NaCNBH3. The steric bulk of the protecting group arrests the reaction at the monomethyl stage[3].
Self-Validation: Analyze the intermediate via LC-MS. The presence of the [M+H]+ peak without a +14 Da mass shift confirms strict monomethylation.
Phase 2: Thiol Liberation & Epoxide Coupling
4. Disulfide Cleavage: Treat the protected intermediate with Ph3P and HCl to reduce the disulfide bond, generating the free thiol (53% yield)[3].
5. Epoxide Opening: In anhydrous methanol, react the free thiol with LTA4 ethyl ester in the presence of Et3N (70% yield)[3].
Self-Validation: Monitor the reaction via TLC. The basic conditions should prevent the formation of highly polar diol degradation products.
Phase 3: Orthogonal Deprotection & Saponification
6. Photolytic Deprotection: Irradiate the coupled adduct at exactly 350 nm to cleave the o-nitrobenzyl group (74% yield)[3].
Self-Validation: Record a UV-Vis spectrum of the purified product. A sharp absorption maximum at
λmax
~280 nm confirms the intact conjugated triene[4],[1].
Saponification: Hydrolyze the ester groups using aqueous K2CO3 to yield the final N-Methyl LTC4 (33% yield)[3].
Quantitative Data & Analytical Benchmarks
Reaction Step / Parameter
Value / Yield
Biological Significance / Mechanistic Note
Imine Formation
85%
High yield driven by the precipitation of the stable imine[3].
Reduction to Secondary Amine
75%
Mild NaCNBH3 prevents over-reduction of the nitro group[3].
Thiol Liberation (Ph3P, HCl)
53%
Cleaves the disulfide dimer without affecting the benzyl group[3].
Epoxide Coupling
70%
Et3N ensures thiol nucleophilicity and protects the LTA4 epoxide[3].
Photolytic Deprotection
74%
Orthogonal removal at 350 nm preserves the sensitive triene[3].
Global Saponification
33%
Final deprotection to yield the biologically active N-Methyl LTC4[3].
CysLT2 Receptor Affinity (EC50)
122 nM
Potent agonist, matching the activity of native LTC4[1].
CysLT1 Receptor Affinity (EC50)
>2,000 nM
Demonstrates high selectivity for CysLT2 over CysLT1[1].
References
Title: Total synthesis of N-methyl LTC4: a novel methodology for the monomethylation of amines.
Source: The Journal of Organic Chemistry.
URL:[Link]
Title: Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and β-Arrestin Assays.
Source: Molecular Pharmacology.
URL:[Link]
Technical Support Center: Troubleshooting Biphasic Dose-Response Curves with N-Methyl LTC4
As a Senior Application Scientist, I frequently consult with researchers who are puzzled by inverted U-shaped (bell-shaped) dose-response curves when utilizing N-Methyl LTC4 (NMLTC4) in functional assays. Endogenous Leuk...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with researchers who are puzzled by inverted U-shaped (bell-shaped) dose-response curves when utilizing N-Methyl LTC4 (NMLTC4) in functional assays.
Endogenous Leukotriene C4 (LTC4) is rapidly metabolized into LTD4 and LTE4 by
γ
-glutamyl transpeptidase, making it notoriously difficult to isolate specific receptor pharmacology. NMLTC4 was engineered as a metabolically stable mimetic to solve this problem, acting as a potent and highly selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2) 1. Because NMLTC4 resists enzymatic degradation, we can definitively conclude that any bell-shaped curve observed in your assay is a receptor-level phenomenon , not an artifact of ligand metabolism.
This guide deconstructs the mechanistic causality behind these biphasic curves and provides self-validating protocols to rescue your assay integrity.
Part 1: Core Troubleshooting & Mechanistic FAQs
Q1: Why does my calcium flux signal drop precipitously when NMLTC4 concentrations exceed 1 µM?A1: This is a classic hallmark of β
-arrestin-biased homologous desensitization . While NMLTC4 is a potent driver of Gq-coupled calcium flux at low doses, it exhibits a slight signaling bias toward
β
-arrestin-2 recruitment at higher concentrations 2. When you saturate the system with >1 µM NMLTC4, the CysLT2 receptors rapidly recruit
β
-arrestin, which uncouples the Gq protein and triggers rapid receptor internalization 3. The result is a diminished net functional response, creating the downward slope of the bell curve.
Q2: Could off-target receptor binding be suppressing my cellular response?A2: Yes. NMLTC4 is selective, but not exclusive. It has an EC50 of ~122 nM for CysLT2, but at high micromolar doses, it can bind the CysLT1 receptor (EC50 > 2,000 nM) 1. In many cell types (like mast cells and macrophages), CysLT2 physically interacts with CysLT1 to form heterodimers, actively down-modulating CysLT1-dependent signaling 4. If your cell line endogenously expresses both receptors, high doses of NMLTC4 will trigger this cross-regulation, blunting the overall output.
Part 2: Quantitative Pharmacological Profile
To interpret your assay data correctly, you must map your dosing strategy against the established binding kinetics of NMLTC4. Use the table below to identify whether your chosen concentrations are pushing the system into desensitization or off-target territory.
Rapid homologous desensitization and internalization.
Human CysLT1
Calcium Flux (Gq)
> 2,000 nM
Off-target binding; triggers heterodimeric signal attenuation.
Part 3: Pathway Visualization
Mechanisms driving the biphasic N-Methyl LTC4 dose-response via CysLT2/CysLT1 crosstalk and arrestin.
Part 4: Self-Validating Troubleshooting Protocol
To definitively rescue your assay and identify the exact cause of your bell-shaped curve, execute this self-validating pharmacological workflow. This protocol systematically isolates variables using specific antagonists and endocytosis inhibitors.
Objective:
Deconvolute whether the biphasic response in a calcium reporter assay is driven by heterologous receptor crosstalk (CysLT1) or homologous desensitization (
β
-arrestin).
Step-by-Step Methodology:
Step 1: Establish the Biphasic Baseline
Seed cells expressing your target receptors in a 96-well plate and load with a calcium-sensitive dye (e.g., Fluo-4 AM) for 45 minutes at 37°C.
Stimulate with a 10-point logarithmic dilution series of NMLTC4 (1 nM to 10 µM).
Causality Check: Identify the exact concentration where the signal peaks and begins to invert (typically ~300 nM). This establishes your baseline bell curve.
Pre-incubate a replicate plate with 1 µM Montelukast or MK-571 (highly selective CysLT1 antagonists) for 30 minutes prior to NMLTC4 stimulation.
Causality Check: If the high-dose suppression is rescued (the curve shifts to a standard sigmoidal shape), the bell-shape was caused by off-target CysLT1 activation and subsequent heterodimeric signal attenuation. If the bell-shape persists, proceed to Step 3.
Pre-incubate a new replicate plate with 30 µM Dynasore or 15 µM Pitstop 2 (small molecule inhibitors of clathrin-mediated endocytosis) for 15 minutes.
Causality Check: By preventing
β
-arrestin-mediated receptor internalization, the Gq-coupled signal is artificially prolonged. If the high-dose NMLTC4 response is restored here, rapid
β
-arrestin-biased desensitization is the confirmed mechanism.
Step 4: System Validation (Negative Control)
Pre-incubate a final control plate with 1 µM HAMI3379 (a highly selective CysLT2 antagonist).
Causality Check: All NMLTC4-induced calcium flux should be completely abrogated. This validates that the baseline signal was exclusively CysLT2-driven, ensuring the structural integrity of your entire assay system.
Part 5: References
Yan, D., et al. (2010). "Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays." Molecular Pharmacology.[Link]
Voisin, T., et al. (2021). "The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch." Proceedings of the National Academy of Sciences (PNAS).[Link]
Kanaoka, Y., & Boyce, J. A. (2014). "Cysteinyl leukotriene receptors, old and new; implications for asthma." PMC - National Institutes of Health.[Link]
Technical Support Center: Ensuring Reproducibility in N-Methyl LTC4 Experiments
Welcome to the Application Scientist Support Center. Working with complex lipid mediators requires rigorous attention to biochemical stability, receptor bias, and assay conditions.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Scientist Support Center. Working with complex lipid mediators requires rigorous attention to biochemical stability, receptor bias, and assay conditions. N-methyl Leukotriene C4 (N-methyl LTC4) is a highly specialized, metabolically stable mimetic of native LTC4. This guide is designed to troubleshoot the most critical bottlenecks in CysLT2 receptor pharmacology, ensuring your experimental workflows are robust, reproducible, and scientifically sound.
Phase 1: Biochemical Causality & Reagent Handling
Q: Why should I use N-methyl LTC4 instead of native LTC4 in my CysLT2 assays?A: Native LTC4 is rapidly converted into LTD4 and LTE4 by ubiquitous tissue enzymes (e.g., γ-glutamyl transpeptidase)[1]. Because LTD4 is the primary endogenous ligand for the CysLT1 receptor, any assay using native LTC4 will quickly become confounded by CysLT1-mediated secondary signaling[2]. N-methyl LTC4 is a synthetic analog that resists this metabolic degradation. By preventing the conversion to LTD4, N-methyl LTC4 allows you to isolate true, unconfounded CysLT2 receptor pharmacology[1].
Q: My dose-response curves are shifting to the right over time. How do I prevent the loss of N-methyl LTC4 potency?A: Lipid mediators are notoriously prone to oxidation and non-specific adsorption. The causality of your signal loss is likely physical, not biological.
Adsorption: Highly lipophilic molecules like N-methyl LTC4 will adhere to the walls of polystyrene or polypropylene tubes. When preparing aqueous working solutions, you must use a buffer containing a carrier protein (e.g., 0.1% essentially fatty acid-free BSA). Without BSA, the actual effective concentration delivered to your cells is drastically reduced.
Oxidation: N-methyl LTC4 is typically supplied in ethanol[1]. It must be stored at -20°C and purged with an inert gas (nitrogen or argon) immediately after opening to prevent oxidative degradation of its tetraene geometry[3].
Phase 2: In Vitro Pharmacology & Receptor Bias
Q: I am observing weak signals in my β-arrestin recruitment assay despite robust calcium flux. Is my N-methyl LTC4 degraded?A: No, this is an expected pharmacodynamic property of the molecule. N-methyl LTC4 acts as a biased agonist at the CysLT2 receptor[2]. While it drives potent Gq/11-coupled intracellular calcium mobilization, it is significantly less efficacious at recruiting β-arrestin-2 compared to native leukotrienes[2]. This signaling bias means the receptor escapes rapid desensitization, which is critical to account for when designing downstream functional readouts.
Quantitative Pharmacological Profile
To properly titrate your assays, refer to the established receptor affinities and efficacies below:
Pharmacological Parameter
Native LTC4
N-methyl LTC4
Human CysLT2 EC50
~10 nM
122 nM
Human CysLT1 EC50
~10 nM
> 2,000 nM
Receptor Selectivity
Non-selective
Highly CysLT2 Selective
Metabolic Stability
Low (Rapidly converted)
High (Resistant to conversion)
Data synthesized from established CysLT2 reporter assays[1][2].
Fig 1: N-methyl LTC4 biased signaling at CysLT2, favoring Gq/11 calcium flux over β-arrestin.
To ensure reproducibility, this protocol includes internal checks that immediately flag if a step fails.
Cell Preparation: Culture CHO or HEK293 cells stably expressing hCysLT2 and apoaequorin. Load cells with 5 μM coelenterazine h in assay buffer (HBSS + 0.1% BSA) for 4 hours in the dark to form active aequorin.
Baseline Read (Validation Check 1): Inject cell suspension into the luminometer and record baseline luminescence for 10 seconds. Causality: High baseline indicates mechanical shear stress or buffer calcium contamination.
Antagonist Pre-incubation (Validation Check 2): Pre-treat a subset of cells with 1 μM HAMI3379 (CysLT2 antagonist) and another with 1 μM Montelukast (CysLT1 antagonist).
Agonist Injection: Inject N-methyl LTC4 (100 nM to 1 μM final concentration). Record luminescence for 60 seconds. Causality: The signal must be resistant to Montelukast but completely abolished by HAMI3379 to validate CysLT2 specificity[2].
System Viability Read (Validation Check 3): Inject 10 μM ATP or 1% Triton X-100 to lyse cells and expose all remaining aequorin to extracellular calcium. Causality: A massive luminescent spike confirms that aequorin was properly loaded and functional, ruling out reporter failure if the agonist response was negative.
Phase 3: In Vivo Model Reproducibility
Q: My in vivo vascular leakage data using N-methyl LTC4 is highly variable. How can I establish a reproducible baseline?A: Variability in the Evans Blue assay often stems from inconsistent intradermal injection techniques or the fact that wild-type mice have low basal expression of CysLT2 in the endothelium. For robust, reproducible signals, it is highly recommended to use transgenic mice overexpressing the human CysLT2 receptor in vascular endothelial cells (TG-EC)[2].
Expected Vascular Leakage Data (Evans Blue OD 610 nm)
Mouse Genotype
Treatment
Average Absorbance
Fold Increase
TG-EC (hCysLT2 Overexpressed)
Vehicle
0.012 ± 0.01
1.0x (Baseline)
TG-EC (hCysLT2 Overexpressed)
N-methyl LTC4
0.260 ± 0.13
~22.0x
CysLT2 Knockout (KO)
Vehicle
0.063 ± 0.07
N/A
CysLT2 Knockout (KO)
N-methyl LTC4
0.034 ± 0.01
No Response
Data demonstrating the absolute requirement of CysLT2 for N-methyl LTC4-induced leakage[2].
Fig 2: Step-by-step workflow for the in vivo Evans Blue vascular permeability assay.
Protocol 2: Standardized Evans Blue Vascular Permeability Assay
This protocol utilizes a contralateral control design to eliminate systemic baseline variability.
Dye Administration (Validation Check 1): Anesthetize the mouse and inject 20 mg/kg Evans Blue dye intravenously via the tail vein. Causality: Visual confirmation of mucosal blueing (e.g., nose/paws) within 2 minutes validates successful systemic circulation.
Contralateral Agonist Challenge (Validation Check 2): Inject 20 μL of Vehicle (PBS + 0.1% BSA) intradermally into the left ear pinna. Inject 20 μL of N-methyl LTC4 (e.g., 1 nmol) into the right ear pinna. Causality: Using the left ear as a vehicle control validates that any observed leakage in the right ear is receptor-mediated, not an artifact of the injection trauma.
Incubation: Allow 30 minutes for the agonist to induce endothelial gap formation and for the albumin-bound Evans Blue dye to extravasate into the tissue.
Tissue Harvesting: Euthanize the animal, amputate both ears at the base, and weigh the tissue to normalize downstream data.
Extraction & Quantification: Mince the ear tissue and incubate in 500 μL of formamide at 55°C for 24 hours to extract the dye. Centrifuge to pellet tissue debris, and measure the supernatant absorbance at 610 nm.
References
Yan, D., et al. (2010). Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays. Molecular Pharmacology.[Link]
N-Methyl LTC4 vs. LTD4: A Comprehensive Guide to CysLT Receptor Activation and Pharmacology
Cysteinyl leukotrienes (CysLTs)—comprising LTC4, LTD4, and LTE4—are potent lipid mediators derived from arachidonic acid. They play critical roles in asthma, vascular permeability, and neuroinflammation by activating G p...
Author: BenchChem Technical Support Team. Date: March 2026
Cysteinyl leukotrienes (CysLTs)—comprising LTC4, LTD4, and LTE4—are potent lipid mediators derived from arachidonic acid. They play critical roles in asthma, vascular permeability, and neuroinflammation by activating G protein-coupled receptors (GPCRs), primarily CysLT1 and CysLT2[1][2].
For researchers and drug development professionals, distinguishing the specific pharmacological roles of the CysLT2 receptor has historically been a significant challenge. This guide provides an objective, data-driven comparison between LTD4 (the primary endogenous CysLT1 agonist) and N-Methyl LTC4 (a synthetic, metabolically stable CysLT2-selective agonist), equipping you with the mechanistic insights and validated protocols necessary for robust experimental design.
Mechanistic Overview: The Analytical Bottleneck of LTC4 Metabolism
To understand the utility of N-Methyl LTC4, one must first understand the metabolic instability of endogenous LTC4.
LTC4 is the parent cysteinyl leukotriene. While it binds with high affinity to the CysLT2 receptor, it is rapidly cleaved in vitro and in vivo by
γ
-glutamyl transpeptidase into LTD4 [3][4]. LTD4 is a potent, non-selective agonist that exhibits a strong preference for the CysLT1 receptor. Consequently, applying LTC4 to tissues or cell cultures inevitably results in CysLT1 activation due to its rapid conversion into LTD4, confounding CysLT2-specific observations[4].
The Solution:N-Methyl Leukotriene C4 (N-Methyl LTC4) was synthesized by adding a methyl group to the amine of the glutathione backbone. This structural modification sterically hinders
γ
-glutamyl transpeptidase, preventing its degradation into LTD4 and LTE4[3][5]. As a result, N-Methyl LTC4 acts as a highly stable, selective mimetic that isolates CysLT2 signaling pathways without cross-activating CysLT1[4].
Metabolic pathways and receptor selectivity of LTD4 and N-Methyl LTC4.
Comparative Data: N-Methyl LTC4 vs. LTD4
The following table synthesizes the pharmacological profiles of both compounds based on recombinant human receptor assays[3][6].
Pharmacological Property
N-Methyl LTC4 (CAS: 131391-65-6)
LTD4 (CAS: 73836-78-9)
Origin
Synthetic LTC4 analog
Endogenous lipid mediator
Metabolic Stability
High (Resistant to enzymatic cleavage)
Low (Rapidly degraded to LTE4)
Receptor Preference
Highly selective for CysLT2
Prefers CysLT1 (Non-selective)
EC
50
at hCysLT1
> 2,000 nM (Virtually inactive)
~ 1 - 5 nM
EC
50
at hCysLT2
~ 122 nM
~ 10 - 50 nM
Primary Research Utility
Isolating CysLT2-mediated vascular permeability, dendritic cell regulation, and microglial activation.
Studying CysLT1-mediated bronchoconstriction, asthma models, and general CysLT signaling.
To ensure rigorous scientific integrity, assays utilizing these ligands must incorporate self-validating controls. Below are two field-proven methodologies for evaluating CysLT receptor activation.
Protocol A: In Vitro Intracellular Calcium Flux Assay
Both CysLT1 and CysLT2 are Gq-coupled receptors that trigger intracellular calcium release upon activation[6]. This protocol utilizes a fluorescent calcium reporter to quantify receptor potency.
Causality & Control Logic: To prove that the observed calcium flux is receptor-specific, you must utilize selective antagonists. Pre-treatment with MK-571 (a CysLT1 antagonist) will block LTD4-induced signals in mixed-receptor populations but will not affect N-Methyl LTC4-induced CysLT2 signals[7]. Conversely, HAMI3379 can be used to selectively block CysLT2[7].
Step-by-Step Methodology:
Cell Preparation: Seed HEK293T cells stably transfected with either hCysLT1 or hCysLT2 in a 96-well black-walled, clear-bottom plate at 40,000 cells/well. Incubate overnight at 37°C.
Dye Loading: Wash cells with Assay Buffer (HBSS containing 20 mM HEPES and 2.5 mM Probenecid to prevent dye extrusion). Load cells with 4 µM Fluo-4 AM calcium indicator dye for 45 minutes at 37°C.
Antagonist Pre-treatment (The Validation Step): Wash cells to remove extracellular dye. Add 1 µM MK-571 (for CysLT1) or 1 µM HAMI3379 (for CysLT2) to the respective control wells and incubate for 15 minutes.
Agonist Injection: Using a kinetic fluorescent plate reader (e.g., FLIPR), establish a 10-second baseline. Inject N-Methyl LTC4 (dose-response: 10 nM to 3 µM) or LTD4 (0.1 nM to 100 nM).
Data Acquisition: Record fluorescence (Ex: 488 nm, Em: 525 nm) continuously for 120 seconds. Calculate the maximum fold-increase over baseline (
ΔF/F0
).
Workflow for measuring CysLT receptor activation via intracellular calcium flux.
Protocol B: In Vivo Vascular Permeability (Miles Assay)
N-Methyl LTC4 is highly effective in vivo for demonstrating CysLT2-mediated macromolecular leakage in the vascular endothelium[1][3].
Causality & Control Logic: Because N-Methyl LTC4 is resistant to metabolism, any physiological response can be directly attributed to its target receptor. To validate this, the assay must compare wild-type (or human CysLT2-overexpressing transgenic mice) against CysLT2 Knockout (KO) mice . A lack of response in the KO mice definitively proves the CysLT2-dependence of the agonist[1].
Step-by-Step Methodology:
Subject Preparation: Anesthetize transgenic mice overexpressing hCysLT2 in the vascular endothelium (TG-EC) and CysLT2 KO mice.
Tracer Injection: Inject 100 µL of 1% Evans Blue dye intravenously via the tail vein. Allow 10 minutes for systemic circulation.
Agonist Challenge: Inject 20 µL of vehicle (PBS) into the left ear pinna (internal control) and 20 µL of N-Methyl LTC4 (1 nmol) into the right ear pinna.
Tissue Extraction: After 30 minutes, euthanize the mice. Excise both ears, weigh them, and place them in formamide at 55°C for 24 hours to extract the extravasated Evans Blue dye.
Quantification: Measure the optical density (OD) of the formamide extract at 610 nm. Normalize the OD to the tissue weight. N-Methyl LTC4 will elicit a massive, statistically significant increase in dye leakage in TG-EC mice, but zero increase in KO mice[1][4].
Conclusion
For researchers investigating the cysteinyl leukotriene pathway, ligand selection dictates experimental validity. LTD4 remains the gold standard for probing CysLT1-driven pathologies such as asthma and smooth muscle contraction. However, because endogenous LTC4 is rapidly metabolized into LTD4, it cannot be reliably used to study CysLT2. N-Methyl LTC4 solves this analytical bottleneck. By providing a metabolically stable, highly selective probe, N-Methyl LTC4 allows drug developers to confidently isolate and characterize CysLT2-specific functions in both cellular assays and complex in vivo models.
References
Yan, D., Stocco, R., Sawyer, N., et al. (2011). Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β arrestin assays. Molecular Pharmacology, 79(2), 270-278.
URL:[Link]
Universität Augsburg. Cysteinyl leukotrienes and acetylcholine are biliary tuft cell cotransmitters.
URL: [Link](Referenced for CysLTR1/2 antagonist validation logic)
Jiang, Y., et al. (2012). Transforming growth factor β1-induced astrocyte migration is mediated in part by activating 5-lipoxygenase and cysteinyl leukotriene receptor 1. Journal of Neuroinflammation.
URL:[Link]
Application Guide: Validating N-Methyl LTC4 Activity via CysLT2 Receptor Antagonism
The Analytical Challenge in Cysteinyl Leukotriene Pharmacology The cysteinyl leukotrienes (CysLTs)—LTC4, LTD4, and LTE4—are potent lipid mediators that drive inflammatory and hypersensitivity responses, primarily through...
Author: BenchChem Technical Support Team. Date: March 2026
The Analytical Challenge in Cysteinyl Leukotriene Pharmacology
The cysteinyl leukotrienes (CysLTs)—LTC4, LTD4, and LTE4—are potent lipid mediators that drive inflammatory and hypersensitivity responses, primarily through two G protein-coupled receptors (GPCRs): CysLT1 and CysLT2[1]. While the CysLT1 receptor has been extensively characterized (and is the target of blockbuster asthma drugs like Montelukast), isolating the precise physiological role of the CysLT2 receptor has historically been hindered by ligand instability.
The Core Problem: Native LTC4 is a potent agonist for both CysLT1 and CysLT2 receptors. However, in both in vitro and in vivo systems, LTC4 is rapidly converted into LTD4 by ubiquitous dipeptidases[2]. Because LTD4 is highly selective for the CysLT1 receptor, administering native LTC4 often results in a confounding CysLT1-mediated response, masking true CysLT2 activity[1].
Pharmacological Profiles: Agonists vs. Antagonists
To establish a robust experimental design, it is critical to compare the binding affinities and metabolic stabilities of the available pharmacological tools. The table below synthesizes the quantitative performance data of key CysLT modulators.
Mechanistic Pathway: CysLT2 Activation and Antagonism
Mechanism of N-Methyl LTC4 activation of CysLT2 and competitive blockade by selective antagonists.
Self-Validating Experimental Workflows
To ensure scientific integrity, any assay measuring N-Methyl LTC4 activity must be structured as a self-validating system. This means incorporating orthogonal controls that isolate the CysLT2 receptor from CysLT1 crosstalk.
Workflow A: In Vitro Intracellular Calcium Mobilization (Aequorin Assay)
Because the CysLT2 receptor is Gq-coupled, measuring intracellular calcium flux is the gold standard for quantifying agonist activity[1]. The aequorin reporter system is preferred over fluorescent dyes (like Fluo-4) for GPCR screening due to its higher signal-to-noise ratio and lower background fluorescence.
System Validation Controls:
Positive Control: Native LTC4 (confirms the receptor and reporter system are functional)[1].
Negative Control: Montelukast (CysLT1 antagonist) pre-treatment. If N-Methyl LTC4 activity is truly CysLT2-specific, Montelukast should have zero effect on the calcium signal.
Step-by-Step Protocol:
Cell Preparation: Culture HEK293 or CHO cells stably co-expressing the human CysLT2 receptor and apoaequorin[1].
Cofactor Loading: Harvest cells and resuspend in assay buffer containing 5 µM coelenterazine h. Incubate in the dark at room temperature for 2-4 hours.
Mechanistic Rationale: Apoaequorin requires coelenterazine to form the active holoprotein (aequorin), which emits a luminescent flash upon binding calcium.
Antagonist Pre-Incubation: Dispense cells into a 96-well opaque white plate. Add the CysLT2 antagonist HAMI 3379 (titrated from 1 nM to 1 µM) and incubate for 30 minutes[5].
Mechanistic Rationale: Competitive antagonists require sufficient equilibration time to occupy the receptor's orthosteric site before the agonist is introduced.
Agonist Challenge: Inject N-Methyl LTC4 (100 nM) directly into the wells using a luminescence plate reader equipped with fluidic injectors[2].
Data Acquisition: Record the luminescent flash immediately for 20-30 seconds. Calculate the area under the curve (AUC) to quantify total calcium mobilized.
Workflow B: In Vivo Vascular Permeability (Evans Blue Leakage)
CysLT2 receptor activation on vascular endothelial cells induces cytoskeletal rearrangement, leading to increased vascular permeability and edema[10].
System Validation Controls:
Genetic Control: CysLT2 knockout (KO) mice. N-Methyl LTC4 should induce zero leakage in these mice compared to wild-type (WT) or transgenic endothelial-overexpressing (TG-EC) mice[10].
Pharmacological Control: Vehicle injection (PBS/Ethanol) to establish baseline vascular tone.
Step-by-Step Protocol:
Antagonist Administration: Administer BayCysLT2 (3 mg/kg) or HAMI 3379 (0.1 - 0.4 mg/kg) via intraperitoneal (IP) injection to WT or TG-EC mice 30 minutes prior to the assay[4][5].
Mechanistic Rationale: Systemic administration ensures the antagonist reaches the peripheral vascular beds and achieves steady-state receptor occupancy.
Tracer Injection: Inject Evans Blue dye (30 mg/kg in PBS) intravenously via the tail vein.
Mechanistic Rationale: Evans Blue binds tightly to serum albumin. It remains confined within intact blood vessels but leaks into the interstitium if the endothelial barrier is breached by CysLT2 activation.
Agonist Challenge: Inject N-Methyl LTC4 (50 ng in 20 µL vehicle) intradermally into the right ear. Inject 20 µL of vehicle into the left ear as an internal control[10].
Tissue Extraction: Euthanize the mice 30 minutes post-injection. Amputate both ears, weigh them, and place them in 500 µL of formamide at 55°C for 24 hours.
Mechanistic Rationale: Formamide fully extracts the albumin-bound Evans Blue dye from the complex lipid/protein matrix of the ear tissue.
Quantification: Measure the optical density (OD) of the formamide extract at 610 nm. BayCysLT2 pre-treatment should reduce the N-Methyl LTC4-induced OD₆₁₀ signal back to baseline vehicle levels[4].
Troubleshooting & Field-Proven Insights
Incomplete In Vivo Inhibition: If BayCysLT2 fails to completely block N-Methyl LTC4-induced vascular leakage, do not immediately assume off-target effects. BayCysLT2 has a relatively short in vivo half-life and is subject to rapid metabolic clearance[7]. If the assay window extends beyond 1-2 hours, the antagonist concentration may drop below the IC₅₀ threshold. Consider using continuous infusion or switching to the slightly more stable HAMI 3379 for longer disease models (e.g., ischemia/reperfusion)[5][6].
Receptor Saturation: N-Methyl LTC4 is highly potent. If the agonist concentration used in an in vitro assay is too high (e.g., >1 µM), it can outcompete the antagonist, leading to a rightward shift in the dose-response curve that mimics antagonist failure[7]. Always perform a Schild plot analysis by titrating both the agonist and the antagonist to confirm competitive antagonism.
Solvent Artifacts: N-Methyl LTC4 is typically supplied in ethanol[11]. Ensure that the final concentration of ethanol in your cell culture or in vivo injection is below 0.1% (v/v). Higher concentrations of ethanol can independently alter membrane fluidity and trigger spontaneous calcium transients, confounding aequorin assay readouts.
References
Yan, D., Stocco, R., Sawyer, N., et al. (2011). "Differential signaling of cysteinyl leukotrienes and a novel cysteinyl leukotriene receptor 2 (CysLT2) agonist, N-methyl-leukotriene C4, in calcium reporter and β-arrestin assays." Molecular Pharmacology, 79(2), 270-278. Available at:[Link]
Navigating Immunoassay Cross-Reactivity: LTC4 Antibodies and N-Methyl LTC4
A Comprehensive Technical Guide for Lipid Mediator Research and Drug Development Executive Summary Cysteinyl leukotrienes (CysLTs) are potent lipid mediators driving bronchoconstriction, vascular permeability, and type 2...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Technical Guide for Lipid Mediator Research and Drug Development
Executive Summary
Cysteinyl leukotrienes (CysLTs) are potent lipid mediators driving bronchoconstriction, vascular permeability, and type 2 inflammation. In experimental models, researchers frequently utilize N-methyl Leukotriene C4 (N-methyl LTC4) —a synthetic, non-hydrolyzable analog of native LTC4—to selectively study CysLT2 receptor (CysLT2R) signaling without the confounding effects of downstream metabolites.
However, introducing N-methyl LTC4 into biological systems creates a significant analytical hurdle: severe immunoassay cross-reactivity . Because the structural difference between native LTC4 and its N-methylated analog is minimal, commercially available Enzyme-Linked Immunosorbent Assays (ELISAs) cannot easily distinguish between the two. This guide objectively compares the performance of Pan-CysLT and LTC4-specific immunoassays, explains the structural causality behind their cross-reactivity, and provides a self-validating protocol to accurately measure endogenous LTC4 in the presence of N-methyl LTC4.
Mechanistic Background: The Need for N-Methyl LTC4
Native Leukotriene C4 (LTC4) is the parent intracellular CysLT. Upon export to the extracellular space, it is rapidly metabolized within minutes by membrane-bound γ-glutamyl transferases into Leukotriene D4 (LTD4), which is subsequently cleaved by dipeptidases into Leukotriene E4 (LTE4)[1].
Because LTD4 has a profoundly high affinity for the CysLT1 receptor, studying the distinct physiological roles of the CysLT2 receptor—such as its role in acute itch[1] or tuft cell-mediated airway inflammation[2]—is difficult using native LTC4. To bypass this, researchers synthesize or purchase N-methyl LTC4. The addition of a methyl group to the amine terminus of the glutathione moiety renders the molecule resistant to γ-glutamyl transferase cleavage, trapping it as a stable CysLT2R agonist[3].
Figure 1: CysLT biosynthesis pathway and the metabolic resistance of synthetic N-Methyl LTC4.
Immunoassay Cross-Reactivity Profiles
When quantifying endogenous CysLT production in models treated with N-methyl LTC4, researchers typically choose between two immunoassay formats. Both rely on competitive binding against an acetylcholinesterase (AChE)-linked tracer, but their antibody specificities yield vastly different cross-reactivity profiles.
Table 1: Comparative Cross-Reactivity of Commercial ELISA Formats
Analyte / Compound
Pan-CysLT ELISA (e.g., Cayman 420501)
LTC4-Specific ELISA (e.g., Cayman 501070)
Leukotriene C4 (LTC4)
100%
100%
N-Methyl Leukotriene C4
113%
High (~37% based on methyl ester)
Leukotriene D4 (LTD4)
105%
<0.01%
Leukotriene E4 (LTE4)
77.1%
0.16%
Arachidonic Acid
0.03%
0.00029%
Data derived from manufacturer specifications for standard competitive AChE immunoassays[4][5].
The Causality of Cross-Reactivity (Expertise & Experience)
Understanding why N-methyl LTC4 cross-reacts requires analyzing the antibody-antigen binding pockets (epitopes) utilized in these assays:
Pan-CysLT Assays (The Backbone Epitope): Pan-CysLT kits are designed to capture LTC4, LTD4, and LTE4 simultaneously. To achieve this, the monoclonal antibody is raised against a conjugate that exposes the shared hydrophobic, 20-carbon eicosanoid backbone while tolerating variations in the peptide tail[5]. Because the N-methyl modification occurs on the hydrophilic glutathione tail, it does not disrupt the primary binding interface. In fact, N-methyl LTC4 exhibits a 113% cross-reactivity , meaning it binds the antibody with slightly higher avidity than native LTC4 itself[5].
LTC4-Specific Assays (The Tripeptide Epitope): LTC4-specific kits utilize antisera highly specific to the intact γ-glutamyl-cysteinyl-glycine tripeptide, successfully excluding LTD4 (<0.01% reactivity) which lacks the glutamic acid residue[4]. However, the addition of a single methyl group to the amine terminus of LTC4 is a minor steric alteration. It fails to completely mask the tripeptide epitope, resulting in significant cross-reactivity (similar to the 37% cross-reactivity observed with LTC4 methyl ester)[4].
The "False Positive" Trap:
If you stimulate mast cells or dose mice with exogenous N-methyl LTC4 to study CysLT2R pathways[3], any direct ELISA performed on the resulting supernatant or bronchoalveolar lavage fluid will report artificially massive "LTC4" levels. The assay is merely detecting your exogenous treatment, masking true endogenous lipid mediator synthesis.
Experimental Protocol: A Self-Validating Workflow
To accurately measure endogenous LTC4 in the presence of N-methyl LTC4, direct ELISA is insufficient. A coupled HPLC-ELISA approach is mandatory to physically resolve the analytes prior to immunological detection.
Protein Precipitation: Add cold ethanol or acetone (4x the sample volume) to the biological sample. Vortex thoroughly and incubate at 4°C for 5 minutes. Centrifuge at 3,000–5,000 x g for 10 minutes to pellet precipitated proteins[5].
Solvent Evaporation: Transfer the supernatant to a clean glass vial and evaporate the solvent completely under a gentle stream of nitrogen gas[5].
HPLC Fractionation: Resuspend the lipid extract in the HPLC mobile phase. Inject the sample into a C18 reverse-phase HPLC column. Crucial Causality: Because the N-methyl group increases the lipophilicity of the molecule, N-methyl LTC4 will have a longer retention time than native LTC4. Collect the specific eluent fraction corresponding strictly to the established retention time of native LTC4.
Reconstitution: Evaporate the collected HPLC fraction under nitrogen and resuspend the purified lipids in Immunoassay Buffer (e.g., 1X EIA Buffer) to their original sample volume[5].
Competitive ELISA: Add the reconstituted sample, the LTC4 AChE-linked tracer, and the specific LTC4 antiserum to the antibody-coated microplate. Incubate for 18 hours at 4°C to allow competition for the limited binding sites[4].
Development: Wash the plate 5 times to remove unbound reagents. Add Ellman's Reagent (containing the AChE substrate) and develop in the dark for 90-120 minutes. Read the absorbance spectrophotometrically at 412 nm[4].
Establishing a Self-Validating System
To guarantee the trustworthiness of this protocol, you must run a Spike-and-Recovery Validation Control alongside your samples:
Spike a known high concentration of N-methyl LTC4 into a blank matrix (e.g., cell culture media).
Process this blank through the entire HPLC-ELISA pipeline.
Validation Check: If the final ELISA reports an LTC4 concentration above the assay's Lower Limit of Detection (LLOD, typically ~7.4 pg/ml)[4], your HPLC gradient is failing to fully resolve the two compounds. You must adjust your mobile phase gradient (e.g., decrease the organic modifier ramp rate) until the N-methyl LTC4 spike yields a zero-signal in the native LTC4 fraction.
References
Tuft cell-produced cysteinyl leukotrienes and IL-25 synergistically initiate lung type 2 inflammation - bioRxiv
Source: biorxiv.org
URL:[Link]
Comparative Analysis of Signaling Pathways Activated by N-Methyl LTC4 and LTC4: A Guide for Researchers
This guide provides a detailed comparative analysis of the signaling pathways activated by the endogenous cysteinyl leukotriene (CysLT), Leukotriene C4 (LTC4), and its synthetic, non-metabolizable analog, N-Methyl LTC4....
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a detailed comparative analysis of the signaling pathways activated by the endogenous cysteinyl leukotriene (CysLT), Leukotriene C4 (LTC4), and its synthetic, non-metabolizable analog, N-Methyl LTC4. This document is intended for researchers, scientists, and drug development professionals investigating CysLT receptor signaling in contexts such as allergy, inflammation, and oncology.
Introduction: The Significance of LTC4 and the Utility of N-Methyl LTC4
Leukotriene C4 (LTC4) is a potent lipid mediator produced by various immune cells, including mast cells, eosinophils, and macrophages.[1][2] It is a key player in the pathophysiology of asthma and other inflammatory conditions, mediating effects like bronchoconstriction and increased vascular permeability.[3][4] LTC4 is the parent compound of the cysteinyl leukotrienes and is synthesized by the conjugation of Leukotriene A4 (LTA4) with glutathione.[1][5]
A significant challenge in studying the specific effects of LTC4 is its rapid in-vivo conversion to Leukotriene D4 (LTD4) and subsequently to Leukotriene E4 (LTE4).[6] This metabolic cascade makes it difficult to isolate the pharmacological actions of LTC4 alone. N-Methyl LTC4 is a synthetic analog of LTC4 designed to resist this metabolic conversion.[6] This stability makes N-Methyl LTC4 an invaluable tool for specifically probing LTC4-mediated signaling pathways, particularly through the CysLT2 receptor.[6][7]
Receptor Binding and Selectivity: A Tale of Two Receptors
LTC4 and its metabolites exert their effects through G-protein coupled receptors (GPCRs), primarily the CysLT1 and CysLT2 receptors.[5][8][9]
LTC4: Binds to both CysLT1 and CysLT2 receptors. While LTD4 is the highest affinity ligand for the CysLT1 receptor, LTC4 also binds, albeit with lower affinity.[9][10] LTC4 and LTD4 bind to the CysLT2 receptor with roughly equal affinity.[9][10]
N-Methyl LTC4: Demonstrates potent and selective agonism for the CysLT2 receptor.[6] It exhibits significantly lower affinity for the CysLT1 receptor, making it a selective tool for studying CysLT2-mediated signaling.[6][11]
The development of N-Methyl LTC4 has been instrumental in deconvoluting the distinct roles of the CysLT1 and CysLT2 receptors. For instance, studies using N-Methyl LTC4 have definitively shown that CysLT2R, not CysLT1R, is involved in CysLT-induced itch.[8]
Downstream Signaling Pathways: Convergence and Divergence
Activation of both CysLT1 and CysLT2 receptors by their respective ligands initiates a cascade of intracellular signaling events. The primary G-protein coupling and subsequent second messenger generation are crucial determinants of the ultimate cellular response.
G-Protein Coupling and Second Messenger Generation
Both CysLT1 and CysLT2 receptors are known to couple to Gq-type G-proteins.[12][13] Activation of Gq leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).
IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).[14] This rapid increase in cytosolic Ca2+ is a hallmark of CysLT receptor activation and can be readily measured to assess receptor function.
DAG activates Protein Kinase C (PKC), which can then phosphorylate a variety of downstream targets, modulating diverse cellular processes.[13]
The primary divergence in signaling between LTC4 and N-Methyl LTC4 stems from their receptor selectivity. While LTC4 can activate both CysLT1 and CysLT2, leading to a mixed signaling output, N-Methyl LTC4 predominantly activates CysLT2, allowing for the specific investigation of this pathway.
Mitogen-Activated Protein Kinase (MAPK) Cascades
A key downstream consequence of CysLT receptor activation is the phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) family, including ERK, p38, and JNK.[15]
ERK (Extracellular signal-Regulated Kinase): Activation of the ERK pathway is a common downstream event for both CysLT1 and CysLT2 receptors.[16][17] This pathway is often associated with cell proliferation, survival, and differentiation.[17]
p38 MAPK: p38 is typically activated in response to cellular stress and inflammatory stimuli.[18] Its activation downstream of CysLT receptors can contribute to inflammatory responses.
The selective activation of CysLT2 by N-Methyl LTC4 allows for a more precise determination of the contribution of this receptor to the activation of specific MAPK isoforms.
Signaling Pathway Visualization
Caption: Generalized signaling pathway for CysLT receptors.
Experimental Protocols for Comparative Analysis
To empirically compare the signaling pathways of LTC4 and N-Methyl LTC4, a series of well-established cellular and molecular assays can be employed.
Calcium Mobilization Assay
This assay directly measures the increase in intracellular calcium concentration following receptor activation, providing a robust readout of Gq-coupled receptor activity.[14][19][20]
Protocol:
Cell Culture: Plate cells expressing CysLT1 and/or CysLT2 receptors (e.g., HEK293T cells transiently or stably transfected) in a 96-well black, clear-bottom plate and culture overnight.[20]
Dye Loading: Aspirate the culture medium and load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) in a suitable buffer, incubating according to the manufacturer's instructions.[19]
Ligand Preparation: Prepare serial dilutions of LTC4 and N-Methyl LTC4 in the assay buffer.
Fluorescence Measurement: Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence, then add the ligands and immediately begin kinetic reading of fluorescence intensity.[20][21]
Data Analysis: The change in fluorescence intensity over time reflects the intracellular calcium mobilization. Plot dose-response curves to determine the EC50 for each ligand.
Experimental Workflow: Calcium Mobilization
Caption: Workflow for a calcium mobilization assay.
MAPK Phosphorylation Assay (Western Blot)
This assay determines the activation of specific MAPK proteins by detecting their phosphorylation state using phospho-specific antibodies.[22][23]
Protocol:
Cell Culture and Stimulation: Culture cells to near confluence and then serum-starve overnight to reduce basal MAPK activity. Treat cells with LTC4, N-Methyl LTC4, or vehicle control for various time points (e.g., 5, 15, 30 minutes).
Cell Lysis: Wash cells with ice-cold PBS and lyse with a suitable lysis buffer containing protease and phosphatase inhibitors.[22]
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.[24]
Immunoblotting: Block the membrane and then incubate with primary antibodies specific for phosphorylated forms of ERK (p-ERK) and p38 (p-p38). Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Normalization: Strip the membrane and re-probe with antibodies against total ERK and total p38 to ensure equal protein loading.[25]
Conclusion and Future Directions
The comparative analysis of LTC4 and N-Methyl LTC4 signaling provides a clear example of how a stable synthetic analog can be used to dissect the function of a specific receptor in a complex biological system. N-Methyl LTC4's selectivity for the CysLT2 receptor has been pivotal in understanding its role in various physiological and pathophysiological processes, such as itch and vascular leakage.[6][8][11]
Future research could leverage these tools to explore the potential for biased agonism at the CysLT2 receptor, where different ligands might stabilize distinct receptor conformations, leading to preferential activation of certain downstream pathways (e.g., G-protein vs. β-arrestin pathways).[7] Such studies will be critical for the development of more targeted therapeutics for CysLT-mediated diseases.
References
The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. (2021). PNAS. Available at: [Link]
Austen, K. F., & Boyce, J. A. (2009). Cysteinyl Leukotrienes and Their Receptors; Emerging Concepts. Journal of Immunology. Available at: [Link]
Cysteinyl leukotriene receptor 1. Wikipedia. Available at: [Link]
N-methyl Leukotriene C4 - Biochemicals. Bertin Bioreagent. Available at: [Link]
Oliveira, M. S., et al. (2016). CysLT1 Receptor Activation Decreases Na+/K+-ATPase Activity via PKC-Mediated Mechanisms in Hippocampal Slices. Journal of Neurochemistry. Available at: [Link]
Bardwell, L. (2006). Analysis of mitogen-activated protein kinase activation and interactions with regulators and substrates. Methods. Available at: [Link]
Chow, S. C., & Chiu, J. J. (1995). Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana. Canadian Journal of Physiology and Pharmacology. Available at: [Link]
Lenaerts, C., et al. (2018). Characterization of G Protein-coupled Receptors by a Fluorescence-based Calcium Mobilization Assay. Journal of Visualized Experiments. Available at: [Link]
Gendron, F. P., et al. (2013). Differential Regulation of Cysteinyl Leukotriene Receptor Signaling by Protein Kinase C in Human Mast Cells. PLoS ONE. Available at: [Link]
Yan, D., et al. (2010). Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays. Molecular Pharmacology. Available at: [Link]
Weller, P. F., & Bandeira-Melo, C. (2018). Cysteinyl Leukotrienes in Eosinophil Biology: Functional Roles and Therapeutic Perspectives in Eosinophilic Disorders. Frontiers in Medicine. Available at: [Link]
The CysLT2R receptor mediates leukotriene C4-driven acute and chronic itch. (2021). PNAS. Available at: [Link]
Calcium Mobilization Assay to Measure the Activity of Gq-coupled Receptors. (2020). Bio-protocol. Available at: [Link]
Evaluation of Cysteinyl Leukotriene Signaling as a Therapeutic Target for Colorectal Cancer. University of Gothenburg. Available at: [Link]
p38 MAP Kinase Assay. MilliporeSigma. Available at: [Link]
Development of a High-Throughput Calcium Mobilization Assay for CCR6 Receptor Coupled to Hydrolase Activity Readout. (2022). MDPI. Available at: [Link]
MAPK Phosphorylation Assay with Leaf Disks of Arabidopsis. (2016). Bio-protocol. Available at: [Link]
Ca2+ Mobilization Assay. Creative Bioarray. Available at: [Link]
Leucotrienes and Its Biological Activities: A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
Cysteinyl Leukotriene Pathway and Cancer. (2021). MDPI. Available at: [Link]
MAPK Assays in Arabidopsis MAMP-PRR Signal Transduction. Springer. Available at: [Link]
Leukotriene A4 Hydrolase and Leukotriene C4 Synthase. ResearchGate. Available at: [Link]
Enhanced Cysteinyl-Leukotriene Type 1 Receptor Expression in T Cells from House Dust Mite-Allergic Individuals following Stimulation with Der p. Hindawi. Available at: [Link]
Cysteinyl Leukotrienes and Uridine Diphosphate Induce Cytokine Generation by Human Mast Cells Through an Interleukin 4–regulated Pathway that Is Inhibited by Leukotriene Receptor Antagonists. (2002). The Journal of Experimental Medicine. Available at: [Link]
Barnes, P. J., & Piper, P. J. (1982). Comparative effects of inhaled leukotriene C4, leukotriene D4, and histamine in normal human subjects. Thorax. Available at: [Link]
Blockade of cysteinyl leukotriene receptor 1 alleviates asthma by inhibiting bronchial epithelial cell apoptosis and activating the Nrf2 signaling pathway. (2022). Spandidos Publications. Available at: [Link]
Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection. Creative Biostructure. Available at: [Link]
Differentiating CysLT1 and CysLT2 Receptor Functions: A Methodological Guide Using N-Methyl LTC4
As an application scientist focused on lipid mediator signaling, I frequently consult with research teams struggling to deconvolute the overlapping pathways of cysteinyl leukotrienes (cysLTs). The core issue stems from t...
Author: BenchChem Technical Support Team. Date: March 2026
As an application scientist focused on lipid mediator signaling, I frequently consult with research teams struggling to deconvolute the overlapping pathways of cysteinyl leukotrienes (cysLTs). The core issue stems from the endogenous ligand itself: Leukotriene C4 (LTC4) binds to both CysLT1 and CysLT2 receptors. However, in native tissues, LTC4 is rapidly metabolized by
γ
-glutamyl transpeptidase into LTD4, which is a highly potent and canonical agonist for CysLT1 1. This rapid bioconversion makes isolating CysLT2-specific biological events notoriously difficult, often forcing researchers to use metabolic inhibitors that introduce off-target cytotoxicity or artifactual signaling.
To establish a self-validating, clean experimental system, the field has shifted toward using N-Methyl Leukotriene C4 (N-methyl LTC4) . By featuring a methylated amine, this synthetic analog structurally resists enzymatic degradation, providing a stable and highly selective tool for CysLT2 receptor activation 2.
Below is a comprehensive guide to utilizing N-methyl LTC4 to objectively differentiate between CysLT1 and CysLT2 functions, supported by quantitative data and field-proven experimental workflows.
Quantitative Comparison: Receptor Affinities and Stability
When designing a receptor differentiation assay, compound selection must be driven by binding kinetics and metabolic stability. N-methyl LTC4 exhibits a profound selectivity window, acting as a potent agonist at CysLT2 while remaining virtually inactive at CysLT1 1.
The diagram below illustrates the causality behind why endogenous LTC4 fails to isolate CysLT2 signaling, and how N-methyl LTC4 bypasses this metabolic bottleneck.
Metabolic stability and receptor selectivity of N-Methyl LTC4 compared to endogenous LTC4.
Experimental Workflows & Methodologies
To ensure scientific integrity, every protocol must be designed as a self-validating system. The following methodologies leverage N-methyl LTC4 to isolate CysLT2 functions across in vitro, in vivo, and ex vivo models.
Protocol A: In Vitro Calcium Mobilization (Aequorin Assay)
Causality: Both CysLT1 and CysLT2 are Gq-coupled receptors. Intracellular calcium release is a direct, immediate proxy for receptor activation. Using an aequorin luminescence readout provides a high signal-to-noise ratio. Because N-methyl LTC4 does not degrade into a CysLT1 agonist, any calcium spike observed in a mixed-receptor cell population can be confidently attributed to CysLT2 2.
Step-by-Step Method:
Cell Preparation: Plate CHO or HEK-293 cells stably expressing the human CysLT2 receptor and apoaequorin at a density of
5×104
cells/well in a 96-well plate.
Reconstitution: Incubate the cells with 5 µM coelenterazine h in assay buffer (HBSS supplemented with 0.1% BSA and 20 mM HEPES) for 4 hours in the dark at room temperature to form active aequorin.
Agonist Preparation: Prepare serial dilutions of N-methyl LTC4 ranging from 10 nM to 10 µM. Note: Always prepare dilutions fresh from an ethanol stock to prevent lipid adherence to plasticware.
Measurement: Using a microplate luminometer with an automated injector, inject 50 µL of the N-methyl LTC4 solution into the cell suspension. Record luminescence continuously for 30 seconds.
System Validation (Normalization): Inject 0.1% Triton X-100 containing 50 mM CaCl
2
to lyse the cells and measure the total remaining calcium pool. Calculate the fractional luminescence to ensure well-to-well variations in cell number do not skew data.
Protocol B: In Vivo Vascular Permeability Assay
Causality: CysLT2 mediates endothelial permeability and vascular leakage. To prove that N-methyl LTC4 acts strictly through CysLT2 in a living organism, we use a transgenic model overexpressing human CysLT2 in the endothelium, paired with a CysLT2 knockout (KO) mouse as an absolute negative control 3. If the agonist is truly selective, the KO mouse will show zero response.
Step-by-Step Method:
Subject Preparation: Anesthetize transgenic hCysLT2-overexpressing mice and CysLT2 KO mice.
Tracer Injection: Administer 1% Evans Blue dye (which binds tightly to serum albumin) via tail vein injection.
Agonist Challenge: Inject 20 ng of N-methyl LTC4 (suspended in 20 µL of PBS vehicle) intradermally into the right ear pinna. Inject 20 µL of vehicle alone into the left ear as an internal control.
Tissue Processing: After exactly 30 minutes, euthanize the animals. Excise both ears, mince the tissue, and incubate in formamide at 55°C for 24 hours to extract the extravasated Evans Blue dye.
Quantification: Measure the absorbance of the formamide extract at 610 nm. Expected Result: N-methyl LTC4 causes massive vascular leak in overexpressing mice, but zero statistically significant leakage in KO mice, validating its CysLT2 specificity1.
Protocol C: Receptor Crosstalk Assay (ERK Phosphorylation in Mast Cells)
Causality: Recent literature demonstrates that CysLT2 acts as a negative regulatory checkpoint that dampens CysLT1-mediated inflammation in mast cells and dendritic cells 4, 5. To study this crosstalk, one must pre-activate CysLT2 without accidentally triggering CysLT1. N-methyl LTC4 perfectly fulfills this requirement.
Step-by-Step Method:
Cell Culture: Culture Bone Marrow-Derived Mast Cells (BMMCs) or human Cord Blood-Derived Mast Cells (CBMCs) in IL-4 supplemented media.
Selective CysLT2 Priming: Pre-treat the cells with 300 nM N-methyl LTC4 for 3 hours. This selectively engages CysLT2 to initiate downstream G
βγ
-dependent cAMP/PKA regulatory signaling 4.
CysLT1 Challenge: Stimulate the primed cells with 100 nM LTD4 (a CysLT1-specific agonist) for 5 minutes to trigger ERK phosphorylation.
Lysis and Detection: Rapidly halt the reaction by placing cells on ice and lysing them in RIPA buffer containing protease and phosphatase inhibitors. Quantify the ratio of phospho-ERK1/2 to total ERK via Western blot. Expected Result: Cells pre-treated with N-methyl LTC4 will show significantly blunted LTD4-induced ERK phosphorylation compared to vehicle controls5.
Benchmarking N-Methyl ltc4 against other synthetic leukotriene analogs.
As a Senior Application Scientist specializing in lipid mediator pharmacology, I frequently encounter the same critical bottleneck in cysteinyl leukotriene (CysLT) research: the rapid enzymatic degradation of endogenous...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist specializing in lipid mediator pharmacology, I frequently encounter the same critical bottleneck in cysteinyl leukotriene (CysLT) research: the rapid enzymatic degradation of endogenous ligands. When benchmarking synthetic leukotriene analogs, we must prioritize metabolic stability without sacrificing receptor selectivity.
This guide provides an objective, data-driven comparison between endogenous Leukotriene C4 (LTC4) and its premier synthetic analog, N-Methyl LTC4 (NMLTC4) . By examining their pharmacological profiles and detailing field-proven, self-validating experimental protocols, we can establish exactly when and why to deploy this analog in drug development workflows.
The Metabolic Challenge & The N-Methyl Solution
Endogenous LTC4 is a potent lipid mediator involved in anaphylaxis, smooth muscle contraction, and vascular permeability[1]. However, characterizing its specific pharmacology is notoriously difficult because it is rapidly converted into LTD4 and LTE4 by the enzyme
γ
-glutamyl transpeptidase (GGT)[2]. Because LTD4 is a highly potent agonist for the CysLT1 receptor, any in vivo administration of LTC4 inevitably triggers a mixed CysLT1/CysLT2 response.
N-Methyl Leukotriene C4 (CAS 131391-65-6) was synthesized to solve this exact problem. By introducing a methyl group to the amine of the glutathione moiety, chemists created an analog that completely resists GGT cleavage[1]. This structural modification yields a highly stable, selective probe that allows researchers to isolate CysLT2 receptor biology without the confounding interference of LTD4 metabolites[3].
Quantitative Benchmarking: N-Methyl LTC4 vs. Alternatives
To objectively benchmark N-Methyl LTC4 against endogenous LTC4 and its downstream metabolite LTD4, we must look at both recombinant receptor affinities and functional tissue assays.
Pharmacological Parameter
Endogenous LTC4
N-Methyl LTC4 (Analog)
LTD4 (Metabolite)
Metabolic Stability (GGT)
Low (Rapidly degraded)
High (Resistant)
N/A (Product of GGT)
hCysLT1 Affinity (EC
50
)
High
> 2,000 nM (Weak)
Very High
hCysLT2 Affinity (EC
50
)
High
122 nM (Potent)
Low
Trachea Contraction (pD
2
)
8.0 ± 0.2
8.1 ± 0.1
~ 8.5
Ileum Contraction (pD
2
)
9.0 ± 0.1
7.7 ± 0.12
~ 9.5
Data Synthesis: N-Methyl LTC4 exhibits nearly identical potency to LTC4 at the CysLT2 receptor but is functionally inert at the CysLT1 receptor (EC
50
> 2,000 nM)[1]. In functional tissue assays (guinea pig), N-Methyl LTC4 is slightly less potent than LTC4 in the ileum (a CysLT1-dominant tissue) but maintains equipotency in the trachea[2].
Mechanistic Pathway Visualization
The following diagram illustrates the divergent metabolic and signaling pathways of endogenous LTC4 versus the synthetic N-Methyl LTC4 analog.
Figure 1: Metabolic resistance and CysLT2 selectivity of N-Methyl LTC4 vs. endogenous LTC4.
Self-Validating Experimental Protocols
To ensure scientific integrity, the protocols we design must be self-validating—meaning they contain internal controls that inherently prove the mechanism of action. Below are two gold-standard methodologies for benchmarking N-Methyl LTC4.
Protocol A: In Vitro Organ Bath Assay (Validating Metabolic Stability)
This protocol utilizes pharmacological enzyme inhibition to prove that N-Methyl LTC4 is metabolically stable compared to endogenous LTC4[2].
Tissue Preparation: Isolate guinea pig trachea and ileum strips and suspend them in organ baths containing oxygenated Tyrode's solution at 37°C.
Causality: The ileum is rich in CysLT1 receptors, while the trachea has a more balanced CysLT receptor profile, allowing us to benchmark tissue-specific contractile responses.
Inhibitor Pre-treatment (The Self-Validating Control): Pre-incubate half of the tissue samples with acivicin (a specific GGT inhibitor) for 30 minutes. Leave the other half untreated.
Causality: If N-Methyl LTC4 is truly resistant to metabolism, blocking the metabolic enzyme (acivicin) should have zero effect on its dose-response curve.
Agonist Dosing: Apply cumulative concentrations of N-Methyl LTC4 (1 nM to 1 µM) or endogenous LTC4 to the baths.
Data Acquisition & Analysis: Measure isometric tension and calculate the pD
2
(-log EC
50
).
Expected Result: The LTC4 concentration-response curve will shift significantly to the left in the presence of acivicin (because the tissue is no longer degrading the LTC4). Conversely, the N-Methyl LTC4 curve will remain completely unaffected, definitively proving its metabolic stability[2].
Protocol B: In Vivo Evans Blue Extravasation Assay (Validating Receptor Selectivity)
This protocol leverages genetic knockouts to prove that N-Methyl LTC4's in vivo effects are exclusively mediated by the CysLT2 receptor[3].
Animal Model Selection: Utilize two distinct mouse cohorts: Transgenic mice overexpressing human CysLT2 in endothelial cells (TG-EC), and CysLT2 knockout (KO) mice.
Causality: This genetic binary isolates CysLT2-dependent mechanisms. If the analog has off-target effects (e.g., hitting CysLT1), it will still cause a response in the KO mice.
Tracer Injection: Inject Evans Blue dye (30 mg/kg) intravenously via the tail vein.
Causality: Evans Blue binds tightly to serum albumin. When CysLT2 activation causes endothelial cell retraction (vascular leakage), the albumin-dye complex leaks into the surrounding tissue, providing a quantifiable proxy for macromolecular extravasation.
Agonist Challenge: Inject N-Methyl LTC4 (or vehicle control) intradermally into the ear pinnae.
Quantification: After 30 minutes, euthanize the mice, excise the ears, and extract the extravasated dye using formamide at 55°C for 24 hours. Measure the optical density of the extract at 610 nm.
Expected Result: N-Methyl LTC4 will induce a massive (e.g., 22-fold) increase in vascular leakage in TG-EC mice compared to vehicle. Crucially, it will produce zero statistically significant leakage in the KO mice, confirming absolute CysLT2 selectivity in vivo[3].
A Comparative Guide to the Metabolic Stability of N-Methyl LTC4 and LTC4
For Researchers, Scientists, and Drug Development Professionals Introduction: The Critical Role of Metabolic Stability in CysLT-Targeted Research Leukotriene C4 (LTC4), a potent inflammatory mediator of the cysteinyl leu...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Metabolic Stability in CysLT-Targeted Research
Leukotriene C4 (LTC4), a potent inflammatory mediator of the cysteinyl leukotriene (CysLT) family, plays a pivotal role in the pathophysiology of various inflammatory diseases, most notably asthma.[1] However, the therapeutic and research applications of LTC4 are often hampered by its rapid in vivo metabolism.[2] The primary metabolic pathway involves the sequential cleavage of its glutathione side chain, a process initiated by the enzyme gamma-glutamyl transpeptidase (γ-GT).[3] This rapid degradation complicates the study of LTC4-specific effects and the development of LTC4-targeted therapeutics. To address this challenge, N-Methyl LTC4, a synthetic analog of LTC4, was developed with the aim of enhanced metabolic stability.[4] This guide provides an in-depth comparison of the metabolic stability of N-Methyl LTC4 and LTC4, supported by experimental evidence and detailed protocols for independent verification.
The Metabolic Fate of LTC4: A Rapid Cascade of Inactivation
The metabolism of LTC4 is a rapid and efficient process, primarily occurring in the bloodstream and various tissues.[3][5] The initial and rate-limiting step is the removal of the γ-glutamyl residue from the glutathione moiety by gamma-glutamyl transpeptidase (γ-GT), an ectoenzyme found on the surface of various cells.[3][6] This conversion yields Leukotriene D4 (LTD4), which is subsequently metabolized by a dipeptidase to Leukotriene E4 (LTE4).[1] This metabolic cascade significantly alters the biological activity of the parent molecule. The in vivo half-life of LTC4 is remarkably short, estimated to be as brief as 12 seconds in some studies, highlighting its transient nature in biological systems.[5]
Caption: Metabolic pathway of LTC4 to LTD4 and LTE4.
N-Methyl LTC4: A Structurally-Informed Design for Enhanced Stability
N-Methyl LTC4 is a synthetic analog of LTC4, specifically designed to resist metabolic degradation.[2][4] The key structural modification is the methylation of the nitrogen atom in the γ-glutamyl residue of the glutathione side chain. This seemingly minor alteration has a profound impact on the molecule's stability, as it renders N-Methyl LTC4 a poor substrate for gamma-glutamyl transpeptidase.[4]
Experimental evidence confirms the enhanced metabolic stability of N-Methyl LTC4. In a study utilizing the γ-GT inhibitor acivicin, the biological activity of LTC4 was potentiated, indicating that its degradation was blocked. In contrast, the activity of N-Methyl LTC4 was unaffected by acivicin, demonstrating its inherent resistance to this metabolic pathway.[4]
Comparative Metabolic Stability: N-Methyl LTC4 vs. LTC4
The primary difference in the metabolic stability of N-Methyl LTC4 and LTC4 lies in their susceptibility to enzymatic degradation by gamma-glutamyl transpeptidase.
Experimental Protocols for Assessing Metabolic Stability
This section provides a detailed methodology for a head-to-head comparison of the metabolic stability of N-Methyl LTC4 and LTC4 in human plasma.
Experimental Workflow
Caption: Workflow for in vitro metabolic stability assay.
Materials and Reagents
N-Methyl LTC4
LTC4
Human plasma (pooled, with anticoagulant such as heparin)
Phosphate-buffered saline (PBS), pH 7.4
Acetonitrile (LC-MS grade)
Formic acid (LC-MS grade)
Internal standard (e.g., d4-LTC4)
96-well plates
Incubator
Centrifuge
LC-MS/MS system
Step-by-Step Protocol
Preparation of Reagents:
Thaw human plasma on ice.
Prepare stock solutions of N-Methyl LTC4 and LTC4 (e.g., 1 mM in ethanol or DMSO).
Prepare a working solution of the internal standard in acetonitrile (e.g., 100 nM).
Incubation:
In a 96-well plate, add 198 µL of human plasma to each well.
Pre-incubate the plate at 37°C for 5 minutes.
Add 2 µL of the stock solution of either N-Methyl LTC4 or LTC4 to the designated wells to achieve a final concentration of 10 µM. Mix gently.
Incubate the plate at 37°C with gentle shaking.
Time Points and Reaction Termination:
At specified time points (e.g., 0, 15, 30, 60, and 120 minutes), terminate the reaction by adding 400 µL of cold acetonitrile containing the internal standard to the respective wells. The 0-minute time point should be terminated immediately after the addition of the test compound.
Sample Processing:
After the final time point, seal the plate and centrifuge at 4000 rpm for 20 minutes at 4°C to precipitate plasma proteins.
Transfer the supernatant to a new 96-well plate for analysis.
LC-MS/MS Analysis:
Analyze the samples using a validated LC-MS/MS method. A general method is provided below, but specific parameters should be optimized for the instrument used.
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.7 µm)
Mobile Phase A: Water with 0.1% formic acid
Mobile Phase B: Acetonitrile with 0.1% formic acid
Gradient: A suitable gradient to separate the analytes from matrix components.
Mass Spectrometry: Operate in negative ion mode with multiple reaction monitoring (MRM).
LTC4: Monitor appropriate parent and daughter ion transitions.
N-Methyl LTC4: Determine the appropriate mass transitions based on its molecular weight and fragmentation pattern.
Internal Standard: Monitor the transitions for the deuterated internal standard.
Data Analysis:
Quantify the peak areas of N-Methyl LTC4 and LTC4 at each time point, normalized to the peak area of the internal standard.
Calculate the percentage of the compound remaining at each time point relative to the 0-minute time point.
Plot the natural logarithm of the percent remaining versus time and determine the elimination rate constant (k) from the slope of the linear regression.
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
Conclusion
The structural modification of N-Methyl LTC4 successfully circumvents the primary metabolic pathway that rapidly degrades LTC4. This enhanced metabolic stability makes N-Methyl LTC4 an invaluable tool for researchers studying the specific roles of LTC4 in various physiological and pathological processes, as it allows for more controlled and sustained experimental conditions. For drug development professionals, the principles underlying the increased stability of N-Methyl LTC4 offer insights into designing more robust CysLT-based therapeutics with improved pharmacokinetic profiles. The provided experimental protocol offers a framework for the direct, quantitative comparison of the metabolic stability of these two important molecules, enabling researchers to validate these findings in their own laboratories.
References
Weis, S., et al. (1990). The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic. Prostaglandins, 40(5), 445-461. [Link]
Verhagen, J., et al. (1987). The metabolism of leukotrienes in blood plasma studied by high-performance liquid chromatography. Journal of Chromatography B: Biomedical Sciences and Applications, 417(2), 293-303. [Link]
Han, B., et al. (2011). Gamma-Glutamyl Compounds: Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. Methods in Enzymology, 501, 293-309. [Link]
Han, B., et al. (2011). Substrate Specificity of Gamma-Glutamyl Transpeptidase Enzymes. Analytical Biochemistry, 414(2), 224-230. [Link]
Wickham, S., et al. (2000). Gamma-glutamyl transpeptidase substrate specificity and catalytic mechanism. Methods in Enzymology, 324, 258-270. [Link]
Huber, M., et al. (1989). Metabolic inactivation of leukotrienes. Progress in Clinical and Biological Research, 299, 23-32. [Link]
Waters Corporation. (n.d.). Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters Corporation Application Note. [Link]
Castonguay, R., et al. (2003). Gamma-Glutamyl Transpeptidase Substrate Specificity and Catalytic Mechanism. Bioorganic & Medicinal Chemistry, 11(21), 4669-4675. [Link]
Montuschi, P., et al. (2014). Liquid chromatography-mass spectrometry measurement of leukotrienes in asthma and other respiratory diseases. Journal of Chromatography B, 964, 88-97. [Link]
Evans, J. F., et al. (1997). Pharmacokinetics and pharmacodynamics of the leukotriene B4 receptor antagonist CP-105,696 in man following single oral administration. British Journal of Clinical Pharmacology, 43(3), 253-260. [Link]
Cap, P., et al. (2004). Liquid chromatography/mass spectrometry analysis of exhaled leukotriene B4 in asthmatic children. Pediatric Allergy and Immunology, 15(6), 504-509. [Link]
Fitzpatrick, F. A., et al. (1983). Metabolism of leukotriene A4 by an enzyme in blood plasma: a possible leukotactic mechanism. Proceedings of the National Academy of Sciences, 80(17), 5425-5429. [Link]
Creticos, P. S., et al. (1990). The generation and metabolism of leukotrienes in the ionophore-stimulated blood of normal and asthmatic subjects. The Journal of Immunology, 145(6), 1953-1960. [Link]
Jian, W., et al. (2016). A highly sensitive and selective method for the determination of leukotriene B4 (LTB4) in ex vivo stimulated human plasma by ultra fast liquid chromatography-tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 128, 137-144. [Link]
Heisterkamp, N., et al. (2008). The human gamma-glutamyltransferase gene family. Human Genetics, 123(4), 321-332. [Link]
Herman, J. H., et al. (1995). Cardiovascular effects of N-methyl leukotriene C4, a nonmetabolizable leukotriene C4 analogue, and the antagonism of leukotriene-induced hypotension by Ro 23-3544, in the American bullfrog, Rana catesbeiana. Canadian Journal of Physiology and Pharmacology, 73(3), 383-389. [Link]
Garscha, U., et al. (2022). Shifting the Biosynthesis of Leukotrienes Toward Specialized Pro-Resolving Mediators by the 5-Lipoxygenase-Activating Protein (FLAP) Antagonist BRP-201. Frontiers in Immunology, 13, 830325. [Link]
Drazen, J. M., et al. (1999). Treatment of Asthma with Drugs Modifying the Leukotriene Pathway. New England Journal of Medicine, 340(3), 197-206. [Link]
de Castro, V. V., et al. (2019). METABOLIC PATHWAY ANALYSIS BY LIQUID CHROMATOGRAPHY (UHPLC) COUPLED TO HIGH RESOLUTION MASS SPECTROMETRY (LC/MS). protocols.io. [Link]
Hammarström, S. (1983). Metabolism of Leukotrienes. In Advances in Prostaglandin, Thromboxane, and Leukotriene Research (Vol. 11, pp. 79-84). Raven Press. [Link]
Comparative study of N-Methyl ltc4 effects in wild-type vs knockout models.
Target Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Pharmacodynamic isolation of CysLT2 receptor signaling using synthetic mimetics. The Analytical Challenge: Native LTC4 vs.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Focus: Pharmacodynamic isolation of CysLT2 receptor signaling using synthetic mimetics.
The Analytical Challenge: Native LTC4 vs. N-Methyl LTC4
Cysteinyl leukotrienes (cysLTs) are potent lipid mediators that drive inflammatory, allergic, and vascular responses. Native Leukotriene C4 (LTC4) acts as a potent agonist for both CysLT1 and CysLT2 receptors. However, characterizing CysLT2-specific pharmacology using native LTC4 is notoriously difficult because it is rapidly metabolized into LTD4 and LTE4 by the enzyme gamma-glutamyl transpeptidase 1[1].
To solve this, researchers utilize N-Methyl Leukotriene C4 (N-Methyl LTC4) . Because it is not a substrate for gamma-glutamyl transpeptidase, N-Methyl LTC4 serves as a metabolically stable LTC4-mimetic 2[2]. Crucially, it acts as a highly selective agonist for the CysLT2 receptor, allowing scientists to isolate and study CysLT2-mediated pathways without confounding CysLT1 activation[1].
Table 1: In Vitro Receptor Selectivity Profile
Ligand
Target Receptor
EC50 (nM)
Pharmacological Efficacy
N-Methyl LTC4
Human CysLT2
122
Potent & Selective Agonist
N-Methyl LTC4
Human CysLT1
> 2,000
Negligible Activity
Native LTC4
Human CysLT2
~ 10 - 100
High (Rapidly Metabolized)
Mechanistic Pathway Visualization
When N-Methyl LTC4 binds to the CysLT2 receptor on vascular endothelial cells, it triggers a Gq/11-coupled intracellular cascade. This leads to calcium mobilization, endothelial cell contraction, and subsequent macromolecular vascular leakage.
Fig 1. N-Methyl LTC4 mediated CysLT2 receptor signaling pathway leading to vascular leakage.
Comparative In Vivo Efficacy: TG-EC vs. Knockout Models
To definitively prove that N-Methyl LTC4 acts exclusively via the CysLT2 receptor in vivo, comparative studies utilize two distinct genetic models:
TG-EC Mice : Transgenic mice overexpressing the human CysLT2 receptor specifically in vascular endothelial cells (Positive Control).
CysLT2 KO Mice : Global CysLT2 receptor knockout mice (Negative Control).
In established vascular leakage assays, intradermal administration of N-Methyl LTC4 causes a massive, statistically significant 22-fold increase in vascular leakage in TG-EC mice compared to vehicle controls 3[4]. Conversely, in CysLT2 KO mice, the response is completely abrogated, confirming absolute receptor specificity[4],[3].
Table 2: In Vivo Vascular Leakage Quantification (OD 610 nm)
Data reflects Evans Blue dye extravasation following N-Methyl LTC4 administration.
As an Application Scientist, establishing a self-validating protocol is critical. The simultaneous use of TG-EC (hyper-responder) and KO (null-responder) models ensures that any observed dye leakage is causally linked to CysLT2 activation, eliminating confounding off-target variables.
Step-by-Step Methodology
Intravenous Dye Administration: Inject Evans Blue dye (typically 20-30 mg/kg) intravenously via the tail vein.
Causality: Evans Blue binds tightly to serum albumin. Its presence in extravascular tissue serves as a direct, quantifiable proxy for macromolecular vascular leakage caused by endothelial gap formation.
Agonist Challenge: Administer N-Methyl LTC4 (e.g., 100-200 ng) intradermally into the ear pinnae of both TG-EC and KO mice. Inject the contralateral ear with a vehicle control (PBS/Ethanol).
In Vivo Incubation: Allow exactly 30 minutes for receptor activation, Gq signaling, endothelial contraction, and subsequent dye extravasation.
Tissue Extraction: Euthanize the animals, harvest the ear tissues, and incubate them in formamide at 55°C for 24 to 48 hours.
Causality: Formamide chemically disrupts the tissue matrix and solubilizes the Evans Blue dye without altering its spectral chromophore properties, ensuring highly reproducible extraction.
Spectrophotometric Quantification: Measure the absorbance of the formamide extracts at 610 nm using a spectrophotometer to quantify the exact fold-increase in vascular leakage.
Fig 2. Step-by-step experimental workflow for the in vivo vascular permeability assay.
Comparative Guide: Evaluating N-Methyl LTC4 vs. Endogenous LTC4 as Substrates for γ-Glutamyl Transpeptidase
Executive Summary In the study of cysteinyl leukotriene (CysLT) signaling, researchers frequently encounter a critical metabolic hurdle: endogenous Leukotriene C4 (LTC4) is rapidly degraded in biological systems. A funda...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the study of cysteinyl leukotriene (CysLT) signaling, researchers frequently encounter a critical metabolic hurdle: endogenous Leukotriene C4 (LTC4) is rapidly degraded in biological systems. A fundamental question in assay design is whether N-Methyl LTC4 , a synthetic analog, serves as a substrate for γ-glutamyl transpeptidase (GGT) .
The definitive answer is no . N-Methyl LTC4 is not a substrate for γ-glutamyl transpeptidase[1]. By incorporating a methyl group at the nitrogen of the glutathione moiety, N-Methyl LTC4 resists GGT-mediated cleavage[2]. This metabolic stability makes it a superior, highly selective CysLT2 receptor agonist for in vitro and in vivo studies, allowing researchers to isolate CysLT2-mediated effects without the confounding variable of rapid conversion to LTD4[3].
Mechanistic Causality: The Role of γ-Glutamyl Transpeptidase
To understand the experimental utility of N-Methyl LTC4, we must examine the causality of its metabolic resistance. Endogenous LTC4 is the parent cysteinyl leukotriene, but its pharmacological characterization is notoriously difficult because GGT rapidly cleaves its glutamic acid residue, converting it to LTD4[2]. LTD4 is subsequently converted to LTE4 by dipeptidases.
Because LTD4 has a profoundly higher affinity for the CysLT1 receptor than LTC4, any assay utilizing endogenous LTC4 is inherently contaminated by CysLT1-mediated LTD4 signaling[3]. N-Methyl LTC4 circumvents this by blocking the enzymatic pocket of GGT. The N-methylation sterically hinders the transpeptidation reaction, preventing the formation of an LTD4 analog and preserving the molecule's selective affinity for the CysLT2 receptor[1],[2].
Metabolic pathway comparison demonstrating the resistance of N-Methyl LTC4 to GGT degradation.
Comparative Performance Data
The following table summarizes the quantitative and qualitative differences between endogenous LTC4 and N-Methyl LTC4, highlighting why the latter is the preferred alternative for isolating CysLT2 signaling[1],[2],[3].
Parameter
Endogenous LTC4
N-Methyl LTC4
Substrate for γ-Glutamyl Transpeptidase (GGT)?
Yes (Rapidly converted to LTD4)
No (Metabolically stable)
CysLT2 Receptor Affinity (EC50)
High (~equipotent to LTD4)
High (122 nM at human CysLT2)
CysLT1 Receptor Affinity (EC50)
Moderate (but LTD4 metabolite is very high)
Very Low (> 2,000 nM at human CysLT1)
Primary Pharmacological Use
General CysLT pathway activation
Selective CysLT2 activation / Vascular leakage
In Vivo Stability
Low (Minutes)
High (Prolonged action)
Experimental Validation: A Self-Validating Protocol for GGT Substrate Specificity
To definitively prove that a compound is not a substrate for GGT, the experimental design must rely on a self-validating pharmacological shift assay.
The Causality Principle: If a compound is a substrate for GGT, inhibiting GGT will prevent its degradation. This effectively increases the local concentration of the agonist at the receptor site, shifting its dose-response curve to the left (making it appear more potent). Conversely, if a compound is not a substrate, inhibiting GGT will have zero effect on its local concentration, and the dose-response curve will remain completely unaffected[1].
Step-by-Step Methodology: Ex Vivo Tracheal Contraction Assay
This protocol utilizes guinea pig trachea, a tissue rich in both CysLT receptors and GGT, to validate the metabolic stability of N-Methyl LTC4 against Acivicin (a potent, irreversible GGT inhibitor)[1].
Tissue Preparation: Isolate guinea pig trachea and suspend the smooth muscle rings in organ baths containing oxygenated Tyrode's solution at 37°C. Attach to isometric force transducers.
Equilibration: Allow tissues to equilibrate under a resting tension of 1g for 60 minutes, washing every 15 minutes.
Cohort Splitting (The Self-Validating Control):
Cohort A (Vehicle Control): Pre-treat with vehicle buffer for 30 minutes.
Cohort B (GGT Inhibition): Pre-treat with Acivicin (e.g., 10 µM) for 30 minutes to completely alkylate and inhibit tissue GGT.
Agonist Application: Generate cumulative concentration-response curves. Apply either endogenous LTC4 or N-Methyl LTC4 in half-log increments (from 0.1 nM to 1 µM).
Data Acquisition: Measure the isometric contraction (g of tension) at each concentration plateau.
Analysis & Validation:
LTC4 Validation: The LTC4 curve in Cohort B will shift significantly to the left compared to Cohort A, proving GGT was active and successfully inhibited.
N-Methyl LTC4 Result: The N-Methyl LTC4 curves in Cohorts A and B will perfectly superimpose. The lack of a leftward shift in the presence of Acivicin definitively proves it is not a substrate for GGT[1].
Self-validating ex vivo workflow to determine GGT substrate specificity using Acivicin.
Conclusion for Drug Development Professionals
For researchers investigating vascular leakage, airway hyperreactivity, or neuroinflammation mediated specifically by the CysLT2 receptor, endogenous LTC4 is an inadequate tool due to its rapid GGT-mediated conversion to LTD4[2]. N-Methyl LTC4 provides a robust, metabolically stable alternative. By resisting γ-glutamyl transpeptidase, it ensures that the observed phenotypic responses are strictly the result of CysLT2 activation, ensuring high scientific integrity in downstream drug discovery pipelines[3].
Author: BenchChem Technical Support Team. Date: March 2026
The Pharmacological Challenge: Endogenous Instability
Cysteinyl leukotrienes (cysLTs)—specifically LTC4, LTD4, and LTE4—are potent lipid mediators driving vascular permeability, smooth muscle contraction, and inflammatory responses. The parent molecule, Leukotriene C4 (LTC4), is a dual agonist for both CysLT1 and CysLT2 receptors. However, characterizing LTC4-specific pharmacology presents a critical challenge: LTC4 is rapidly metabolized into LTD4 by
γ
-glutamyl transpeptidase [1]. Because LTD4 is the primary endogenous ligand for the CysLT1 receptor, administering LTC4 inherently triggers a CysLT1-dominant cascade, masking CysLT2-specific activity[2].
To isolate and study CysLT2 receptor pathways, researchers utilize N-Methyl Leukotriene C4 (N-Methyl LTC4) . By methylating the amine group of the glutathione moiety, this synthetic analog is rendered unrecognizable to
γ
-glutamyl transpeptidase[1]. This structural modification creates a metabolically stable LTC4 mimetic that acts as a highly selective, potent CysLT2 receptor agonist[3].
Comparative Data: N-Methyl LTC4 vs. Endogenous Alternatives
When selecting an agonist for leukotriene research, the choice dictates the receptor subtype engaged. The tables below summarize the quantitative differences in receptor affinity and physiological outcomes[1][2][3].
Table 1: Receptor Binding Affinity & Selectivity
Compound
CysLT1 Receptor EC50
CysLT2 Receptor EC50
Enzymatic Stability
Primary Application
N-Methyl LTC4
> 2,000 nM
~122 nM
High (Resists cleavage)
CysLT2-specific target validation
LTC4
High (Confounded by LTD4)
Equipotent to NMLTC4
Low (Rapidly converted)
Endogenous baseline studies
LTD4
< 10 nM
> 1,000 nM
Moderate
CysLT1-specific target validation
Table 2: In Vitro vs In Vivo Pharmacological Profile
Assay Type
Target Tissue / Model
N-Methyl LTC4 Effect
LTC4 Effect
In Vitro
Guinea Pig Trachea (pD2)
8.1 ± 0.1
8.0 ± 0.2 (Without Acivicin)
In Vitro
Guinea Pig Ileum (pD2)
7.7 ± 0.12
9.0 ± 0.1
In Vivo
Mouse Ear Vascular Leakage
22-fold increase (TG-EC mice)
Variable (Rapidly degraded)
In Vivo
Bronchoconstriction
Weak (20-30x less potent)
Highly Potent
Note: In tracheal tissue baths, when acivicin (an enzyme inhibitor) is added, LTC4 becomes ~6x more potent than N-Methyl LTC4, proving that N-Methyl LTC4's baseline efficacy is due to its inherent stability rather than absolute receptor affinity[1].
In Vitro Methodologies: Establishing Causality
To objectively measure GPCR activation without the amplification bias of downstream kinase cascades, researchers rely on real-time calcium reporter assays.
Protocol: Aequorin Calcium Reporter Assay
This protocol utilizes CHO cells co-expressing the human CysLT2 receptor and apoaequorin. It is a self-validating system: luminescence is strictly dependent on intracellular Ca2+ release triggered by CysLT2 activation[2].
Cell Preparation: Seed CHO-hCysLT2-apoaequorin cells in 96-well plates and culture until 80% confluent.
Coelenterazine Loading: Incubate cells with 5 µM coelenterazine in assay buffer (HBSS with 20 mM HEPES and 0.1% BSA) for 2 hours at room temperature in the dark. Causality note: Coelenterazine binds apoaequorin to form active aequorin, priming the calcium sensor.
Baseline Measurement: Read background luminescence using a microplate luminometer for 10 seconds.
Agonist Challenge: Inject N-Methyl LTC4 at varying concentrations (1 nM to 10 µM) directly into the wells.
Data Acquisition: Record flash luminescence continuously for 30 seconds.
Validation Control: Inject 0.1% Triton X-100 to lyse cells and measure total remaining aequorin to normalize the data (fractional luminescence).
In Vivo Methodologies: Validating Target Specificity
CysLT2 receptors are highly expressed on vascular endothelial cells, where they mediate edema and vascular leakage. To prove that N-Methyl LTC4 acts exclusively through CysLT2 in vivo, researchers use a localized vascular permeability assay comparing transgenic mice overexpressing human CysLT2 (TG-EC) against CysLT2 knockout (KO) mice[4].
Diagram 2: Step-by-step workflow for quantifying CysLT2-dependent vascular leakage in vivo.
Protocol: Evans Blue Vascular Permeability Assay
Tracer Administration: Inject Evans Blue dye (30 mg/kg in PBS) intravenously via the tail vein into both TG-EC and CysLT2 KO mice. Causality note: Evans Blue tightly binds to serum albumin. It will only enter tissue if the endothelial barrier is compromised.
Agonist Delivery: Administer an intradermal injection of N-Methyl LTC4 (e.g., 1 nmol) into the right ear. Inject an equal volume of vehicle into the left ear as an internal control.
Extravasation Period: Allow 30 minutes for the agonist to induce endothelial gap formation and subsequent dye leakage[4].
Tissue Harvesting: Euthanize the animals, amputate the ears at the base, and weigh the tissue.
Dye Extraction: Mince the ear tissue and incubate in 500 µL of formamide at 55°C for 24 hours to extract the extravasated dye.
Quantification: Centrifuge the samples to remove debris and measure the optical density (OD) of the supernatant at 610 nm.
Expected Outcome: TG-EC mice will show a massive (e.g., 22-fold) increase in OD610 in the N-Methyl LTC4-treated ear compared to the vehicle. Crucially, CysLT2 KO mice will show no statistically significant increase, self-validating that N-Methyl LTC4's in vivo mechanism is entirely CysLT2-dependent[4].
Scientist's Perspective & Conclusion
For drug development professionals targeting leukotriene pathways, the instability of endogenous LTC4 is a severe experimental bottleneck. N-Methyl LTC4 circumvents this by providing a robust, metabolically stable tool compound. Whether you are conducting in vitro high-throughput screening using calcium reporters or in vivo hemodynamic profiling, N-Methyl LTC4 ensures that the observed biological readouts are definitively linked to CysLT2 activation, untainted by CysLT1-mediated artifacts.
References
PubMed / NIH - The pharmacology of N-methyl LTC4; a metabolically stable LTC4-mimetic. Retrieved from:[Link]
ResearchGate - Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4, in Calcium Reporter and Arrestin Assays. Retrieved from:[Link]
As a Senior Application Scientist, I recognize that handling potent lipid mediators requires a rigorous intersection of biochemical knowledge and logistical precision. N-methyl Leukotriene C4 (N-methyl LTC4) is a synthet...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I recognize that handling potent lipid mediators requires a rigorous intersection of biochemical knowledge and logistical precision. N-methyl Leukotriene C4 (N-methyl LTC4) is a synthetic, hydrolysis-resistant analog of the endogenous cysteinyl leukotriene LTC4. Because it resists degradation by
γ
-glutamyl transpeptidase, it serves as a highly selective agonist for the[1].
This guide provides drug development professionals and researchers with a self-validating, step-by-step operational and disposal framework. By understanding the causality behind these protocols, your laboratory can ensure absolute safety, regulatory compliance, and experimental integrity.
Chemical Profile & Quantitative Data
N-methyl LTC4 is typically supplied as a solution in ethanol. The hazards associated with this product are twofold: the flammability and eye-irritation of the ethanol solvent , and the potent biological activity of the lipid itself, which can cause acute vascular leakage and smooth muscle contraction upon accidental exposure.
Primary storage solvent; maintains lipid stability at -80°C.
DMF / DMSO
50 mg/ml
High solubility; ideal for creating concentrated stock solutions.
PBS (pH 7.2)
100 µg/ml
Physiological buffer; requires prior solvent evaporation for in vivo use.
Mechanistic Grounding: Why Strict Handling is Required
To respect the chemical, we must understand its mechanism. N-methyl LTC4 is not a passive reagent; it is a potent signaling molecule. Accidental needle-sticks or aerosol inhalation can trigger the pathway outlined below, leading to localized edema or bronchoconstriction.
When preparing N-methyl LTC4 for , the ethanol solvent must often be removed to prevent solvent-induced cellular toxicity.
Self-Validating Preparation Protocol:
Temperature Verification: Retrieve the vial from -80°C storage.
Validation: The vial should show light frost. If the solution is warm, lipid degradation may have occurred.
Solvent Evaporation: Working inside a certified chemical fume hood, place the vial under a gentle stream of high-purity nitrogen gas.
Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of the lipid's conjugated tetraene geometry.
Validation: The visual disappearance of the liquid meniscus confirms complete ethanol removal.
Reconstitution: Immediately resuspend the lipid film in PBS (pH 7.2) or your chosen assay buffer to achieve a maximum concentration of 100 µg/mL.
Causality: Leaving the dried lipid film exposed at room temperature accelerates degradation. Immediate reconstitution stabilizes the molecule in an aqueous shell.
Validation: The resulting solution must be completely clear. Any turbidity indicates incomplete solubilization, requiring mild vortexing or a slight increase in solvent ratio.
Proper Disposal Procedures
Because N-methyl LTC4 is supplied in ethanol, it falls under RCRA Hazardous Waste regulations (Flammable Liquids). Furthermore, its bioactivity dictates that it cannot be treated as standard chemical waste.
Self-Validating Disposal Protocol:
Liquid Waste Segregation:
Action: Collect all residual N-methyl LTC4 solutions, including primary solvent washes, in a compatible high-density polyethylene (HDPE) or glass waste carboy.
Causality: Segregating this from general aqueous waste prevents dangerous cross-reactions and ensures the incinerator facility knows they are handling a highly flammable load.
Validation: Ensure no solid items (e.g., pipette tips) are in the liquid carboy, as solids will block the pumping mechanisms at the incineration facility.
Solid Waste Management:
Action: Place all contaminated consumables (pipette tips, microcentrifuge tubes, gloves) into a designated solid hazardous waste bin lined with a chemically resistant bag.
Causality: Trace amounts of the lipid on plastics remain biologically active. They must be isolated from standard municipal or non-hazardous biological waste.
Spill Cleanup & Neutralization:
Action: In the event of a spill, immediately eliminate ignition sources. Absorb the liquid with inert pads. Wash the affected surface with a 10% sodium hypochlorite (bleach) solution, followed by water.
Causality: The oxidative power of bleach cleaves the lipid double bonds, permanently destroying its ability to bind to the CysLT2 receptor.
Validation: A loss of the characteristic sweet ethanol odor, replaced by a faint bleach scent, alongside a visually clean surface, validates the initial decontamination.
Final Destruction (Incineration):
Action: Label the containers as "Hazardous Waste: Flammable Liquid (Ethanol) containing trace bioactive lipids." Submit to your Environmental Health and Safety (EHS) department for high-temperature incineration.
Causality: Incineration is the only approved method because it thermally destroys both the flammable solvent matrix and the complex molecular structure of the lipid.
Caption: Step-by-step segregation and incineration workflow for N-Methyl LTC4 waste.
References
Yan, D., et al. (2010). Differential Signaling of Cysteinyl Leukotrienes and a Novel Cysteinyl Leukotriene Receptor 2 (CysLT2) Agonist, N-Methyl-Leukotriene C4. Molecular Pharmacology. Retrieved from [Link]
Bankova, L. G., et al. (2013). Cysteinyl Leukotriene 2 Receptor on Dendritic Cells Negatively Regulates Ligand-Dependent Allergic Pulmonary Inflammation. The Journal of Immunology / NIH PMC. Retrieved from[Link]
Personal protective equipment for handling N-Methyl ltc4
Standard Operating Procedure & Safety Framework for Handling N-Methyl Leukotriene C4 (N-Methyl LTC4) As a Senior Application Scientist, I mandate that handling synthetic bioactive lipids requires a rigorous, causality-ba...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure & Safety Framework for Handling N-Methyl Leukotriene C4 (N-Methyl LTC4)
As a Senior Application Scientist, I mandate that handling synthetic bioactive lipids requires a rigorous, causality-based approach to laboratory safety. N-Methyl Leukotriene C4 (N-methyl LTC4) is a highly potent, non-hydrolyzable mimetic of endogenous Leukotriene C4[1]. Because it resists metabolic degradation into LTD4 and LTE4, it serves as a powerful and selective agonist for the Cysteinyl Leukotriene Receptor 2 (CysLT2)[1][2].
While this stability makes it an invaluable tool for characterizing CysLT2 pharmacology, it significantly amplifies its occupational hazard profile. In vivo, nanomolar exposure to N-methyl LTC4 triggers profound biological responses, including severe vascular endothelial leakage, smooth muscle contraction (bronchoconstriction), and intense sensory neuron activation resulting in severe pruritus (itch)[1][3]. The safety protocols below are designed as a self-validating system to ensure absolute barrier integrity between the researcher and the compound.
Hazard Causality & The Science of PPE Selection
Personal Protective Equipment (PPE) selection cannot be arbitrary; it must be dictated by the physicochemical properties of the compound and its carrier solvent. N-Methyl LTC4 is typically supplied as a 250 µg/ml solution in ethanol[1].
The Solvent Penetration Risk: Ethanol acts as a highly efficient dermal penetration enhancer. If spilled on standard laboratory gloves, the solvent will rapidly carry the lipophilic N-methyl LTC4 across the barrier and the stratum corneum, leading to localized edema and systemic CysLT2 activation[1][4].
The Aerosolization Risk: Leukotrienes are potent bronchoconstrictors. Any procedure that generates aerosols (e.g., vigorous pipetting, solvent evaporation) introduces an inhalation hazard that can trigger acute respiratory distress[1][4].
Quantitative PPE & Engineering Controls
To mitigate these specific biochemical risks, the following quantitative PPE framework must be strictly adhered to before opening the primary containment vial.
Protection Category
Required Specification
Scientific Causality & Validation
Hand Protection
Double-layer Nitrile gloves (Minimum thickness: 0.11 mm per layer).
Prevents solvent-mediated dermal penetration. Validation: Perform a visual inflation test on the outer glove prior to donning to ensure zero micro-punctures.
Eye/Face Protection
ANSI Z87.1 compliant splash goggles and full face shield.
Blocks mucosal absorption. The conjunctiva provides a direct, rapid route to systemic circulation, risking acute inflammatory responses[4].
Body Protection
Fluid-resistant, long-sleeved laboratory coat with fitted knit cuffs.
Prevents skin exposure and limits fomite transfer of the lipid to other laboratory surfaces[4].
Engineering Controls
Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.
Captures aerosolized CysLT2 agonists during handling, completely mitigating the risk of inhalation-induced bronchoconstriction[4][5].
Researchers frequently need to evaporate the ethanol carrier to resuspend N-methyl LTC4 in DMSO or aqueous buffers for cellular assays. Execute the following step-by-step methodology to ensure chemical stability and operator safety.
Step 1: Workspace Preparation & Acclimation
Verify that the chemical fume hood or BSC is operating with appropriate inward airflow.
Line the primary work surface with plastic-backed, highly absorbent bench paper to immediately capture any micro-spills[5].
Retrieve the N-methyl LTC4 vial from -80°C storage[1]. Allow the sealed vial to equilibrate to room temperature for 15 minutes to prevent condensation from introducing water into the ethanol solution, which can alter the compound's solubility profile.
Step 2: Solvent Evaporation
Open the vial exclusively within the fume hood.
Apply a gentle, regulated stream of inert gas (Nitrogen or Argon) over the liquid surface to evaporate the ethanol.
Causality: Using inert gas rather than ambient air prevents the oxidative degradation of the delicate tetraene geometry of the leukotriene, preserving its ≥97% purity[1].
Step 3: Resuspension & Validation
Reconstitute the lipid film in your required assay solvent. N-methyl LTC4 is highly soluble in DMSO (up to 50 mg/ml) or PBS at pH 7.2 (up to 100 µg/ml)[1].
Pipette the solvent gently down the side of the glass vial to avoid generating micro-aerosols.
Self-Validating Step: Before proceeding to in vitro or in vivo assays, verify the structural integrity of your reconstituted N-methyl LTC4 by measuring its UV absorbance. A biologically active, intact sample will exhibit a strict maximum absorbance (
λmax
) at 282 nm[1].
Decontamination & Emergency Response Plan
In the event of an accidental breach of containment, immediate and specific actions are required to halt CysLT2 receptor activation.
Dermal Exposure: Do not use ethanol or other solvents to wipe the skin, as this will drive the lipid deeper into the tissue. Immediately wash the affected area with copious amounts of soap and water to emulsify and remove the lipid[4].
Ocular Exposure: Flush cautiously with water for at least 15 minutes. Remove contact lenses if present and easy to do. Seek immediate medical attention[4][5].
Spill Cleanup: Contain the spill using an inert absorbent material (e.g., sand or specialized chemical spill pads). Collect the absorbed material in a tightly sealed, chemically compatible container. Dispose of it as hazardous chemical waste in strict accordance with local environmental regulations[4][5].
Mechanistic Hazard Visualization
The following diagram maps the causality between N-Methyl LTC4 exposure routes and its downstream physiological hazards, reinforcing the critical need for the PPE framework outlined above.
Figure 1: Mechanistic hazard pathway of N-Methyl LTC4 exposure driving PPE requirements.